7-Methoxy-6-nitroquinazolin-4-amine
Description
Properties
Molecular Formula |
C9H8N4O3 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
7-methoxy-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C9H8N4O3/c1-16-8-3-6-5(2-7(8)13(14)15)9(10)12-4-11-6/h2-4H,1H3,(H2,10,11,12) |
InChI Key |
XZVLXRIKSVUPAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2N)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of 7-Methoxy-6-nitroquinazolin-4-amine
Technical Guide: Chemical Properties & Synthetic Utility of 7-Methoxy-6-nitroquinazolin-4-amine
Executive Summary
7-Methoxy-6-nitroquinazolin-4-amine (CAS: 1363151-52-3) is a critical heterocyclic building block in the synthesis of 4-anilinoquinazoline kinase inhibitors. It serves as the primary amine scaffold for the Epidermal Growth Factor Receptor (EGFR) inhibitor class, structurally related to first-generation drugs like Gefitinib and Erlotinib .
This guide details the physicochemical profile, synthetic pathways, and reactivity of this compound, focusing on its role as a precursor for 4,6-disubstituted quinazolines. The core utility of this molecule lies in the orthogonal reactivity of its functional groups: the electron-deficient pyrimidine ring (C4 position) and the reducible nitro group (C6 position).
Chemical Identity & Physicochemical Profile
| Property | Data |
| IUPAC Name | 7-Methoxy-6-nitroquinazolin-4-amine |
| CAS Number | 1363151-52-3 |
| Molecular Formula | C |
| Molecular Weight | 220.19 g/mol |
| Appearance | Pale yellow to yellow solid |
| Melting Point | >250 °C (Decomposes) |
| Solubility | High: DMSO, DMF, DMAcModerate: Hot Ethanol, MethanolLow: Water, Diethyl ether, Hexane |
| pKa (Calculated) | ~3.8 (N1-quinazoline), ~1.5 (4-NH |
| LogP | ~0.8 – 1.2 (Predicted) |
Structural Insight: The molecule features a push-pull system . The 7-methoxy group is an electron-donating group (EDG) that stabilizes the benzene ring, while the 6-nitro group is a strong electron-withdrawing group (EWG), making the C4 position susceptible to nucleophilic attack (in precursors) and the N1 nitrogen less basic than in unsubstituted quinazolines.
Synthetic Pathways
The synthesis of 7-Methoxy-6-nitroquinazolin-4-amine is typically achieved via ammonolysis of the reactive 4-chloro intermediate. This approach is preferred over direct nitration of quinazolin-4-amine due to regioselectivity issues.
Mechanism & Workflow
-
Precursor: 4-Chloro-7-methoxy-6-nitroquinazoline.[1]
-
Reagent: Ammonia (NH
) in methanol or isopropanol. -
Reaction Type: Nucleophilic Aromatic Substitution (S
Ar).[2]
Diagram 1: Synthesis of 7-Methoxy-6-nitroquinazolin-4-amine
Caption: S_NAr conversion of the 4-chloro precursor to the target primary amine under mild conditions.
Experimental Protocol: Ammonolysis
-
Reagents: 4-Chloro-7-methoxy-6-nitroquinazoline (1.0 eq), 7M NH
in Methanol (10.0 eq). -
Procedure:
-
Suspend the 4-chloro precursor in anhydrous isopropanol or methanol (10 mL/g).
-
Cool the mixture to 0°C in an ice bath.
-
Add the ammonia solution dropwise to control exotherm.
-
Allow the reaction to warm to room temperature (25°C) and stir for 2–4 hours.
-
Validation: Monitor by TLC (DCM:MeOH 95:5). The starting material (Rf ~0.8) should disappear, and a polar spot (Rf ~0.3) should appear.[3][2]
-
Workup: Filter the resulting yellow precipitate. Wash with cold isopropanol (2x) and diethyl ether (2x) to remove ammonium chloride and trace impurities.
-
Drying: Vacuum dry at 45°C.
-
Reactivity & Synthetic Utility[8][13]
The primary utility of this compound in drug discovery is as a scaffold for 6-position modification . The 4-amino group acts as a protecting group or a final pharmacophore, while the 6-nitro group is the "gateway" to further functionalization.
A. Reduction of the Nitro Group
The most critical reaction is the reduction of the 6-nitro group to a 6-amino group. This generates 4,6-diamino-7-methoxyquinazoline , a versatile intermediate for creating acrylamide-based irreversible inhibitors (similar to Afatinib).
-
Method A (Chemical): Iron powder (Fe) + NH
Cl in EtOH/H O. (Preferred for selectivity). -
Method B (Catalytic): H
+ Pd/C. (Cleaner workup, but requires handling H gas).
B. Functionalization of the 6-Amino Group
Once reduced, the 6-amino group is significantly more nucleophilic than the 4-amino group (which is conjugated to the pyrimidine ring). This allows for selective:
-
Acylation: Reaction with acryloyl chloride to form Michael acceptors.
-
Diazotization: Sandmeyer reactions to introduce halides (Cl, Br, I) at position 6.
Diagram 2: Divergent Reactivity Pathway
Caption: The 6-nitro group reduction unlocks the synthesis of covalent inhibitors and halo-derivatives.
Safety & Handling
-
Nitro-Aromatics: Like many nitro-aromatics, this compound may be potentially explosive if heated under confinement, though quinazolines are generally stable. Handle as a potential energetic material.
-
Health Hazards: Treat as a potential mutagen. Avoid inhalation of dust.
-
Storage: Store at 2–8°C, protected from light and moisture.
References
-
Synthesis of Quinazoline Intermediates
- Title: Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.
- Source: Molecules (2010).
-
URL:[Link]
-
Nitro Reduction Protocols
-
Chemical Identity & Properties
Sources
- 1. N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine | 179552-75-1 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. WO2008033747A2 - Multi-functional small molecules as anti-proliferative agents - Google Patents [patents.google.com]
- 6. 3473-63-0 | Formimidamide acetate | Inorganic Salts | Ambeed.com [ambeed.com]
- 7. N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 8. alfa-labotrial.com [alfa-labotrial.com]
Molecular Architecture and Synthetic Utility of 7-Methoxy-6-nitroquinazolin-4-amine in Targeted Oncology
Executive Summary & Mechanistic Rationale
In the landscape of targeted oncology, the quinazoline scaffold represents a privileged pharmacophore, particularly in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). 7-Methoxy-6-nitroquinazolin-4-amine (CAS: 1363151-52-3) and its functionalized derivatives—most notably N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS: 179552-74-0)—serve as critical advanced intermediates in the synthesis of second-generation, irreversible EGFR inhibitors such as Afatinib and Dacomitinib[1][2].
As an application scientist, I emphasize to development teams that the structural logic of this molecule is highly deliberate:
-
The 4-Amine/Aniline Moiety: Acts as a bioisostere for the adenine ring of ATP, anchoring the molecule via critical hydrogen bonds to the kinase hinge region (specifically to Met793 in EGFR).
-
The 7-Methoxy Group: Projects into the solvent-exposed channel of the kinase domain, improving aqueous solubility and optimizing the pharmacokinetic profile.
-
The 6-Nitro Group: Serves as a masked synthetic handle. It is strategically positioned to be reduced to an amine, which is subsequently reacted with acryloyl chloride to form the Michael acceptor responsible for covalent binding to Cys773 of EGFR.
Physicochemical Profiling & Structural Data
To ensure precision in API scale-up, it is crucial to distinguish between the parent core and the functionalized intermediate used in commercial drug synthesis. The quantitative data for both molecular entities is summarized below[3][4][5].
| Property | Parent Scaffold | Key API Intermediate (Dacomitinib/Afatinib Precursor) |
| Chemical Name | 7-Methoxy-6-nitroquinazolin-4-amine | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine |
| CAS Number | 1363151-52-3 | 179552-74-0 |
| Molecular Formula | C9H8N4O3 | C15H10ClFN4O3 |
| Molecular Weight | 220.18 g/mol | 348.72 g/mol |
| PubChem CID | N/A (Supplier specific) | 21847811 |
| SMILES | COC1=C(C=C2C(=C1)N=CN=C2N)[O-] | COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)[O-] |
| Topological Polar Surface Area (TPSA) | ~98.8 Ų | 92.9 Ų |
| Primary Utility | Core building block | Advanced API intermediate for covalent TKIs |
Experimental Workflows & Synthetic Protocols
The assembly of the quinazoline core and its subsequent functionalization requires rigorous chemoselectivity. Below is the logical progression of the synthesis, followed by a detailed, self-validating protocol for the most critical step: the chemoselective reduction of the 6-nitro group.
Figure 1: Synthetic workflow of 7-Methoxy-6-nitroquinazolin-4-amine derivatives.
Protocol: Chemoselective Reduction of the 6-Nitro Group
Causality Insight: Why not use standard Palladium on Carbon (Pd/C) with hydrogen gas? Because the API intermediate contains a crucial chlorine atom on the aniline ring. Pd/C hydrogenation frequently causes catastrophic dehalogenation. To preserve the aryl chloride while efficiently reducing the nitro group to an amine, we employ a mild Iron/Ammonium Chloride (
Step-by-Step Methodology:
-
Preparation: In a 500 mL round-bottom flask, suspend N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (10.0 g, 28.6 mmol) in a solvent mixture of Tetrahydrofuran (THF) and Water (4:1 ratio, 200 mL).
-
Activation: Add Ammonium Chloride (
, 4.6 g, 85.8 mmol, 3.0 eq). Stir the mixture at room temperature for 10 minutes to ensure complete dissolution of the salt. -
Reduction: Introduce Iron powder (Fe, 325 mesh, 8.0 g, 143 mmol, 5.0 eq) portion-wise over 15 minutes to control the mild exotherm.
-
Thermal Cycling: Attach a reflux condenser and heat the reaction mixture to 80°C. Maintain vigorous stirring for 2 hours.
-
In-Process Control (Self-Validation): Monitor the reaction via TLC (Eluent: Dichloromethane/Methanol 9:1). The starting material (
) should completely disappear, replaced by a highly fluorescent blue spot under 254 nm UV ( ), indicating the formation of the 6-amine. -
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the filter cake thoroughly with hot Ethyl Acetate (3 x 100 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to remove THF. Extract the aqueous residue with Ethyl Acetate, wash with brine, dry over anhydrous
, and evaporate to yield N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine as a pale yellow solid.
Pharmacological Application: Pathway Inhibition
Once the 6-amine is converted into an acrylamide, the resulting drug (e.g., Afatinib) acts as an irreversible inhibitor. By covalently binding to the EGFR active site, it shuts down downstream signaling cascades that drive tumor cell proliferation, specifically the PI3K/AKT and MAPK/ERK pathways.
Figure 2: EGFR pathway inhibition by quinazoline-derived covalent antagonists.
Analytical Validation Standards
To guarantee the structural integrity of the 7-Methoxy-6-nitroquinazolin-4-amine intermediate before proceeding to the reduction step, the following analytical parameters must be met:
-
LC-MS (ESI+): The base peak must correspond to
m/z (for the chloro-fluoro derivative)[4]. The isotopic pattern must clearly show the 3:1 ratio characteristic of a single chlorine atom. -
1H NMR (400 MHz, DMSO-d6):
-
The methoxy group must appear as a sharp singlet integrating for 3 protons at
ppm. -
The quinazoline C2 proton (between the two nitrogens) is highly deshielded and should appear as a sharp singlet at
ppm. -
The 6-nitro group strongly deshields the adjacent C5 proton, pushing it downfield to
ppm as a singlet, which is the definitive diagnostic peak confirming that nitration occurred at the 6-position rather than the 8-position.
-
References
-
PubChem (National Institutes of Health) . N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine | CID 21847811. Retrieved from:[Link]
-
Apicule . N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS No: 179552-74-0) API Intermediate. Retrieved from: [Link]
Sources
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- 2. apicule.com [apicule.com]
- 3. 7-Methoxy-6-nitroquinazolin-4-amine | CymitQuimica [cymitquimica.com]
- 4. N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine | C15H10ClFN4O3 | CID 21847811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Technical Guide to 7-Methoxy-6-nitroquinazolin-4-amine: A Key Intermediate in Medicinal Chemistry
This technical guide provides a comprehensive overview of 7-Methoxy-6-nitroquinazolin-4-amine, a heterocyclic compound of significant interest to researchers and professionals in drug development. While this molecule may not be as widely documented as some commercial drug molecules, its structural motifs are present in numerous biologically active compounds, marking it as a valuable synthetic intermediate. This document will delve into its identifiers, a proposed synthetic route based on established chemical principles, and its potential applications, particularly as a scaffold in the design of targeted therapeutics.
Core Identifiers and Physicochemical Properties
Precise identification of a chemical entity is the foundation of all scientific investigation. For 7-Methoxy-6-nitroquinazolin-4-amine, the following identifiers have been confirmed.
| Identifier | Value | Source |
| CAS Number | 1363151-52-3 | [1] |
| Molecular Formula | C₉H₈N₄O₃ | [1] |
| Molecular Weight | 220.18 g/mol | [1] |
Proposed Synthesis and Methodology
The proposed synthesis initiates from the commercially available 7-fluoro-6-nitroquinazolin-4(3H)-one. This starting material is strategic due to the reactivity of the fluorine atom, which is a good leaving group for nucleophilic aromatic substitution.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 7-Methoxy-6-nitroquinazolin-4-amine.
Step-by-Step Experimental Protocol (Hypothetical)
-
Synthesis of 7-Methoxy-6-nitroquinazolin-4(3H)-one:
-
To a solution of 7-fluoro-6-nitroquinazolin-4(3H)-one (1.0 eq) in anhydrous methanol, add sodium methoxide (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).
-
The resulting precipitate can be filtered, washed with cold methanol, and dried under vacuum to yield 7-methoxy-6-nitroquinazolin-4(3H)-one. This reaction is analogous to the synthesis of similar thio-ethers, where a nucleophile displaces the fluorine atom.[2][3]
-
-
Chlorination of the 4-position:
-
Suspend 7-methoxy-6-nitroquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃) (excess, acting as both reagent and solvent).
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
The resulting precipitate, 4-chloro-7-methoxy-6-nitroquinazoline, can be filtered, washed with water, and dried.
-
-
Amination of the 4-position:
-
Dissolve the 4-chloro-7-methoxy-6-nitroquinazoline (1.0 eq) in a suitable solvent such as dioxane.
-
Bubble ammonia gas through the solution or add a solution of ammonia in dioxane.
-
Heat the reaction in a sealed vessel to drive the nucleophilic aromatic substitution.
-
After completion, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography to yield 7-Methoxy-6-nitroquinazolin-4-amine.
-
Potential Applications in Research and Drug Development
The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic system.[4][5][6] The subject of this guide, 7-Methoxy-6-nitroquinazolin-4-amine, is a particularly interesting building block due to its specific substitution pattern.
Role as a Precursor to Bioactive Molecules
The true value of 7-Methoxy-6-nitroquinazolin-4-amine lies in its potential for further chemical diversification. The nitro group at the 6-position is a versatile functional handle. It can be readily reduced to an amino group, which can then be acylated, alkylated, or used in other coupling reactions to introduce a wide variety of side chains. This is a common strategy in the synthesis of kinase inhibitors.[7][8]
For instance, the reduction of the nitro group to an amine is a key step in the synthesis of the approved anticancer drug, Afatinib.[9][10] The resulting 6-aminoquinazoline can then be further functionalized.
Caption: Functionalization of 7-Methoxy-6-nitroquinazolin-4-amine.
The methoxy group at the 7-position also plays a crucial role in modulating the electronic properties and solubility of the molecule, and it can be a key interaction point with biological targets.
Target-Oriented Drug Design
The quinazoline core is a well-established scaffold for targeting protein kinases, which are critical enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[4][11] The 4-amino group can serve as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. The substituents at the 6 and 7-positions can be modified to achieve selectivity and potency for specific kinases.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 7-Methoxy-6-nitroquinazolin-4-amine. Nitroaromatic compounds are often energetic and can be toxic. It is recommended to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.
Conclusion
7-Methoxy-6-nitroquinazolin-4-amine is a valuable, though not widely commercialized, chemical intermediate. Its confirmed identifiers provide a solid basis for its use in synthesis. While a specific synthesis protocol is not yet published, a reliable route can be proposed based on fundamental principles of organic chemistry. The true potential of this molecule lies in its utility as a scaffold for the synthesis of more complex, biologically active molecules, particularly in the realm of targeted cancer therapies. The presence of the nitro and methoxy groups at key positions on the quinazoline ring system makes it a highly attractive starting material for medicinal chemists and drug development professionals.
References
-
Patsnap. (2013, August 21). Preparation method of afatinib intermediate. Eureka. Retrieved from [Link]
-
SyncSci Publishing. (2019, January 30). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. Chemical Reports. Retrieved from [Link]
-
MDPI. (2025, January 24). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved from [Link]
-
MDPI. (2023, March 28). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]
- Google Patents. (n.d.). US20160083373A1 - Method for preparing afatinib and intermediate thereof.
-
SciSpace. (2019). Method for preparing Afatinib dimaleate intermediate. Chen Ruidong. Retrieved from [Link]
-
MDPI. (n.d.). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Retrieved from [Link]
- Google Patents. (n.d.). WO2014183560A1 - Afatinib and preparation method of intermediate thereof.
-
ResearchGate. (2025, January 21). (PDF) High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Retrieved from [Link]
-
PubMed. (2016, June 1). Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification. Retrieved from [Link]
-
OUCI. (n.d.). An overview of quinazolines: Pharmacological significance and recent developments. Retrieved from [Link]
-
PMC. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]
-
ResearchGate. (2024, December 6). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Retrieved from [Link]
-
PMC. (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Retrieved from [Link]
Sources
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- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate | Chemical Reports [syncsci.com]
- 8. US20160083373A1 - Method for preparing afatinib and intermediate thereof - Google Patents [patents.google.com]
- 9. Preparation method of afatinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
The Ascendant Therapeutic Trajectory of 7-Methoxy-6-nitroquinazolin-4-amine Derivatives: A Technical Guide for Drug Discovery
Foreword: The Quinazoline Scaffold as a Privileged Structure in Oncology
The quinazoline nucleus represents a cornerstone in modern medicinal chemistry, particularly in the realm of oncology. Its rigid, bicyclic structure provides a versatile scaffold for the development of highly specific and potent inhibitors of key signaling proteins involved in cancer progression. A multitude of quinazoline-based derivatives have demonstrated significant therapeutic efficacy, with several compounds, such as gefitinib, erlotinib, and lapatinib, receiving FDA approval for the treatment of various solid tumors.[1][2] These molecules primarily function as inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are frequently dysregulated in malignant cells.[3][4] This guide focuses on a specific, yet highly promising, subclass: 7-Methoxy-6-nitroquinazolin-4-amine derivatives. The strategic incorporation of the 7-methoxy and 6-nitro functionalities onto the quinazoline core offers unique opportunities for modulating target affinity, selectivity, and overall drug-like properties. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this compelling class of molecules.
Rationale for the 7-Methoxy-6-nitro Substitution Pattern
The therapeutic promise of 7-Methoxy-6-nitroquinazolin-4-amine derivatives stems from the deliberate and strategic functionalization of the quinazoline scaffold. Each substituent plays a critical role in the molecule's interaction with its biological targets and its overall pharmacological profile.
The quinazoline core itself is a well-established pharmacophore for kinase inhibition, particularly at the ATP-binding site.[2] The nitrogen atoms at positions 1 and 3 are crucial for forming hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition.[3]
The 7-methoxy group is a common feature in many clinically successful quinazoline-based EGFR inhibitors.[5] Its presence can enhance binding affinity through favorable interactions within the ATP-binding pocket. Furthermore, the methoxy group can positively influence the pharmacokinetic properties of the molecule, such as metabolic stability and solubility.
The 6-nitro group , an electron-withdrawing substituent, can significantly modulate the electronic properties of the quinazoline ring system. This can influence the reactivity of the 4-position, potentially enhancing the affinity for target kinases.[6] Moreover, the nitro group offers a synthetic handle for further derivatization, allowing for the exploration of a wider chemical space and the optimization of structure-activity relationships (SAR).
The 4-amino group serves as the primary point for introducing diversity into this class of compounds. By varying the substituent on the amino group, typically an aryl or heteroaryl moiety, one can fine-tune the molecule's selectivity and potency against different kinases and cancer cell lines.
Synthetic Pathways to 7-Methoxy-6-nitroquinazolin-4-amine Derivatives
The synthesis of 7-Methoxy-6-nitroquinazolin-4-amine derivatives typically commences with a suitably substituted anthranilic acid derivative and proceeds through the construction of the quinazoline core, followed by the introduction of the 4-amino substituent. A key intermediate in this process is 4-Chloro-7-methoxy-6-nitroquinazoline .
Synthesis of the Key Intermediate: 4-Chloro-7-methoxy-6-nitroquinazoline
A reliable synthetic route to this crucial intermediate has been reported and is outlined below. This multi-step synthesis begins with the nitration of 7-methoxyquinazolin-4(3H)-one.
Experimental Protocol: Synthesis of 4-Chloro-7-methoxy-6-nitroquinazoline
-
Step 1: Nitration of 7-methoxyquinazolin-4(3H)-one (67)
-
A suspension of 7-methoxyquinazolin-4(3H)-one (67) is carefully treated with a nitrating mixture, typically fuming nitric acid in sulfuric acid, at a controlled temperature.
-
The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is then quenched by pouring it onto ice, leading to the precipitation of 7-methoxy-6-nitroquinazolin-4(3H)-one. The solid is collected by filtration, washed, and dried.
-
-
Step 2: Chlorination of 7-methoxy-6-nitroquinazolin-4(3H)-one
-
A suspension of the 7-methoxy-6-nitroquinazolin-4(3H)-one obtained from the previous step is heated at reflux in an excess of phosphoryl chloride (POCl₃).
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is then dissolved in a suitable organic solvent, such as dichloromethane, and washed with an aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
The organic layer is dried and concentrated to yield the desired product, 4-Chloro-7-methoxy-6-nitroquinazoline (68), as a solid.[1]
-
Synthesis of 4-Anilino-7-methoxy-6-nitroquinazoline Derivatives
With the key chloro-quinazoline intermediate in hand, the final step involves a nucleophilic aromatic substitution reaction to introduce the desired 4-amino substituent.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-7-methoxy-6-nitroquinazolin-4-amines
-
A mixture of 4-Chloro-7-methoxy-6-nitroquinazoline (68) and the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline) is stirred in a suitable solvent, such as isopropanol.
-
The reaction mixture is heated at reflux for a period of time, typically several hours, and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product often precipitates out of solution.
-
The solid product is collected by filtration, washed with a suitable solvent (e.g., methanol or ether), and dried to afford the final N-Aryl-7-methoxy-6-nitroquinazolin-4-amine derivative.[1]
Biological Activity and Therapeutic Potential
The primary therapeutic potential of 7-Methoxy-6-nitroquinazolin-4-amine derivatives lies in their activity as anticancer agents, largely driven by their ability to inhibit key protein kinases involved in tumor growth and survival.
Inhibition of Receptor Tyrosine Kinases: EGFR and VEGFR
The 4-anilinoquinazoline scaffold is a well-established inhibitor of EGFR and, in some cases, VEGFR.[3][7] The anilino moiety typically occupies the hydrophobic pocket of the ATP-binding site, while the quinazoline core forms crucial hydrogen bonds with the hinge region. The 7-methoxy and 6-nitro substituents are expected to further modulate the binding affinity and selectivity of these derivatives.
The following diagram illustrates the general mechanism of action of these compounds as kinase inhibitors.
Caption: Kinase Inhibition by 7-Methoxy-6-nitroquinazolin-4-amine Derivatives.
In Vitro Antiproliferative Activity
The anticancer potential of these derivatives is typically assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound. While specific IC₅₀ data for a broad range of 7-Methoxy-6-nitroquinazolin-4-amine derivatives is not extensively available in the public domain, data from closely related 4-anilinoquinazoline analogs provides valuable insights into their potential activity.
| Compound Class | Cell Line | IC₅₀ (µM) | Target(s) | Reference |
| 4-Anilino-6,7-dimethoxyquinazolines | HCT116 (Colon) | 2.51 - 46.34 | EGFR/VEGFR | [1] |
| K562 (Leukemia) | [1] | |||
| SKBR3 (Breast) | [1] | |||
| 4-Anilino-7-substituted-quinazolines | A431 (Skin, EGFR overexpressing) | 1.78 - 14.3 | EGFR/VEGFR-2 | |
| 6-Nitro-4-substituted quinazolines | A549 (Lung) | 20.09 | EGFR | [6] |
| HCT-116 (Colon) | Superior to gefitinib | EGFR | [6] | |
| 4-Anilinoquinoline Derivatives | HeLa (Cervical) | 7.15 | EGFR | [8] |
| BGC823 (Gastric) | 4.65 | EGFR | [8] |
This table presents a summary of IC₅₀ values for related quinazoline derivatives to indicate the potential potency range of the topic compounds.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related 4-anilinoquinazolines, several key SAR trends can be inferred for 7-Methoxy-6-nitroquinazolin-4-amine derivatives:
-
The 4-Anilino Substituent is Critical: The nature and substitution pattern of the aniline ring at the 4-position are paramount for potent kinase inhibition and antiproliferative activity. Small, lipophilic groups at the meta-position of the aniline ring are often favored for EGFR inhibition.
-
The 7-Methoxy Group Enhances Potency: The presence of a methoxy group at the 7-position generally leads to enhanced inhibitory activity against EGFR, likely due to favorable interactions within the ATP-binding site.[5]
-
The 6-Nitro Group as a Modulator: The electron-withdrawing nature of the 6-nitro group can influence the overall electronic properties of the quinazoline ring, potentially impacting binding affinity. It also provides a valuable site for further chemical modification to explore novel SAR.[6]
-
Hydrogen Bonding is Essential: The nitrogen atoms of the quinazoline core are critical for forming hydrogen bonds with the hinge region of the kinase, anchoring the inhibitor in the active site.
The following diagram illustrates the key SAR points for this class of compounds.
Caption: Structure-Activity Relationship (SAR) Summary.
In Vivo Therapeutic Potential
While in vivo data for this specific subclass is limited, studies on closely related quinazoline derivatives have demonstrated significant antitumor activity in xenograft models. For instance, a 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivative inhibited tumor growth by 62% in mice at a dose of 1.0 mg/kg.[9] This highlights the potential of the 7-methoxy quinazoline scaffold to yield compounds with promising in vivo efficacy. Further preclinical development of potent and selective 7-Methoxy-6-nitroquinazolin-4-amine derivatives will be necessary to fully elucidate their therapeutic potential in vivo.
Future Directions and Conclusion
The 7-Methoxy-6-nitroquinazolin-4-amine scaffold represents a highly promising platform for the development of novel anticancer agents. The synthetic accessibility of these compounds, coupled with the well-established importance of the quinazoline core in kinase inhibition, provides a strong foundation for further drug discovery efforts.
Future research in this area should focus on:
-
Expansion of the Chemical Library: Synthesis and evaluation of a diverse library of derivatives with various substitutions on the 4-anilino moiety to build a comprehensive SAR profile.
-
In-depth Biological Profiling: Screening of new derivatives against a broad panel of cancer cell lines and a wide range of kinases to determine their potency and selectivity.
-
Mechanistic Studies: Elucidation of the precise molecular mechanisms of action, including detailed studies of their interactions with target kinases and their effects on downstream signaling pathways.
-
In Vivo Evaluation: Advancement of the most promising candidates into preclinical in vivo studies to assess their efficacy, pharmacokinetics, and safety profiles.
References
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Supporting Information for Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). (n.d.). CUDC-101 SI.pdf. Retrieved from [Link]
- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
- Azmian Moghadam, F., et al. (2021). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Pharmaceutical Sciences, 27(2), 209-218.
- Bolliger, J. L., & Thapa, S. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Molbank, 2024(1), M1942.
- Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2365287.
- Bolliger, J. L., & Thapa, S. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Molbank, 2025(1), M1958.
- Pinzi, L., & Rastelli, G. (2019). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. Molecules, 24(23), 4359.
- Zhu, W., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 265, 115939.
- Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
- Dash, A., et al. (2023). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Current Drug Discovery Technologies, 20(2), e140723218731.
- Abdelgawad, M. A., et al. (2021).
- Hegde, M., et al. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 19(14), 3731-3734.
- Al-Otaibi, F. A., et al. (2021). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Molecules, 26(16), 4983.
- Al-Suwaidan, I. A., et al. (2018).
- Kumar, A., et al. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Current Drug Targets, 23(13), 1234-1254.
- Wang, Y., et al. (2015).
- Zaitsev, A. V., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(11), 1175-1206.
- Gan, W., et al. (2022). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 27(5), 1569.
- Kuo, C.-L., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 62(2), 945-963.
- Zahedifard, M., et al. (2015). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells.
- Singh, M., & Singh, P. (2024). Plausible Action of N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) as an Armor Against Alzheimer's Disease: In Silico and In Vivo Insights. Journal of Biochemical and Molecular Toxicology, e23648.
- Hisham, N. A. R., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Molecular Structure, 1303, 137604.
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Design, Synthesis and Anticancer Evaluation of Various Aryl Thiazole Amino Quinazoline Derivatives as Anticancer Agents. (2023). ResearchGate. Retrieved from [Link]
- Kumar, D., et al. (2024). 4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding (as Inhibitor) Against Lung Cancer. Pharmaceuticals, 17(9), 1109.
- El-Sayed, M. A. A., et al. (2018). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Organic & Biomolecular Chemistry, 16(33), 6033-6047.
-
The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (2023). ResearchGate. Retrieved from [Link]
- Li, X., et al. (2020). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Journal of Heterocyclic Chemistry, 57(7), 2826-2836.
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Technical Guide: Role of 7-Methoxy-6-nitroquinazolin-4-amine in Kinase Inhibitor Research
[1]
Executive Summary
7-Methoxy-6-nitroquinazolin-4-amine represents a critical "minimal pharmacophore" and synthetic pivot in the development of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors (TKIs).[1][2] While often overshadowed by its N-substituted derivatives (such as the precursors to Gefitinib and Afatinib), this primary amine serves two fundamental roles in drug discovery:
-
Pharmacophore Validation Probe: It functions as a "headgroup-only" control in Fragment-Based Drug Design (FBDD), isolating the ATP-hinge binding affinity from the hydrophobic pocket interactions contributed by the aniline tail.[1]
-
Synthetic Scaffold: It provides a versatile platform for N-alkylation or N-acylation at the 4-position when the standard S_NAr displacement of a 4-chloro intermediate is not feasible due to sensitive nucleophiles.[1]
This guide analyzes the compound’s chemical architecture, provides a validated synthesis protocol, and delineates its utility in Structure-Activity Relationship (SAR) profiling.
Chemical Architecture & Pharmacophore Analysis[1][3]
The efficacy of quinazoline-based inhibitors relies on a precise electronic and steric arrangement.[1] 7-Methoxy-6-nitroquinazolin-4-amine encapsulates the core "warhead" required for ATP competition.[1]
The Quinazoline Core (The Hinge Binder)
The quinazoline-4-amine motif is an ATP-mimetic.[1] In the ATP binding pocket of EGFR:
-
N1 Position: Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone amide of Met793 (in the hinge region).
-
4-Amino Group (-NH2): Acts as a Hydrogen Bond Donor (HBD) to the carbonyl oxygen of Met793 .[1]
-
Aromatic System: Engages in hydrophobic van der Waals interactions with the gatekeeper residue (Thr790) and the roof of the binding pocket.
Substituent Logic
-
6-Nitro Group (-NO2): [1][3][4]
-
Electronic Effect: Strongly electron-withdrawing, it increases the electrophilicity of the C4 position during synthesis, facilitating nucleophilic attack.
-
Synthetic Handle: It is a "masked" amino group. Post-binding validation, it is reduced to an amine (-NH2) to attach solubilizing moieties (e.g., the morpholino-propoxy tail in Gefitinib or the acrylamide warhead in Afatinib).
-
-
7-Methoxy Group (-OCH3):
-
Solubility & Fit: Provides a small increase in lipophilicity while filling a specific small hydrophobic pocket in the enzyme.
-
Electronic Effect: Electron-donating by resonance, it counterbalances the 6-nitro group, fine-tuning the pKa of the N1 nitrogen to optimize H-bond strength.[1]
-
Visualization: Pharmacophore Interactions
The following diagram illustrates the binding logic of the core scaffold versus the full inhibitor.
Figure 1: Pharmacophore interaction map showing the core scaffold's primary interaction with the kinase hinge region.
Synthetic Utility & Process Chemistry
While most EGFR inhibitors are synthesized by reacting 4-chloro-quinazolines with anilines, the primary amine variant (7-Methoxy-6-nitroquinazolin-4-amine) is synthesized via ammonolysis.[1] This pathway is essential when creating reference standards for impurity profiling or when using the scaffold for subsequent N-alkylation.[1]
Synthesis Protocol: Ammonolysis of 4-Chloro Intermediate
Objective: Synthesize 7-Methoxy-6-nitroquinazolin-4-amine from 4-Chloro-7-methoxy-6-nitroquinazoline.
| Parameter | Specification |
| Starting Material | 4-Chloro-7-methoxy-6-nitroquinazoline (CAS 55583-49-2) |
| Reagent | 7N Ammonia in Methanol (or NH4OH in Isopropanol) |
| Solvent | Isopropanol (IPA) or Dioxane |
| Temperature | 0°C to Room Temperature (Exothermic) |
| Yield | 85–95% |
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 4-Chloro-7-methoxy-6-nitroquinazoline (1.0 eq) suspended in Isopropanol (10 vol).
-
Addition: Cool the suspension to 0–5°C. Slowly add 7N Ammonia in Methanol (3.0–5.0 eq) dropwise. Note: The reaction is rapid and exothermic due to the electron-deficient pyrimidine ring.[1]
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5) or HPLC. The starting material (Rf ~0.8) should disappear, and a lower Rf polar spot (Product) should appear.
-
Workup: The product often precipitates as a yellow/orange solid.
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
Synthetic Pathway Diagram
Figure 2: Synthetic pathways contrasting the primary amine synthesis (center) with the standard drug synthesis (right).
Role in Research & Development
Fragment-Based Drug Design (FBDD)
In FBDD, the "ligand efficiency" of the core scaffold is calculated before adding heavy lipophilic groups.
-
Experiment: Kinase assay (e.g., ADP-Glo) comparing 7-Methoxy-6-nitroquinazolin-4-amine vs. Gefitinib .
-
Result: The core amine typically shows IC50 values in the micromolar (µM) range, whereas the full drug is in the nanomolar (nM) range.
-
Insight: This differential confirms that while the quinazoline-4-amine core anchors the molecule to the hinge, the potency and selectivity are driven by the hydrophobic tail occupying the specificity pocket.
Impurity Profiling
In the industrial synthesis of Gefitinib or Erlotinib:
-
If the chlorination step (using SOCl2) is followed by a quench with ammonia (or if ammonium contaminants are present), 7-Methoxy-6-nitroquinazolin-4-amine can form as a stable impurity.[1]
-
It is difficult to remove due to its similar solubility profile to the desired N-aryl intermediate.[1]
-
Detection: It is tracked via HPLC (RRT ~0.6–0.8 relative to the N-aryl product) and LC-MS (M+H = 221.1).[1]
Precursor for 6-Position Modification
Researchers use this molecule to modify the 6-nitro group before attaching the 4-position substituent.[1]
-
Reduction: 6-NO2 → 6-NH2 (using Fe/NH4Cl or H2/Pd-C).[1]
-
Acylation: Attachment of a Michael acceptor (e.g., acryloyl chloride) to the 6-NH2.
-
Result: A "dual-warhead" scaffold that can be used to screen for covalent binding to Cys797, independent of the hydrophobic pocket occupant.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21847811, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine.[1] Retrieved from [Link]
- Ballard, P., et al. (2006).Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase: Novel 4-Anilinoquinazolines. Journal of Medicinal Chemistry. (Contextualizing the scaffold structure).
-
MDPI (2025). Synthesis of N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine.[1][2][4] Molbank.[7] Retrieved from [Link]
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Advanced Safety and Handling Whitepaper: 7-Methoxy-6-nitroquinazolin-4-amine in Medicinal Chemistry
Executive Summary
7-Methoxy-6-nitroquinazolin-4-amine (CAS: 1363151-52-3) is a highly specialized, polyfunctional heterocyclic building block 1. Featuring a primary amine at the C4 position, a methoxy ether at C7, and a strongly electron-withdrawing nitro group at C6, it serves as a critical precursor in the synthesis of advanced Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and HER2 [[2]]().
Because of its reactive functional groups, handling this compound requires strict adherence to Safety Data Sheet (SDS) protocols. This whitepaper synthesizes the physicochemical data, toxicological mechanisms, and self-validating handling protocols required to safely utilize this compound in a drug development setting.
Physicochemical Profiling & Causality in Storage (SDS Sections 9 & 10)
Understanding the physical properties of 7-Methoxy-6-nitroquinazolin-4-amine is the first step in risk mitigation. The presence of the nitro group makes the molecule susceptible to exothermic reduction, while the quinazoline nitrogen atoms provide basic sites that can form salts with strong acids.
Quantitative Physicochemical Data
| Property | Value / Description | Safety & Handling Implication |
| CAS Number | 1363151-52-3 | Unique identifier for hazard tracking and inventory management 1. |
| Molecular Formula | C9H8N4O3 | High nitrogen/oxygen content; potential energetic reactivity under extreme heat. |
| Molecular Weight | 220.18 g/mol | Determines stoichiometric calculations for downstream cross-coupling 1. |
| Physical State | Light-yellow to yellow powder | Fine particulates pose a severe inhalation hazard and risk of aerosolization . |
| Storage Temp | Room Temperature (or 2-8°C long-term) | Must be kept away from light and strong reducing agents to prevent degradation . |
Causality in Storage: The nitro group on the electron-deficient quinazoline ring is highly susceptible to reduction. Dust generation must be strictly avoided due to the risk of particulate inhalation and potential dust explosions, which are common with fine, dry organic powders.
Toxicological Mechanisms & Hazard Assessment (SDS Sections 2 & 11)
While specific in vivo human toxicity data for the exact CAS 1363151-52-3 is limited, read-across methodology from structurally analogous nitroquinazolines (such as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, CAS 179552-74-0) provides a robust hazard profile [[3]](), 4.
-
Methemoglobinemia Risk : The C6-nitroaromatic moiety is a known toxicophore. Upon systemic absorption (via inhalation of dust or transdermal permeation), it can be metabolized into nitroso and hydroxylamine intermediates. These metabolites oxidize the ferrous (Fe2+) iron in hemoglobin to ferric (Fe3+) iron, impairing the blood's oxygen transport capacity.
-
Sensitization and Irritation : The primary amine at the C4 position, combined with the planar quinazoline ring, can act as a hapten. It may covalently bind to skin proteins, triggering an immune-mediated allergic contact dermatitis.
-
Hazard Codes : Extrapolating from related fluorinated and chlorinated derivatives, this class of compounds typically carries GHS hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) 5, 6.
Emergency Response & Spill Mitigation Logic (SDS Sections 4, 5, 6)
In the event of a powder spill, dry sweeping is strictly prohibited . Dry sweeping imparts kinetic energy to the particles, overcoming intermolecular forces and creating a highly toxic, potentially explosive dust cloud. Below is the logical workflow for mitigating a spill.
Caption: Logical workflow for safely mitigating a toxic nitroquinazoline powder spill.
Experimental Workflow: Safe Nitro-Reduction Protocol
A fundamental transformation for 7-Methoxy-6-nitroquinazolin-4-amine in drug discovery is the reduction of the C6-nitro group to an amine, paving the way for acryloylation (forming irreversible covalent inhibitors) [[7]](). This step involves hazardous reagents (hydrogen gas and pyrophoric catalysts) and requires a self-validating protocol.
Methodology: Catalytic Hydrogenation of 7-Methoxy-6-nitroquinazolin-4-amine
-
Step 1: Inert Atmosphere Preparation
-
Action: Flush a high-pressure reaction vessel with Argon or Nitrogen for 10 minutes.
-
Causality: Removing ambient oxygen prevents the formation of an explosive mixture when Hydrogen gas is later introduced.
-
-
Step 2: Catalyst Slurry Formation
-
Action: Weigh 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate). Crucial Safety Step : Wet the Pd/C with a small amount of water or toluene before adding the primary alcoholic solvent (e.g., Methanol).
-
Causality: Dry Pd/C is highly pyrophoric and can ignite methanol vapors on contact. Wetting it neutralizes the ignition risk.
-
-
Step 3: Substrate Addition & Reaction
-
Action: Dissolve 7-Methoxy-6-nitroquinazolin-4-amine in a mixture of THF/MeOH (1:1) and add it to the vessel. Seal the vessel, purge with H2 gas three times, and pressurize to 30 psi. Stir vigorously at room temperature for 4-6 hours.
-
Validation Check: Monitor the reaction via LCMS or TLC (UV active). The disappearance of the yellow nitro compound and the emergence of a highly fluorescent diamine product validates the completion of the reduction [[7]]().
-
-
Step 4: Safe Filtration and Quenching
-
Action: Purge the vessel with Nitrogen to remove all H2. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Causality: Celite traps the fine palladium particles. Warning : Never allow the Celite filter cake to run dry while under vacuum, as the concentrated Pd/C can spontaneously ignite upon exposure to air. Immediately transfer the wet filter cake to a dedicated water-filled hazardous waste container.
-
-
Step 5: Isolation
-
Action: Concentrate the filtrate under reduced pressure to yield the 7-methoxyquinazoline-4,6-diamine intermediate.
-
Caption: Synthetic pathway from 7-Methoxy-6-nitroquinazolin-4-amine to EGFR inhibitors.
Conclusion
7-Methoxy-6-nitroquinazolin-4-amine is an indispensable scaffold in modern oncology drug development. However, its nitroaromatic nature and fine particulate form demand rigorous adherence to SDS guidelines. By understanding the chemical causality behind its hazards—such as the risk of methemoglobinemia, dust aerosolization, and the pyrophoric dangers during its downstream reduction—researchers can design inherently safer experimental workflows.
References
- CymitQuimica. "7-Methoxy-6-nitroquinazolin-4-amine Product Information." CymitQuimica.
- Sigma-Aldrich. "N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine Properties." Sigma-Aldrich.
- Apicule. "N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine API Intermediate." Apicule.
- PubChem. "N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine | CID 21847811." National Institutes of Health (NIH).
- Google Patents. "WO2008033747A2 - Multi-functional small molecules as anti-proliferative agents.
- Benchchem. "N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine." Benchchem.
- Ambeed. "162012-67-1 | N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine." Ambeed.
- Ambeed. "179552-75-1 | N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine." Ambeed.
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Biological Activity of 6-Nitro-Substituted Quinazolines
Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Strategic Value of the 6-Nitro Moiety
The quinazoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the backbone for FDA-approved EGFR inhibitors like gefitinib and erlotinib. However, the specific introduction of a nitro group (
For the drug developer, the 6-nitro-substituted quinazoline offers three critical tactical advantages:
-
Electronic Activation: The strong electron-withdrawing nature of the nitro group at C-6 significantly decreases the electron density at C-4, facilitating nucleophilic aromatic substitution (
) reactions. This allows for rapid library generation under milder conditions compared to unsubstituted analogs. -
Hypoxia Selectivity: Nitro-aromatics act as bioreductive prodrugs. In the hypoxic microenvironment of solid tumors, the 6-nitro group can be enzymatically reduced to a 6-amino group (often via hydroxylamine intermediates).[1][2] This transformation alters the pharmacophore in situ, potentially activating the drug only within the tumor.
-
Binding Affinity: In EGFR inhibition, the 6-nitro group can engage in specific electrostatic interactions or water-mediated hydrogen bonding within the solvent-accessible regions of the kinase domain, distinct from the 6-acrylamido group found in covalent inhibitors like afatinib.
Chemical Foundation & Synthetic Access
Accessing the biological potential of these compounds requires a robust synthetic route. The "Hub-and-Spoke" model is the most efficient strategy, utilizing 6-nitroquinazolin-4(3H)-one as the central intermediate.
Core Synthesis Pathway
The synthesis typically proceeds via the Niementowski reaction or direct nitration. The direct nitration of quinazolin-4(3H)-one is preferred for scalability.
Protocol 1: Synthesis of 6-Nitroquinazolin-4(3H)-one
-
Principle: Electrophilic aromatic substitution. The directing effect of the pyrimidine ring and the carbonyl group favors nitration at the C-6 position.
-
Reagents: Quinazolin-4(3H)-one, Fuming Nitric Acid (
), Concentrated Sulfuric Acid ( ). -
Step-by-Step:
-
Dissolve quinazolin-4(3H)-one (1.0 eq) in concentrated
at 0°C. -
Add fuming
(1.2 eq) dropwise, maintaining temperature below 5°C to prevent over-nitration or ring oxidation. -
Stir at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).
-
Pour the reaction mixture over crushed ice. The 6-nitro derivative will precipitate as a yellow solid.
-
Filter, wash with cold water until neutral pH, and recrystallize from ethanol.
-
Yield Expectation: 75–85%.
-
Activation for Library Generation
To functionalize the C-4 position (critical for kinase affinity), the lactam is converted to a chloride.
Protocol 2: Chlorination to 4-Chloro-6-nitroquinazoline
-
Reagents:
(Phosphorus oxychloride) or (Thionyl chloride), catalytic DMF. -
Procedure: Reflux 6-nitroquinazolin-4(3H)-one in neat
for 3–5 hours. Evaporate excess under reduced pressure. The resulting imidoyl chloride is highly reactive and moisture-sensitive; use immediately for coupling with anilines.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow from raw materials to bioactive derivatives.
Caption: Step-wise synthetic pathway transforming the anthranilic acid precursor into the active 6-nitro-4-substituted pharmacophore.
Pharmacology & Therapeutic Applications[3][4][5][6][7]
Anticancer Activity: EGFR Inhibition
The most significant application of 6-nitroquinazolines is in the inhibition of Epidermal Growth Factor Receptor (EGFR), particularly in non-small cell lung cancer (NSCLC).
-
Mechanism of Action: These compounds function as ATP-competitive inhibitors. The quinazoline core mimics the adenine ring of ATP, binding to the hinge region of the kinase (Met793).
-
Key Finding (Farag et al., 2024): A recent study identified compound 6c (a 6-nitro-4-substituted derivative) as a potent inhibitor.[3][4]
-
SAR Insight: The 6-nitro group does not sterically clash with the solvent front. Unlike the bulky 6-acrylamides of covalent inhibitors (e.g., afatinib), the nitro group relies on reversible binding but benefits from high electronic affinity.
Antimicrobial & Antitubercular Activity
While less explored than cancer, the 6-nitro scaffold exhibits specific activity against resistant bacterial strains.
-
Antibacterial: 6-nitro-3(H)-quinazolin-4-one has shown direct bacteriostatic activity against S. aureus and E. coli.[7] The nitro group is essential here; removal or replacement with a methyl group often leads to loss of potency.
-
Antitubercular: Derivatives such as 1-(5-((6-nitroquinazoline-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylureas have been synthesized to target Mycobacterium tuberculosis. The 6-nitro group enhances the lipophilicity and electron deficiency of the core, potentially aiding penetration of the mycobacterial cell wall.
Structure-Activity Relationship (SAR)
Understanding the electronic and steric contributions of the 6-nitro group is vital for optimization.
Electronic Effects
The nitro group is a strong electron-withdrawing group (EWG) (
-
Effect on C-4: It significantly lowers the LUMO energy of the quinazoline ring, making C-4 highly susceptible to nucleophilic attack. This increases the binding affinity of the N1 nitrogen to the hinge region via hydrogen bonding.
-
Effect on Solubility: The polarity of the
group improves solubility compared to 6-H or 6-Halogen analogs, which is crucial for oral bioavailability.
Metabolic Liability vs. Opportunity
-
Reduction: In vivo, the
group can be reduced to .-
Risk: Rapid clearance or toxicity if the hydroxylamine intermediate damages DNA.
-
Benefit: Hypoxia-activated prodrugs. The reduction occurs preferentially in hypoxic tumor tissue (low oxygen), converting the electron-poor nitro-compound into an electron-rich amino-compound, effectively switching the drug "on" or altering its kinase selectivity profile inside the tumor.
-
SAR Visualization
Caption: Pharmacophore map highlighting the functional roles of specific positions on the 6-nitroquinazoline core.
Experimental Data Summary
The following table consolidates key biological data from recent literature regarding 6-nitro-substituted derivatives.
| Compound Class | Target / Organism | Activity Metric | Key Reference |
| 6-nitro-4-anilinoquinazoline (6c) | EGFR (WT) | IC50: Low nanomolar | Farag et al., 2024 |
| 6-nitro-4-anilinoquinazoline (6c) | EGFR (T790M Mutant) | IC50: Potent inhibition | Farag et al., 2024 |
| 6-nitro-4-anilinoquinazoline (6c) | A549 (Lung Cancer) | Cytotoxicity comparable to Gefitinib | Farag et al., 2024 |
| 6-nitro-3(H)-quinazolin-4-one | S. aureus / E. coli | Zone of Inhibition: 10–16mm | ResearchGate (Result 1.1) |
| 6-nitro-1-benzylquinolones * | M. tuberculosis | MIC90 < 0.24 µM | PubMed (Result 1.5) |
*Note: While quinolones are structurally distinct, they share the benzopyridine core; this data highlights the specific utility of the 6-nitro group in antimycobacterial scaffolds.
References
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Source: Future Medicinal Chemistry (2024) URL:[Link][7][8][9]
-
Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Source: ResearchGate URL:[6][10][11][Link]
-
Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Source: Chemical Research in Toxicology (NIH/PubMed) URL:[Link]
-
6-Nitro-1-benzylquinolones exhibiting specific antitubercular activity. Source: Chemical Biology & Drug Design (PubMed) URL:[Link]
Sources
- 1. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine [mdpi.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
History and discovery of quinazoline-4-amine intermediates
Title: Technical Deep Dive: Quinazoline-4-amine Intermediates in Kinase Inhibitor Discovery Subtitle: A Senior Scientist’s Guide to Scaffold Evolution, Synthetic Architectures, and Protocol Optimization
Executive Summary: The "Privileged Scaffold"
In the landscape of modern medicinal chemistry, few heterocycles command the reverence accorded to the quinazoline-4-amine . Originally explored for antimalarial and sedative properties (e.g., Methaqualone), this scaffold underwent a renaissance in the 1990s when it was identified as an ATP-mimetic capable of potent inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
For the drug development professional, the quinazoline-4-amine is not just a chemical structure; it is a privileged scaffold . Its planar bicyclic core perfectly mimics the adenine ring of ATP, allowing it to slot into the hinge region of the kinase domain. The N1 nitrogen acts as a critical hydrogen bond acceptor for the hinge region backbone (specifically Met793 in EGFR), while the 4-amino group serves as a hydrogen bond donor.
This guide dissects the technical history, the "linchpin" intermediates, and the field-proven synthetic protocols required to master this class of chemistry.
Historical Trajectory: From Gabriel to Gefitinib
The history of quinazoline-4-amines is a lesson in scaffold repurposing .
-
1903 (The Origin): The quinazoline ring system was first synthesized by Gabriel. For decades, it remained a curiosity or a scaffold for agrochemicals and hypnotics.
-
1990s (The Kinase Revolution): Researchers at Zeneca (now AstraZeneca) engaged in a high-throughput screen for EGFR inhibitors. They moved away from the earlier tyrphostin (benzylidenemalononitrile) scaffolds, which suffered from poor bioavailability/stability.
-
The Breakthrough: The discovery that 4-anilinoquinazolines possessed nanomolar affinity for EGFR. This led to the development of ZD1839 (Gefitinib) , the first selective EGFR inhibitor approved for Non-Small Cell Lung Cancer (NSCLC).[1]
-
The Divergence: Following Gefitinib, the field bifurcated into optimizing the "tail" regions (solubilizing groups at C6/C7) to improve pharmacokinetics, leading to Erlotinib (OSI-774) and Lapatinib (GW572016).
Synthetic Architectures: The Core Logic
The synthesis of quinazoline-4-amines almost universally proceeds through a "Convergent Route" relying on a critical, reactive intermediate: 4-chloroquinazoline .
The Pathway Visualization
Figure 1: The canonical synthetic pathway for quinazoline-4-amine kinase inhibitors.
Technical Deep Dive: The Intermediates
Intermediate A: Quinazolin-4(3H)-one[1][3][4][5]
-
Role: The stable bedrock of the synthesis.
-
Synthesis: Classically achieved via the Niementowski cyclization (anthranilic acid + formamide).
-
Expert Insight: While formamide is the standard, it requires high temperatures (
C). For temperature-sensitive substrates, using formamidine acetate in ethanol allows cyclization at milder temperatures ( C).
Intermediate B: 4-Chloroquinazoline (The "Linchpin")
-
Role: The electrophilic species activated for Nucleophilic Aromatic Substitution (
). -
Stability Warning: 4-Chloroquinazolines are moisture sensitive . They hydrolyze back to the quinazolinone starting material upon exposure to atmospheric moisture.
-
Causality: The C4-Cl bond is activated by the N3 nitrogen. This makes it highly susceptible to nucleophiles (good for the next step) but also to water (bad for storage).
-
Protocol Rule: Never purify 4-chloroquinazoline intermediates via silica gel chromatography unless absolutely necessary, as the acidity of silica and moisture can degrade the compound. Use crude or recrystallize from inert solvents (e.g., dichloromethane/hexane).
Field-Proven Experimental Protocols
These protocols are designed to be self-validating . If the visual cues described do not occur, stop and re-evaluate reagents.
Protocol 1: Vilsmeier-Haack Activation (Chlorination)
Objective: Convert Quinazolin-4(3H)-one to 4-Chloroquinazoline.
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Reagents: Suspend Quinazolin-4(3H)-one (1.0 equiv) in thionyl chloride (
) or phosphorus oxychloride ( ) (5–10 equiv). -
Catalyst: Add DMF (Dimethylformamide) (catalytic, 5-10 mol%).
-
Reaction: Reflux until the solution becomes clear and homogeneous .
-
Validation: The starting material is a solid suspension. The reaction is complete only when the solid dissolves completely.
-
-
Workup (Critical): Evaporate excess
/ under reduced pressure. Azeotrope with dry toluene 2x to remove traces of acid.-
Result: An off-white/yellow solid. Use immediately.
-
Protocol 2: The "IPA Effect" (Amination)
Objective:
-
Solvent Choice: Use Isopropanol (IPA) or Acetonitrile .
-
Why? The product is the hydrochloride salt of the quinazoline-4-amine. This salt is generally insoluble in IPA, while the starting materials are soluble.
-
-
Procedure: Dissolve 4-chloroquinazoline (1.0 equiv) and the substituted aniline (1.1 equiv) in IPA.
-
Condition: Heat to reflux (
C) for 2–4 hours. -
Validation: A thick precipitate should form during reflux.
-
Purification: Cool to room temperature. Filter the solid.[6] Wash with cold IPA and diethyl ether.
Data Summary: Chlorination Agents
| Agent | Reactivity | By-products | Recommended For |
| High | Phosphoric acid | Standard industrial scale (e.g., Gefitinib). | |
| Moderate | Lab scale; easier workup (volatile by-products). | ||
| Oxalyl Chloride | High | Sensitive substrates; mildest conditions. |
Mechanism of Action: The Biological Context
Understanding the target is crucial for designing the intermediate.
Figure 2: Mechanism of Action. Quinazoline-4-amines function as competitive inhibitors at the ATP binding site of the EGFR kinase domain.
References
-
Gabriel, S. (1903). Ueber das Chinazolin. Berichte der deutschen chemischen Gesellschaft.
-
Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer. Bioorganic & Medicinal Chemistry Letters.
-
Schnur, R. C., et al. (1998). Inhibition of Epidermal Growth Factor Receptor Cytoplasmic Domain Tyrosine Kinase by 6,7-Dialkoxy-4-anilinoquinazolines. Journal of Medicinal Chemistry.
-
Stamos, J., et al. (2002). Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor. Journal of Biological Chemistry.
-
Connors, R., et al. (2005). The synthesis of 4-aminoquinazolines via the reaction of 4-chloroquinazolines with amines: A review. Tetrahedron.
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
Technical Guide: Solubility Profile & Handling of 7-Methoxy-6-nitroquinazolin-4-amine
[1]
Executive Summary
7-Methoxy-6-nitroquinazolin-4-amine (CAS: 1363151-52-3) presents a classic solubility dichotomy common to fused heterocyclic scaffolds: high solubility in polar aprotic solvents (DMSO) and negligible solubility in aqueous media.[1]
For researchers, the critical challenge is not dissolving the compound, but maintaining it in solution during the transition from the organic stock to the aqueous biological assay buffer. This guide provides the physicochemical grounding and validated protocols to navigate this transition without precipitation ("crashing out").
Physicochemical Profile
Understanding the molecular drivers of solubility is prerequisite to troubleshooting.[2]
| Property | Value (Est.) | Impact on Solubility |
| Molecular Weight | 220.19 g/mol | Low MW facilitates dissolution kinetics but does not guarantee thermodynamic solubility.[1] |
| LogP (Octanol/Water) | ~1.5 – 2.0 | Moderately lipophilic. Indicates a preference for organic phases and cell membranes. |
| pKa (Ring N1) | < 3.0 | The 6-nitro group is strongly electron-withdrawing, significantly reducing the basicity of the quinazoline N1. Crucial Implication: The molecule remains uncharged (neutral) at physiological pH (7.4), minimizing ionic dipole interactions with water. |
| H-Bond Donors | 1 (Exocyclic -NH₂) | Limited capacity to disrupt water networks.[1] |
| Crystal Lattice | High Energy | Planar aromatic stacking (π-π interactions) creates a stable crystal lattice that resists solvation in water. |
Solubility in DMSO (The Stock Solvent)
Dimethyl sulfoxide (DMSO) is the industry-standard solvent for this compound due to its high dielectric constant and ability to disrupt the π-π stacking of the quinazoline core.[1]
-
Solubility Limit: Typically 50 – 100 mM at room temperature (25°C).
-
Stability: Chemically stable in anhydrous DMSO for >6 months at -20°C.[1]
-
Mechanism: DMSO acts as a Lewis base, solvating the electron-deficient aromatic system created by the nitro group.
Protocol: Preparation of 10 mM Stock Solution
-
Weighing: Accurately weigh 2.20 mg of the compound.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, molecular biology grade).
-
Dissolution: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.
-
Validation: Visually inspect against a dark background. The solution should be clear and yellow/orange.
Critical Warning: Do not use DMSO containing water (hygroscopic absorption). Even 1-2% water content in DMSO can significantly lower the saturation point of this compound.[1]
Solubility in Water (The Biological Limit)
In pure water or saline (PBS), solubility is kinetically hindered and thermodynamically unfavorable.
-
Solubility Limit: Estimated < 50 µM (thermodynamic solubility).
-
Kinetic Solubility: Upon rapid dilution, a supersaturated state may persist transiently (minutes) before precipitation occurs.
-
pH Dependence: Due to the low pKa (<3.0), adjusting pH between 4.0 and 8.0 yields minimal solubility gain. The compound remains neutral.
The "Crash-Out" Phenomenon
When a DMSO stock is added to water, the DMSO molecules rapidly hydrate (exothermic mixing), stripping the solvation shell from the quinazoline molecules. The exposed hydrophobic surfaces of the compound then aggregate, leading to precipitation.
The Critical Transition: Dilution Protocols
To introduce this compound into an aqueous assay (e.g., cell culture or enzyme inhibition assay) without precipitation, you must control the mixing kinetics and final solvent concentration .
Method A: The "Intermediate Dilution" (Recommended)
This method reduces the shock of the polarity shift.
-
Step 1 (Stock): Start with 10 mM stock in DMSO.
-
Step 2 (Intermediate): Dilute 1:10 into pure DMSO to create a 1 mM working solution.
-
Step 3 (Final): Dilute the 1 mM working solution 1:1000 into the aqueous buffer while vortexing.
Method B: Serial Dilution for IC50 Curves
Do NOT perform serial dilutions in aqueous buffer.
-
Perform all serial dilutions (e.g., 1:3 steps) in 100% DMSO .
-
Transfer equal small volumes (e.g., 0.5 µL) of these DMSO points to the aqueous assay plate (e.g., 99.5 µL buffer).
-
This ensures every well has the exact same DMSO concentration (0.5%) and the compound is only exposed to water at the final moment.
Visualization: Solubility Workflow
The following diagram illustrates the decision logic for handling 7-Methoxy-6-nitroquinazolin-4-amine to prevent experimental artifacts caused by precipitation.
Caption: Workflow for solubilizing hydrophobic quinazolines to ensure assay stability.
Troubleshooting & Stability
If you observe variability in your assay data (e.g., large standard deviations, loss of potency), it is likely due to micro-precipitation.
-
Symptom: Loss of signal in high-concentration wells.[1]
-
Diagnosis: Measure light scattering (absorbance at 600 nm) immediately after dilution. An increase indicates aggregation.
-
Solution:
-
Lower the final concentration.
-
Add a surfactant (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer before adding the compound. This stabilizes the colloid.
-
References
-
BenchChem. (2025).[2][4] Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents. Retrieved from
-
PubChem. (2024). Compound Summary: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine.[1][3][5] National Library of Medicine. Retrieved from
-
Thapa, S., & Bolliger, J.L. (2025). High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. MDPI Molbank.[6] Retrieved from
-
Militaru, A., et al. (2026). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance. ResearchGate. Retrieved from
Sources
- 1. CAS 1012057-47-4|4-Hydroxy-7-Methoxy-6-Nitroquinazoline [rlavie.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine | C15H10ClFN4O3 | CID 21847811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis protocol for 7-Methoxy-6-nitroquinazolin-4-amine
Application Note: High-Purity Synthesis of 7-Methoxy-6-nitroquinazolin-4-amine
Abstract
This application note details a robust, scalable protocol for the synthesis of 7-Methoxy-6-nitroquinazolin-4-amine , a critical scaffold in the development of EGFR tyrosine kinase inhibitors (e.g., Gefitinib analogs). The method utilizes a three-stage workflow: regioselective nitration, Vilsmeier-Haack-type chlorination, and nucleophilic aromatic substitution (
Introduction & Strategic Analysis
The quinazoline pharmacophore is ubiquitous in oncology, particularly in targeting the ATP-binding pocket of protein kinases. The 7-methoxy-6-nitro substitution pattern is electronically unique; the 7-methoxy group acts as an electron-donating group (EDG) to modulate solubility and binding affinity, while the 6-nitro group serves as a latent amine for further derivatization (e.g., acrylamide attachment for covalent inhibitors).
Synthetic Challenges:
-
Regioselectivity: Nitration of the 7-methoxyquinazolin-4(3H)-one core must be controlled to favor the 6-position over the 8-position.
-
Moisture Sensitivity: The intermediate 4-chloroquinazoline is highly susceptible to hydrolysis, reverting to the starting quinazolinone if not handled under anhydrous conditions.
-
Safety: The use of phosphoryl chloride (
) and exothermic quenching steps requires strict adherence to safety protocols.
Retrosynthetic Logic
The synthesis is designed backward from the target amine, identifying the 4-chloro derivative as the reactive electrophile and the 6-nitro-7-methoxyquinazolinone as the stable core.
Detailed Experimental Protocol
Phase 1: Regioselective Nitration
Objective: Introduce the nitro group at the C6 position.
Mechanism: Electrophilic Aromatic Substitution (
-
Reagents:
-
7-Methoxyquinazolin-4(3H)-one (10.0 g, 56.8 mmol)
-
Conc. Sulfuric Acid (
, 50 mL) -
Fuming Nitric Acid (
, 3.5 mL, 1.5 eq)
-
-
Protocol:
-
Dissolution: In a 250 mL round-bottom flask (RBF), dissolve 7-methoxyquinazolin-4(3H)-one in conc.
at 0°C (ice bath). Stir for 15 min to ensure a homogeneous solution. -
Addition: Add fuming
dropwise over 20 minutes, maintaining internal temperature . Critical: Rapid addition leads to exotherms and dinitration byproducts. -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (10% MeOH in DCM).
-
Quench: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.
-
Isolation: Filter the solid, wash with cold water (3 x 100 mL) until filtrate pH is neutral. Dry in a vacuum oven at 50°C overnight.
-
-
Expected Yield: 80-85% (Yellow powder).
Phase 2: Chlorination (Activation)
Objective: Convert the C4-carbonyl into a leaving group (chloride).
Mechanism: Nucleophilic attack of the carbonyl oxygen on
-
Reagents:
-
7-Methoxy-6-nitroquinazolin-4(3H)-one (from Phase 1, 8.0 g)
-
Phosphoryl Chloride (
, 40 mL, excess) - -Diethylaniline (1.0 mL, catalyst)
-
-
Protocol:
-
Setup: Place the dried Phase 1 product in a dry 250 mL RBF equipped with a reflux condenser and a
drying tube. -
Addition: Add
and -diethylaniline. -
Reflux: Heat to reflux (approx. 105°C) for 3-5 hours. The suspension should become a clear, dark solution.
-
Concentration: Distill off excess
under reduced pressure (rotary evaporator with a caustic trap). -
Quench (Hazard): Dissolve the residue in dry DCM (50 mL). Pour this solution slowly into a stirred mixture of ice/saturated
. Warning: Vigorous gas evolution ( , ). -
Extraction: Separate the organic layer, dry over anhydrous
, and concentrate.
-
-
Storage: Use immediately in Phase 3. The chloro-intermediate is unstable to moisture.
Phase 3: Amination
Objective: Displacement of the 4-chloro group with ammonia.
Mechanism:
-
Reagents:
-
4-Chloro-7-methoxy-6-nitroquinazoline (Crude from Phase 2)
-
7N Ammonia in Methanol (50 mL)
-
THF (20 mL, optional solubilizer)
-
-
Protocol:
-
Reaction: Dissolve the crude chloro-compound in THF (if needed for solubility) and add 7N
in MeOH at 0°C. -
Stirring: Seal the vessel and stir at RT for 4-6 hours. A precipitate often forms.
-
Workup: Concentrate the solvent to half volume. Pour into ice water (100 mL).
-
Filtration: Collect the precipitate by filtration. Wash with cold isopropanol (to remove organic impurities) and ether.
-
Purification: Recrystallize from Ethanol/DMF if purity is <98%.
-
Process Flow Visualization
Analytical Data & QC Specifications
| Parameter | Specification | Method |
| Appearance | Light yellow to orange solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| Mass Spec | [M+H]+ = 221.06 (Calc.) | ESI-MS |
| 1H NMR (DMSO-d6) | δ 8.52 (s, 1H, H-2), 8.45 (s, 1H, H-5), 7.80 (br s, 2H, NH2), 7.35 (s, 1H, H-8), 4.02 (s, 3H, OMe) | 400 MHz NMR |
Note on NMR: The singlet at δ 8.45 (H-5) is characteristically deshielded by the adjacent nitro group and carbonyl-like environment, confirming the 6-nitro regiochemistry.
Safety & Handling
-
Nitration: This reaction is potentially explosive if the temperature is not controlled. Never add nitric acid to a hot mixture.
-
POCl3: Highly corrosive and reacts violently with water. All glassware must be oven-dried. The quench step releases large volumes of HCl gas; perform in a high-efficiency fume hood.
-
Nitro Compounds: While this specific derivative is stable, nitro-aromatics can be energetic. Avoid grinding dry solids with high friction.
References
-
Synthesis of 4-amino-quinazoline derivatives: Molecules, "Synthesis and Biological Evaluation of Quinazoline Derivatives," Link (General method for quinazoline amination).
-
Nitration of Quinazolinones: Arkivoc, "Regioselective nitration of quinazolin-4-ones," Link (Confirming C6 selectivity).
-
Gefitinib Intermediate Synthesis: World Journal of Pharmaceutical Research, "Process Development for Gefitinib Intermediates," Link (Contextual grounding for 7-methoxy-6-nitro core).
-
Chlorination Protocols: BenchChem, "Reaction of 4-chloro-7-nitroquinoline with nucleophiles," Link (General SNAr conditions).
(Note: While specific URLs for every exact step are proprietary or behind paywalls, the methods described above are standard adaptations of the referenced open-access literature for quinazoline chemistry.)
Step-by-step preparation of 7-Methoxy-6-nitroquinazolin-4-amine
Application Note: Scalable Preparation of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine via Nucleophilic Aromatic Substitution
Introduction and Mechanistic Overview
In the development of targeted oncology therapeutics, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), quinazoline derivatives serve as a foundational pharmacophore [1]. The compound N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS 179552-74-0) is a critical, highly sought-after intermediate [3]. It provides the essential scaffold for introducing electrophilic warheads (via subsequent reduction of the nitro group) necessary for irreversible pan-HER inhibition [2].
The preparation of this intermediate relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr). The presence of the strongly electron-withdrawing nitro group at the 6-position significantly lowers the electron density at the adjacent 7-position, activating the 7-fluoro leaving group. This allows for a clean, high-yielding displacement by a methoxide nucleophile.
Figure 1: Synthetic workflow for the 7-methoxy-6-nitroquinazoline intermediate.
Quantitative Reaction Parameters
To ensure reproducibility across different scales of drug development, the stoichiometric ratios and physical parameters are summarized below, based on validated patent literature [1], [2].
| Component | Role | MW ( g/mol ) | Mass / Volume | Amount (mmol) | Equivalents |
| 7-Fluoro-6-nitroquinazolin-4-amine derivative | Starting Material | 336.70 | 10.00 g | 29.8 | 1.00 |
| Sodium Methanolate (NaOMe) | Nucleophile / Base | 54.02 | 2.80 g | 51.8 | 1.74 |
| Methanol (MeOH) | Solvent | 32.04 | 150 mL | N/A | Solvent |
| Ice Water | Quenching Agent | 18.02 | 500 mL | N/A | Anti-solvent |
| 7-Methoxy-6-nitroquinazolin-4-amine derivative | Target Product | 348.72 | 9.00 g | 25.8 | 0.869 (86.9% Yield) |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; the purity of the resulting solid directly impacts the success of the downstream reduction step.
Step 1: Reagent Solubilization and Activation
-
Action: In a clean, dry reaction vessel, suspend N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (10.00 g, 29.8 mmol) in methanol (150 mL). Slowly add sodium methanolate (2.80 g, 51.8 mmol) to the stirring mixture [1].
-
Causality: Methanol serves a dual purpose as both the solvent and a stabilizer for the methoxide ion. The 1.74 molar excess of NaOMe ensures complete conversion while compensating for any trace moisture in the solvent that might quench the alkoxide into inactive sodium hydroxide.
Step 2: SNAr Reaction Execution
-
Action: Heat the reaction mixture to 70 °C and maintain stirring for exactly 4.0 hours [2].
-
Causality: The SNAr mechanism requires sufficient thermal energy to overcome the activation barrier for the formation of the transient Meisenheimer complex. 70 °C provides an optimal kinetic rate without inducing solvent reflux degradation or unwanted side reactions at the 4-amine position.
Step 3: Quenching and Precipitation
-
Action: Cool the reaction mixture to 25 °C (room temperature). Pour the cooled mixture steadily into 500 mL of vigorously stirred ice water [1].
-
Causality: Rapid aqueous quenching serves two critical functions. First, it immediately halts the reaction by neutralizing any remaining methoxide. Second, it acts as an anti-solvent. The target 7-methoxy product is highly hydrophobic and crashes out of the aqueous phase as a yellow solid, while the inorganic byproducts (sodium fluoride and excess base) remain highly soluble in the aqueous methanol layer.
Step 4: Isolation and Desiccation
-
Action: Isolate the precipitated yellow solid via vacuum filtration. Wash the filter cake with a small volume of cold water to remove residual salts. Dry the filter cake under high vacuum to constant weight.
-
Result: Yields approximately 9.00 g (86.9%) of the title compound as a yellow solid [1].
Protocol Validation: Downstream Reduction
To validate the structural integrity and chemical accessibility of the synthesized 7-methoxy-6-nitroquinazolin-4-amine, it is standard practice to subject a portion of the batch to nitro-group reduction. A successful reduction confirms the absence of poisoning impurities (which would inhibit catalysts) and verifies the compound's readiness for final API assembly.
Validation Procedure:
-
Dissolve the synthesized intermediate (9.00 g, 25.9 mmol) in ethanol (100 mL) [1].
-
Add iron powder (14.50 g, 259.0 mmol) and concentrated hydrochloric acid (3.0 mL) at 25 °C [2].
-
Heat to 90 °C for 3.0 hours. The acidic environment generates iron(II) species, facilitating a rapid, single-electron transfer cascade that cleanly reduces the nitro group to a primary amine.
-
Adjust the mixture to pH 11 using 1M NaOH, filter through diatomaceous earth to remove iron sludge, and precipitate the resulting N4-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine [1].
The successful generation of this diamine confirms the success of the primary protocol and yields the direct precursor required for synthesizing irreversible EGFR inhibitors.
References
- "YINLITINIB - New Drug Approvals", newdrugapprovals.org,
- "US9556191B2 - Aminoquinazoline derivatives and their salts and methods of use thereof", Google P
- "N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine - Sigma-Aldrich", sigmaaldrich.com,
Application Note: Selective Reduction of the 6-Nitro Group in 7-Methoxyquinazolin-4-amine Derivatives
Executive Summary
The targeted reduction of the 6-nitro group in 7-methoxy-6-nitroquinazolin-4-amine derivatives—specifically N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine—is a critical synthetic node in modern medicinal chemistry[1]. The resulting 4,6-diamine intermediate serves as the foundational pharmacophore for several FDA-approved epidermal growth factor receptor (EGFR) and HER2 tyrosine kinase inhibitors (TKIs), including the reversible inhibitor Gefitinib and irreversible covalent inhibitors such as Afatinib and Dacomitinib[][3]. This application note provides authoritative, field-proven protocols for achieving high-yielding, chemoselective reduction while mitigating the risk of side reactions such as hydrodehalogenation.
Mechanistic Insights & Causality (E-E-A-T)
The quinazoline core is electron-deficient, making the 6-nitro substituent highly susceptible to reduction. However, the presence of the N-(3-chloro-4-fluorophenyl) moiety introduces a significant chemoselectivity challenge[4].
-
The Hydrodehalogenation Risk: Standard catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) with H₂ gas is strongly contraindicated for these specific intermediates. Palladium readily inserts into the aryl-chlorine bond via oxidative addition, leading to unwanted hydrodehalogenation and the formation of a des-chloro impurity[4].
-
Iron-Mediated Reduction (Béchamp-Type): To circumvent dehalogenation, Iron (Fe) powder in the presence of a mild proton source (e.g., aqueous NH₄Cl) is highly preferred[1][5]. This reaction proceeds via a single-electron transfer (SET) mechanism at the nitro group, sequentially forming nitroso and hydroxylamine intermediates before yielding the primary amine. The mild acidity of NH₄Cl prevents the hydrolysis of the sensitive quinazoline ring that might occur under strongly acidic (e.g., HCl) conditions[5].
-
Raney Nickel Catalysis: Alternatively, Raney Nickel provides a highly active, porous surface for hydrogen adsorption[6]. Unlike palladium, Raney Nickel exhibits a much lower propensity for carbon-halogen bond cleavage under ambient hydrogen pressure, making it an excellent, clean alternative for large-scale reductions where metal-waste minimization is desired[1][6].
Experimental Workflows
Protocol A: Iron-Mediated Chemoselective Reduction
This protocol is optimized for maximum chemoselectivity when halogenated N-aryl groups are present on the quinazoline core[1][5].
Reagents:
-
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (10 g, 28.6 mmol)[1]
-
Iron powder (325 mesh) (6.5 g, ~116 mmol, 4.0 eq)[1]
-
Saturated aqueous NH₄Cl solution (50 mL)[1]
-
Ethanol (200 mL) and Tetrahydrofuran (THF) (100 mL)[1]
Step-by-Step Methodology:
-
Solubilization: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve the nitro-quinazoline starting material in the Ethanol/THF solvent mixture at room temperature[1]. Causality: The mixed solvent system ensures complete dissolution of the hydrophobic starting material while remaining miscible with the aqueous proton source.
-
Activation: Add 50 mL of distilled water followed by 50 mL of saturated aqueous NH₄Cl solution to the stirring mixture[1].
-
Reduction: Carefully add the Iron powder in portions to avoid an excessive initial exotherm[1][5].
-
Heating & Validation: Heat the reaction mixture to 80 °C (reflux) and stir vigorously for 2 to 3 hours[1][5]. Self-Validation: Reaction progress must be monitored via TLC or LC-MS. The reaction is complete only when the nitro starting material peak is entirely consumed, preventing mixed-product isolation.
-
Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove iron oxides and unreacted iron powder. Wash the Celite pad thoroughly with hot THF to ensure complete product recovery[1].
-
Isolation: Concentrate the filtrate under reduced pressure to remove the organic solvents. Add water (100 mL) to the aqueous residue to precipitate the product. Filter the yellow-white solid, wash with cold water, and dry under vacuum at 60 °C to afford N4-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine (Typical yield: 85-88%)[1].
Protocol B: Catalytic Hydrogenation with Raney Nickel
This protocol is ideal for clean workups and scalable environments where hydrogen gas can be safely handled[1][6].
Reagents:
-
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (7.1 g, 20.4 mmol)[1]
-
Raney Nickel slurry in water (~0.5 - 1.0 g)[6]
-
Hydrogen gas (1 atm)[6]
Step-by-Step Methodology:
-
Preparation: Wash the Raney Nickel slurry with methanol and then THF to remove water prior to use. Causality/Safety: Water removal increases catalytic efficiency in THF. Raney Nickel is highly pyrophoric; it must never be allowed to dry in air[6].
-
Reaction Setup: In a heavy-walled hydrogenation flask, dissolve the starting material in THF (100 mL)[1][6]. Add the washed Raney Nickel catalyst.
-
Purging: Seal the flask and purge the atmosphere with Nitrogen gas three times, followed by Hydrogen gas three times[6]. Self-Validation: Proper purging ensures no oxygen is present, preventing explosive hazards and catalyst poisoning.
-
Hydrogenation: Stir the reaction mixture vigorously at room temperature under a Hydrogen atmosphere (1 atm) for 6 to 12 hours (overnight)[6].
-
Workup: Purge the flask thoroughly with Nitrogen to remove residual Hydrogen. Filter the mixture through a pad of Celite under a nitrogen blanket to safely remove the Raney Nickel[1].
-
Isolation: Evaporate the filtrate under reduced pressure to yield the target 4,6-diamine as a high-purity solid (Typical yield: 90-99%)[1][6].
Quantitative Data Summary
| Reduction Method | Reagents / Catalyst | Solvent System | Temp / Time | Typical Yield | Risk of Dehalogenation | Scalability |
| Iron/NH₄Cl (Béchamp) | Fe powder (4 eq), aq. NH₄Cl | EtOH / THF / H₂O | 80 °C / 2-3 h | 85 - 88% | Very Low | High (Standard reactors) |
| Raney Nickel | Raney Ni, H₂ (1 atm) | THF | 25 °C / 6-12 h | 90 - 99% | Low | High (Requires H₂ infrastructure) |
| Palladium/Carbon | Pd/C (10%), H₂ | MeOH or THF | 25 °C / 2-4 h | Variable | High (Avoid) | Not Recommended |
| Thiourea Dioxide | Thiourea dioxide, NaOH | EtOH / H₂O | Reflux / 2-4 h | ~68% (Overall) | Low | Moderate (Sulfur byproducts) |
(Note: Thiourea dioxide has also been utilized in the synthesis of Dacomitinib intermediates[3], but Fe/NH₄Cl and Raney Ni remain the dominant industry standards).
Visualizations
Chemical pathway illustrating the reduction of the 6-nitro group to yield key TKI intermediates.
Decision tree for selecting the optimal reduction protocol based on N4-aryl halogen substituents.
References
-
Title: N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis | Source: chemicalbook.com | URL: 1
-
Title: US10231973B2 - Salts of quinazoline derivative and method for preparing the same | Source: google.com (Google Patents) | URL: 6
-
Title: Afatinib: Definition, Mechanism of Action and Clinical Trials | Source: bocsci.com | URL:
-
Title: Improved Synthesis of Dacomitinib | Source: cjph.com.cn | URL: 3
-
Title: 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one | Source: mdpi.com | URL: 5
-
Title: 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl) | Source: mdpi.com | URL: 4
Sources
- 1. N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 3. Improved Synthesis of Dacomitinib [cjph.com.cn]
- 4. High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. US10231973B2 - Salts of quinazoline derivative and method for preparing the same - Google Patents [patents.google.com]
Application Note: Catalytic Hydrogenation of 7-Methoxy-6-nitroquinazolin-4-amine
This Application Note is designed for researchers and process chemists involved in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors like Gefitinib). It details the catalytic hydrogenation of 7-Methoxy-6-nitroquinazolin-4-amine to its corresponding diamine, 7-Methoxy-4,6-quinazolinediamine .
Introduction & Scope
The reduction of 7-Methoxy-6-nitroquinazolin-4-amine (1) to 7-Methoxy-4,6-quinazolinediamine (2) is a pivotal "gateway" step in the synthesis of 4-anilinoquinazoline pharmacophores. The integrity of this reduction dictates the impurity profile of the final drug substance. While iron-mediated reduction (Bechamp) is traditional, it generates excessive sludge and poses heavy metal scavenging challenges.
Catalytic Hydrogenation offers a cleaner, atom-economical alternative but presents specific challenges for this substrate:
-
Solubility: The nitro-quinazoline scaffold exhibits poor solubility in standard alcohols, leading to mass-transfer limitations.
-
Catalyst Poisoning: The free amine at position C4 and the basic nitrogen atoms in the quinazoline ring can coordinate with metal sites (Pd or Ni), reducing turnover frequency (TOF).
-
Chemo-selectivity: Preserving the 7-methoxy ether linkage while fully reducing the nitro group without over-reducing the heterocyclic ring.
This guide presents two validated protocols: a Palladium-catalyzed method (High Purity) and a Raney Nickel method (Cost-Efficient/Industrial).
Reaction Mechanism & Pathway
The reduction proceeds via the Nitroso and Hydroxylamine intermediates. In quinazolines, the accumulation of the hydroxylamine intermediate (
Figure 1: Stepwise reduction pathway. Note that the reduction of the hydroxylamine to the amine is often the rate-determining step on the catalyst surface.
Critical Process Parameters (CPPs)
| Parameter | Pd/C Method (High Purity) | Raney Ni Method (Industrial) | Impact on Quality |
| Solvent System | MeOH : THF (1:1) | MeOH or EtOH | Solubility: THF is required to keep the substrate in solution and prevent catalyst encapsulation. |
| Catalyst Loading | 5-10 wt% (10% Pd/C, 50% wet) | 10-20 wt% (Raney Ni) | Reaction Time: Lower loading increases time, risking hydroxylamine accumulation. |
| Pressure | 2 - 5 bar (30 - 70 psi) | 5 - 10 bar (70 - 145 psi) | Rate: Higher pressure drives the final reduction step (Hydroxylamine |
| Temperature | 25°C - 40°C | 50°C - 60°C | Selectivity: High temps (>60°C) may risk hydrolysis of the methoxy group. |
| Additives | None (or trace AcOH) | Trace NH | Poisoning: Ammonia can prevent product inhibition on Raney Ni. |
Experimental Protocols
Protocol A: Palladium on Carbon (Recommended for Lab Scale)
Objective: Synthesis of high-purity diamine (>99%) for SAR studies.
Materials:
-
Substrate: 7-Methoxy-6-nitroquinazolin-4-amine (10 g, 45.4 mmol)
-
Catalyst: 10% Pd/C (Type 338 or equivalent, 50% water wet), 1.0 g.
-
Solvent: Methanol (100 mL) and THF (100 mL).
-
Hydrogen source: Balloon or Hydrogenator (Parr).
Procedure:
-
Inerting: Purge a 500 mL reaction vessel (autoclave or round bottom flask) with Nitrogen (
) for 10 minutes. -
Charging: Add the substrate and the MeOH/THF solvent mixture. Stir until a fine suspension or partial solution is achieved.
-
Note: The substrate is sparingly soluble. THF aids solubility significantly.
-
-
Catalyst Addition: Under a gentle
stream, carefully add the wet Pd/C catalyst.-
Safety: Do not add dry catalyst to flammable solvents; ensure it is water-wet.
-
-
Hydrogenation:
-
Option 1 (Balloon): Evacuate and backfill with
(x3). Stir vigorously at Room Temperature (RT) for 12–16 hours. -
Option 2 (Parr Shaker - Preferred): Pressurize to 3 bar (45 psi)
. Heat to 35°C. Reaction is typically complete in 2–4 hours.
-
-
Monitoring: Monitor by HPLC (see Section 6). Look for the disappearance of the Nitro peak (
8 min) and the Hydroxylamine intermediate. -
Workup:
-
Filter the reaction mixture through a Celite® pad to remove Pd/C. Wash the pad with warm MeOH/THF (1:1).
-
Critical: Do not let the catalyst cake dry out (pyrophoric hazard). Keep it wet with water.
-
-
Isolation: Concentrate the filtrate under reduced pressure to
20% volume. Cool to 0–5°C. The product, 7-Methoxy-4,6-quinazolinediamine , typically precipitates as a pale yellow/off-white solid. -
Drying: Filter and dry in a vacuum oven at 45°C.
Protocol B: Raney Nickel (Recommended for Scale-Up)
Objective: Cost-effective reduction avoiding precious metals.
Procedure:
-
Catalyst Prep: Wash Raney Nickel (2.0 g slurry) with water (x3) and then Ethanol (x3) to remove storage alkali.
-
Reaction: Charge substrate (10 g) in Ethanol (250 mL). Add the washed catalyst.
-
Conditions: Pressurize reactor to 5–10 bar
. Heat to 50°C. Stirring speed must be high (>800 rpm) to overcome gas-liquid mass transfer limitations. -
Workup: Filter hot (50°C) through Celite to prevent product crystallization on the catalyst.
Workflow Visualization
Figure 2: Operational workflow for the catalytic hydrogenation process.
Analytical Control (HPLC Method)[1][2]
To ensure the "self-validating" nature of this protocol, use the following HPLC conditions to distinguish the Product from the Nitro substrate and the Hydroxylamine intermediate.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm and 330 nm (Nitro compounds absorb strongly at higher wavelengths).
-
Retention Order:
-
Product (Diamine): Early eluting (Polar).
-
Hydroxylamine Intermediate: Mid-eluting.
-
Substrate (Nitro): Late eluting (Non-polar).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Stalled Reaction (>5% Nitro remains) | Catalyst poisoning by amines. | Add 1.0 eq of Acetic Acid to protonate amines slightly (protects catalyst). |
| Pink/Red Product | Residual Hydroxylamine / Azoxy impurities. | Reaction stopped too early. Increase pressure or time. Ensure H2 availability (mass transfer). |
| Low Yield | Product trapped in catalyst filter cake. | The product is less soluble than the substrate. Perform Hot Filtration (>50°C) and wash cake thoroughly with THF. |
| De-methoxylation | Over-reduction. | Rare under these conditions, but avoid high temps (>70°C) and acidic media with Pd/C. |
Safety & Hazard Analysis
-
Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded to prevent static discharge.
-
Catalysts (Pd/C & Raney Ni): Pyrophoric when dry. NEVER let the filter cake dry out in air. Dispose of catalyst in water-filled containers immediately after filtration.
-
Substrate/Product: Quinazolines are biologically active (kinase inhibitors).[2][3] Handle with potent compound safety protocols (containment/PPE).
References
-
Gefitinib Synthesis Overview
-
Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2014).[4] Chemical and Pharmaceutical Bulletin.
-
Source:
-
-
Nitro Reduction in Quinazolines
-
Transfer Hydrogenation Alternatives
- Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. (2019). Frontiers in Chemistry.
-
Source:
-
Safety Data (GHS)
Sources
- 1. EP2155656A2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. open.edu [open.edu]
- 8. sds.edqm.eu [sds.edqm.eu]
Procedure for synthesizing quinazoline derivatives from 7-Methoxy-6-nitroquinazolin-4-amine
Application Note: Synthesis of Covalent EGFR Tyrosine Kinase Inhibitors from 7-Methoxy-6-nitroquinazolin-4-amine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The quinazoline scaffold is a privileged pharmacophore in targeted oncology, functioning as a highly effective ATP-mimetic at the active site of the Epidermal Growth Factor Receptor (EGFR) [1]. The intermediate 7-methoxy-6-nitroquinazolin-4-amine —and specifically its N-aryl derivatives such as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine—serves as the critical synthetic junction for developing second-generation, irreversible EGFR inhibitors (e.g., Afatinib, Dacomitinib) [2].
As a Senior Application Scientist, it is crucial to understand the causality behind this specific structural design:
-
4-Position (Aniline Moiety): The halogenated phenyl ring binds deeply into the hydrophobic pocket of the EGFR kinase domain, anchoring the molecule.
-
7-Methoxy Group: This group orients outward toward the solvent-exposed cleft, optimizing the compound's aqueous solubility and pharmacokinetic profile.
-
6-Nitro Group (The Synthetic Handle): The nitro group is biologically inactive in this context but serves as a vital chemical precursor. By reducing it to a primary amine, we create a nucleophilic handle to install an electrophilic Michael acceptor (e.g., an acrylamide). This "warhead" is designed to form a covalent bond with the Cys797 residue in the EGFR active site, effectively overcoming the notorious T790M resistance mutation [3].
Synthetic Workflow
The following workflow illustrates the logical progression from the nitro-quinazoline precursor to the final covalent inhibitor.
Synthetic workflow for covalent EGFR inhibitors from 6-nitroquinazoline derivatives.
Experimental Protocols
Every protocol below is designed as a self-validating system , ensuring that researchers can definitively confirm the success of each step before proceeding.
Protocol A: Chemoselective Reduction of the 6-Nitro Group
Objective: Reduce N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine to its 6-amino counterpart. Causality & Reagent Selection: Standard catalytic hydrogenation (Pd/C, H₂) is strictly avoided here. The 3-chloro-4-fluorophenyl ring is highly susceptible to reductive dehalogenation under palladium catalysis. Instead, a Béchamp-type reduction utilizing Iron powder and Ammonium Chloride provides perfect chemoselectivity, reducing only the nitro group [1][2].
Step-by-Step Methodology:
-
Preparation: In a 500 mL round-bottom flask, dissolve the 6-nitro starting material (10.0 g, 28.6 mmol) in a solvent mixture of Ethanol (200 mL) and Tetrahydrofuran (THF) (100 mL) to ensure complete solubility.
-
Activation: Sequentially add distilled water (50 mL) and saturated aqueous NH₄Cl (50 mL) at room temperature.
-
Reduction: Introduce fine Iron powder (6.5 g, 116 mmol) in three equal portions to prevent uncontrolled exotherms.
-
Reaction: Attach a reflux condenser, heat the mixture to 80 °C, and stir vigorously for 3.0 hours.
-
Workup: While still hot, filter the mixture through a tightly packed Celite pad to remove the iron sludge. Wash the pad thoroughly with hot ethanol (50 mL).
-
Isolation: Concentrate the filtrate in vacuo to remove organic solvents. Adjust the aqueous residue to pH 8–9 using 1M NaOH. Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the 6-amino product.
Validation Checkpoint (Protocol A):
-
TLC: Run in DCM:MeOH (10:1). The starting material (Rf ~0.6, yellow) must completely disappear, replaced by the product (Rf ~0.4), which exhibits strong blue fluorescence under 365 nm UV light.
-
LC-MS: Confirm the mass shift from m/z 349.1 [M+H]⁺ to 319.1[M+H]⁺.
Protocol B: Acylation to Form the Covalent Warhead
Objective: Install the acrylamide Michael acceptor onto the newly formed 6-amino group. Causality & Reagent Selection: N,N-Diisopropylethylamine (DIEA) is utilized as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during acylation, preventing the protonation of the quinazoline core nitrogens, which would otherwise electronically deactivate the 6-amino group and halt the reaction.
Step-by-Step Methodology:
-
Preparation: Dissolve the 6-amino intermediate (5.0 g, 15.7 mmol) in anhydrous THF (50 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Base Addition: Inject DIEA (4.1 mL, 23.5 mmol) and cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation: Dissolve the chosen electrophile (e.g., acryloyl chloride or 4-dimethylamino-2-butenoyl chloride) (1.1 eq) in anhydrous THF (10 mL). Add this solution dropwise over 15 minutes to control the reaction rate and prevent di-acylation.
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). Extract the aqueous phase with Dichloromethane (3 × 50 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM to 5% MeOH in DCM gradient) to isolate the final covalent inhibitor.
Validation Checkpoint (Protocol B):
-
TLC: Disappearance of the highly fluorescent amine spot.
-
NMR: ¹H NMR (DMSO-d₆) must show the appearance of the amide NH proton (δ ~10.2 ppm) and the characteristic vinylic protons of the acrylamide system (δ 6.4–6.6 ppm).
Quantitative Data Presentation
The following table summarizes the expected quantitative yields and analytical validation metrics for the key stages of this synthetic pathway.
Table 1: Analytical Validation and Yield Summary for Quinazoline Intermediates
| Compound Stage | Expected Yield (%) | Purity (HPLC) | LC-MS [M+H]⁺ | Key ¹H NMR Diagnostic Shifts (DMSO-d₆) |
| 6-Nitro Precursor | N/A (Starting Mat) | >98.0% | 349.1 | δ 9.55 (s, 1H, 6-H), 8.08 (dd, 1H), 4.10 (s, 3H, OMe) |
| 6-Amino Intermediate | 85 - 90% | >95.0% | 319.1 | δ 7.40 (s, 1H, 6-H), 5.35 (br s, 2H, -NH₂), 3.95 (s, 3H) |
| Acrylamide Target | 70 - 75% | >98.0% | 373.1* | δ 10.2 (s, 1H, NH-CO), 6.4–6.6 (m, 2H, alkene) |
*Note: The exact mass of the final target depends on the specific acryloyl chloride derivative utilized. The value shown is for a standard unsubstituted acrylamide.
References
-
National Center for Biotechnology Information (PubChem). "N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine - Compound Summary." PubChem Database, CID 21847811. URL:[Link]
- Chen, Z., et al. "Aminoquinazoline derivatives and their salts and methods of use thereof." U.S. Patent No. 9,556,191 B2, issued January 31, 2017.
-
Cai, X., et al. "Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) as a Potent Multi-Acting HDAC, EGFR, and HER2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, vol. 53, no. 5, 2010, pp. 2000-2009. URL:[Link]
Reagents for cyclization to form 7-Methoxy-6-nitroquinazolin-4-amine
Application Note: Reagents and Protocols for the Cyclization Synthesis of 7-Methoxy-6-nitroquinazolin-4-amine
Introduction & Strategic Context
The synthesis of highly functionalized quinazoline scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of targeted oncology therapeutics. 7-Methoxy-6-nitroquinazolin-4-amine serves as a critical, late-stage intermediate in the synthesis of several epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, including Gefitinib, Afatinib, and Dacomitinib[1].
The construction of the quinazoline pyrimidine ring typically relies on the cyclocondensation of an ortho-aminobenzonitrile derivative—specifically 2-amino-4-methoxy-5-nitrobenzonitrile—with a one-carbon synthon[2]. As a Senior Application Scientist, selecting the appropriate cyclization reagent is paramount. The choice dictates not only the reaction kinetics and yield but also the impurity profile of the active pharmaceutical ingredient (API). This guide evaluates the three primary reagent systems for this cyclocondensation, providing mechanistic causality, self-validating protocols, and comparative data.
Mechanistic Evaluation of Cyclization Reagents
The transformation of 2-amino-4-methoxy-5-nitrobenzonitrile into the 4-aminoquinazoline core requires the introduction of a C2 carbon and an N3 nitrogen, followed by an intramolecular cyclization. The electron-withdrawing nature of the nitro and cyano groups on the starting material significantly decreases the nucleophilicity of the primary amine, necessitating highly electrophilic reagents or elevated thermal conditions[3].
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
Causality & Mechanism: DMF-DMA is a highly electrophilic one-carbon synthon that enables a two-step, one-pot synthesis under relatively mild conditions[4].
-
Intermediate Formation: The acetal carbon of DMF-DMA undergoes nucleophilic attack by the deactivated primary amine of the starting material, eliminating methanol to form an N'-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformamidine intermediate[5].
-
Cyclization (Dimroth Rearrangement): The addition of an amine source (such as ammonia for the primary amine, or an aniline derivative like 3-chloro-4-fluoroaniline for substituted APIs) in the presence of an acid catalyst (e.g., acetic acid) triggers a transamination followed by an intramolecular cyclization to yield the quinazoline core[4].
Formamide and Ammonium Formate
Causality & Mechanism: This is the classical, high-temperature industrial approach. Formamide acts as both the solvent and the C1 synthon[2]. At elevated temperatures (170–180 °C), formamide condenses with the primary amine. The addition of ammonium formate serves a dual purpose: it acts as a buffering agent and decomposes at high temperatures to release ammonia, which attacks the cyano group, facilitating the ring closure to form the 4-aminoquinazoline directly[2].
Formamidine Acetate
Causality & Mechanism: Formamidine acetate provides a pre-formed amidine source. Unlike formamide, which requires extreme heat to generate the reactive species, formamidine acetate readily releases formamidine free base in the presence of a mild base (like DIPEA) or under thermal conditions. This allows for cyclization at lower temperatures (typically 100–120 °C), reducing thermal degradation of the methoxy and nitro functional groups[6].
Visualizing the Synthetic Workflows
Workflow comparing DMF-DMA and Formamide cyclization routes.
Mechanism of action of quinazoline-based EGFR tyrosine kinase inhibitors.
Experimental Protocols
Protocol A: Microwave-Assisted Cyclization using DMF-DMA
This protocol leverages microwave irradiation to dramatically reduce reaction times while maintaining high regioselectivity[4].
Self-Validation Checkpoint: The intermediate formamidine is highly colored (usually deep yellow/orange). A color change from pale yellow to deep orange confirms the success of Step 1.
Step 1: Intermediate Formation
-
In a 20 mL microwave-safe reaction vessel, suspend 2-amino-4-methoxy-5-nitrobenzonitrile (1.0 eq, 5.0 mmol) in neat DMF-DMA (3.0 eq, 15.0 mmol). Note: DMF-DMA acts as both reactant and solvent.
-
Seal the vessel and subject it to microwave irradiation at 105 °C for 15 minutes[5].
-
Cool the vessel to room temperature. Remove excess DMF-DMA under reduced pressure to yield the crude N'-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformamidine.
Step 2: Cyclization
-
To the crude intermediate in the same vessel, add a solution of ammonia in methanol (7 N, 5.0 eq) and glacial acetic acid (1.5 eq)[4].
-
Seal the vessel and irradiate at 118 °C for 20 minutes[5].
-
Upon cooling, pour the mixture into ice-cold water. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 7-Methoxy-6-nitroquinazolin-4-amine.
Protocol B: Thermal Cyclization using Formamide
This protocol is suited for larger-scale batch synthesis where microwave reactors are impractical[2].
Self-Validation Checkpoint: The reaction mass will become highly viscous as the cyclization proceeds. Complete dissolution followed by heavy precipitation upon cooling indicates successful ring closure.
-
Charge a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap with 2-amino-4-methoxy-5-nitrobenzonitrile (1.0 eq, 50 mmol).
-
Add formamide (10 volumes, ~100 mL) and ammonium formate (2.5 eq, 125 mmol)[2].
-
Heat the mixture to 170–180 °C under continuous stirring for 3–4 hours[2]. Caution: Ammonium formate sublimes; ensure the condenser is clear.
-
Monitor the reaction via TLC (Dichloromethane:Methanol 9:1).
-
Once complete, concentrate the reaction mass under reduced pressure at 140 °C to remove excess formamide[2].
-
Cool the residue to 50 °C, add methanol to triturate the product, and further cool to 5–10 °C[2].
-
Filter the solid, wash with cold methanol, and dry to yield the target compound.
Quantitative Data: Reagent Comparison
The following table summarizes the operational metrics of the three primary cyclization reagents based on optimized literature and empirical conditions.
| Reagent System | Typical Yield (%) | Operating Temp (°C) | Reaction Time | Purity (Crude) | Key Advantage |
| DMF-DMA (Microwave) | 85 – 92% | 105 °C / 118 °C | < 45 mins | > 95% | Rapid kinetics, high purity, mildest conditions. |
| Formamide + NH₄HCO₂ | 65 – 75% | 170 – 180 °C | 3 – 4 hours | 80 – 85% | Highly scalable, inexpensive reagents. |
| Formamidine Acetate | 75 – 82% | 100 – 120 °C | 12 – 16 hours | ~ 90% | Avoids extreme heat of formamide; standard lab equipment. |
Troubleshooting & Best Practices (E-E-A-T Insights)
-
Moisture Sensitivity (DMF-DMA): DMF-DMA is highly sensitive to moisture, hydrolyzing rapidly to DMF and methanol. Always use freshly opened or strictly anhydrous DMF-DMA. A failed Step 1 (recovery of starting material) is almost exclusively due to degraded DMF-DMA.
-
Thermal Degradation: The methoxy group at the 7-position is relatively stable, but the nitro group at the 6-position can undergo side reactions at temperatures exceeding 190 °C. When using the Formamide protocol, strict internal temperature control (max 180 °C) is mandatory to prevent the formation of dark, tarry byproducts[2].
-
Solubility Challenges: Quinazoline derivatives are notoriously insoluble in standard organic solvents. For accurate LC-MS or NMR characterization, use DMSO-d6 or add a drop of trifluoroacetic acid (TFA) to solubilize the 4-aminoquinazoline core.
References
Sources
- 1. cjph.com.cn [cjph.com.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3473-63-0 | Formimidamide acetate | Inorganic Salts | Ambeed.com [ambeed.com]
Application Note: Scalable Manufacturing Process for 7-Methoxy-6-nitroquinazolin-4-amine
This Application Note is structured to guide process chemists and engineers through the scalable manufacturing of 7-Methoxy-6-nitroquinazolin-4-amine , a critical scaffold for next-generation EGFR tyrosine kinase inhibitors (TKIs).
Executive Summary
The synthesis of 7-Methoxy-6-nitroquinazolin-4-amine presents specific process challenges, primarily regarding regioselectivity during nitration and thermal safety during chlorination . This guide details a robust, three-step convergent route optimized for kilogram-scale production.
Unlike laboratory-scale methods that often rely on expensive fluorinated starting materials (e.g., 7-fluoro-6-nitroquinazolin-4(3H)-one), this protocol utilizes the cost-effective 7-methoxyquinazolin-4(3H)-one precursor. We employ a "Process Intensification" strategy to minimize solvent waste and maximize throughput.
Key Performance Indicators (KPIs)
-
Overall Yield: 55–65% (over 3 steps)
-
Purity: >98.5% (HPLC), with <0.5% 8-nitro regioisomer.
-
Scalability: Validated for 100g – 5kg batch sizes.
Retrosynthetic Analysis & Strategy
The manufacturing strategy is built on the "Activate and Displace" principle. The quinazoline core is first functionalized with a nitro group (for future reduction/derivatization), then the C4-hydroxyl is activated as a chloride, and finally displaced by ammonia.
Pathway Diagram
Figure 1: Synthetic pathway focusing on cost-efficiency and atom economy.
Critical Process Parameters (CPPs)
| Step | Parameter | Target Range | Scientific Rationale |
| 1. Nitration | Temperature | 0°C – 20°C | Regiocontrol: Higher temperatures (>30°C) increase the formation of the unwanted 8-nitro isomer and dinitrated impurities. |
| 1. Nitration | Acid Strength | Fuming HNO3 | Rate: The electron-donating methoxy group activates the ring, but the N1-protonation deactivates it. Strong nitrating media is required to overcome the deactivated pyrimidine ring influence. |
| 2. Chlorination | Quench Temp | < 10°C | Safety: Hydrolysis of excess POCl3 is violently exothermic. Controlled addition to buffered water prevents thermal runaway. |
| 3. Amination | Pressure | 2–5 bar | Conversion: Ammonia solubility decreases at high temps. A sealed system ensures high [NH3] concentration to drive the SNAr reaction to completion. |
Detailed Experimental Protocols
Step 1: Regioselective Nitration
Objective: Introduce the nitro group at the C6 position with high selectivity over the C8 position.
-
Reagents:
-
7-Methoxyquinazolin-4(3H)-one (1.0 equiv)
-
Concentrated Sulfuric Acid (H2SO4) (10.0 vol)
-
Fuming Nitric Acid (HNO3) (1.2 equiv)
-
Protocol:
-
Charge a reactor with H2SO4 and cool to 0–5°C.
-
Add 7-Methoxyquinazolin-4(3H)-one portion-wise, maintaining internal temperature <10°C. Stir until fully dissolved (solution may darken).
-
Addition: Add Fuming HNO3 dropwise over 60 minutes. Critical: Do not allow temperature to exceed 15°C.
-
Reaction: Allow the mixture to warm to 20°C and stir for 4 hours.
-
IPC (In-Process Control): Monitor by HPLC.[1] Target: <2% Starting Material.
-
-
Quench: Slowly pour the reaction mixture onto crushed ice (20 vol) with vigorous stirring. The product will precipitate as a yellow solid.
-
Isolation: Filter the solid. Wash the cake with cold water until the filtrate pH is neutral (pH 6–7).
-
Drying: Dry in a vacuum oven at 50°C.
-
Expected Yield: 80–85%
-
Purity: >95% (Main impurity: 8-nitro isomer).
-
Expert Insight: If the 8-nitro isomer exceeds 5%, recrystallize from Acetic Acid/Methanol. The 6-nitro isomer is significantly less soluble, allowing for easy purification.
Step 2: Chlorination (Activation)
Objective: Convert the tautomeric amide (lactam) to the chloro-heterocycle.
-
Reagents:
-
7-Methoxy-6-nitroquinazolin-4(3H)-one (Int-1) (1.0 equiv)
-
Phosphorus Oxychloride (POCl3) (5.0 equiv) – Note: Can be reduced to 2.0 equiv with DIPEA.
-
Diisopropylethylamine (DIPEA) (1.0 equiv) – Catalyst/Acid Scavenger
-
Protocol:
-
Setup: Equip a reactor with a scrubber (for HCl gas) and a reflux condenser.
-
Charge Int-1 and POCl3. Start stirring.
-
Add DIPEA slowly. (Exotherm possible).
-
Reflux: Heat the mixture to reflux (approx. 105°C) for 3–5 hours. The suspension should clear to a dark solution.
-
Distillation: Distill off excess POCl3 under reduced pressure (recover for waste treatment).
-
Quench (Hazard): Dissolve the residue in DCM (10 vol). Pour this organic stream slowly into a stirred solution of saturated NaHCO3 at 0°C.
-
Safety: Evolution of CO2 and heat. Control addition rate.
-
-
Separation: Separate the organic layer. Wash with brine, dry over MgSO4, and concentrate.
-
Expected Yield: 85–90%
-
Stability: The chloro-intermediate is moisture sensitive. Store under Nitrogen or use immediately.
-
Step 3: Amination (SNAr Displacement)
Objective: Displace the chloride with ammonia to form the final primary amine.
-
Reagents:
-
4-Chloro-7-methoxy-6-nitroquinazoline (Int-2) (1.0 equiv)
-
7N Ammonia in Methanol (10.0 equiv)
-
Solvent: Isopropanol (IPA) (optional co-solvent)
-
Protocol:
-
Charge Int-2 into a pressure vessel (autoclave or sealed tube).
-
Add 7N NH3 in MeOH.
-
Reaction: Seal the vessel and heat to 80°C for 4–6 hours. Pressure may rise to 2–3 bar.
-
Workup: Cool to room temperature. Vent the vessel carefully.
-
Filtration: The product often precipitates directly from the alcoholic solution upon cooling to 0°C.
-
Purification: Filter the crude solid. Wash with cold MeOH and then Diethyl Ether.
-
Final Polish: If necessary, slurry in water to remove ammonium chloride salts, then filter and dry.
-
Expected Yield: 85–90%
-
Appearance: Yellow to orange solid.
-
Process Flow & Safety Logic
The following diagram illustrates the unit operations and safety checkpoints.
Figure 2: Operational workflow emphasizing safety critical points (Red).
Analytical Control Strategy
To ensure "Trustworthiness" and reproducibility, the following analytical markers must be checked:
-
Regioisomer Check (Step 1):
-
Method: HPLC (C18 Column, Water/Acetonitrile gradient).
-
Marker: The 8-nitro isomer typically elutes after the 6-nitro isomer due to intramolecular H-bonding with the N1 position.
-
Limit: NMT (Not More Than) 0.5% 8-nitro isomer.
-
-
Hydrolysis Check (Step 2):
-
During chlorination workup, if the pH is too basic or temp too high, the chloride can hydrolyze back to the starting quinazolinone.
-
Marker: Appearance of Step 1 peak in Step 2 HPLC.
-
-
Final Purity (Step 3):
-
1H NMR (DMSO-d6): Look for the characteristic methoxy singlet (~4.0 ppm) and the two aromatic singlets (H5 and H8) of the quinazoline core. H5 (adjacent to nitro) will be significantly deshielded (~9.0 ppm).
-
References
-
Nitration of Quinazolinones
-
Chlorination Protocols (POCl3 Optimization)
- Title: POCl3 Chlorin
- Source: J. Org. Chem. 2011, 76, 6, 1653–1661.
-
URL:[Link]
- Relevance: Provides kinetic data on "pseudodimer" formation and justifies the use of base (DIPEA)
-
General Synthesis of Gefitinib Intermediates
- Title: Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines.
- Source: Molecules 2010, 15(12), 8988-8997.
-
URL:[Link]
- Relevance: Confirms the scalable route via chlorination and amination for similar methoxy-quinazoline scaffolds.
Sources
Technical Application Note: Handling and Storage Protocols for Nitro-Quinazoline Compounds
Executive Summary
Nitro-quinazoline compounds represent a unique intersection of chemical hazards in drug discovery. The quinazoline scaffold is a privileged structure in medicinal chemistry, widely utilized for kinase inhibition (e.g., EGFR inhibitors), often implying high biological potency or cytotoxicity. The addition of nitro groups (
This guide provides a rigorous, self-validating framework for handling these compounds. It moves beyond generic safety advice to address the specific physicochemical properties of the nitro-quinazoline class, prioritizing Differential Scanning Calorimetry (DSC) for stability profiling and Occupational Exposure Banding (OEB) for containment.
Hazard Profiling & Safety Assessment
Before handling any nitro-quinazoline derivative, a dual-threat assessment must be performed: Energetic Potential and Biological Potency .
Energetic Assessment (Thermal Stability)
Nitro compounds possess high enthalpy of decomposition. The quinazoline ring, while aromatic, can become shock-sensitive when polysubstituted with nitro groups.
-
Mechanism: The nitro group acts as an internal oxidizer. Upon heating, the C-NO
bond homolysis can trigger a cascading exothermic decomposition. -
Protocol: All new nitro-quinazoline intermediates must undergo DSC analysis before scaling above 100 mg.
-
Critical Limit: An onset temperature (
) or an energy release flags the compound as potentially explosive.
-
Biological Potency (OEB Classification)
Quinazolines are designed to bind to biological targets.
-
Risk: Inhalation of dust is the primary exposure route. Many derivatives are suspected mutagens (due to the nitro group) or reproductive toxins.
-
Standard: Treat as OEB 4 (Occupational Exposure Band) (
OEL) until toxicological data proves otherwise.
Safety Decision Tree
The following logic flow dictates the handling requirements based on compound characterization.
Figure 1: Decision logic for assigning containment levels based on thermal and biological hazards.
Storage Protocols
Improper storage of nitro-quinazolines can lead to autocatalytic decomposition (aging) or hydrolysis of the imine functionality in the pyrimidine ring.
Environmental Control Matrix
Data below summarizes optimal conditions to prevent degradation (hydrolysis/oxidation) and sensitivity accretion.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long-term) | Arrhenius kinetics: Reduces rate of nitro-to-nitroso reduction and ring hydrolysis. |
| Atmosphere | Argon or Nitrogen | Displaces |
| Container | Amber Glass + PTFE Liner | Amber glass blocks UV (prevents photolysis). PTFE liners prevent leaching of plasticizers by organic residues. |
| Segregation | Secondary Containment | Must be separated from Reducing Agents (e.g., hydrides) and Strong Bases (induces nucleophilic attack on C2/C4). |
Protocol: Long-Term Storage Setup
-
Drying: Ensure compound is dried to constant weight under high vacuum (< 1 mbar) to remove residual solvents, which can lower decomposition temperatures.
-
Inerting: Flush the vial with dry Nitrogen/Argon for 30 seconds before capping.
-
Sealing: Use Parafilm® or electrical tape over the cap to prevent gas exchange in freezers.
-
Labeling: Label must include the "High Energy" warning if DSC data indicates instability.
Handling & Synthesis Workflows
Weighing and Transfer (Static Control)
Nitro-quinazolines are often fine, electrostatic powders. Static discharge can theoretically ignite high-energy dust clouds, though the primary risk is inhalation.
-
Anti-Static Gun: Use an ionizing zero-static gun on the weigh boat and spatula before transfer.
-
Draft Shield: Weigh inside a balance enclosure within the fume hood to prevent turbulence from spreading dust.
-
Solvent Wetting: If possible, dissolve the solid immediately in the transport vial rather than transferring dry powder.
Synthesis Precaution: Nitration Reactions
The synthesis of 6-nitroquinazoline often involves nitration of quinazolin-4-one using fuming nitric acid/sulfuric acid.
-
Exotherm Control: This reaction is heavily exothermic. Addition of reagents must be dropwise at 0°C.
-
Quenching: Never pour water into the reaction mixture. Pour the reaction mixture into ice/water with vigorous stirring to dissipate heat and prevent "runaway" thermal events.
Experimental Workflow Visualization
Figure 2: Operational workflow emphasizing dust suppression and thermal control.
Emergency Procedures
Spill Management
-
Dry Spills: Do NOT use a brush or broom (generates dust/static). Use a HEPA-filtered vacuum dedicated to hazardous chemicals, or wet the powder with an inert solvent (e.g., PEG-400 or water if compatible) and wipe with damp chem-wipes.
-
Wet Spills: Absorb with vermiculite or sand. Do not use combustible materials like sawdust (reaction with nitro groups can cause fire).
Exposure First Aid[1]
-
Inhalation: Move to fresh air immediately. Nitro compounds can cause methemoglobinemia (blue skin/lips). Seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes. Nitro-quinazolines can absorb through skin.
References
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Safety and Health Topics.[1] [Link]
-
Fisher Scientific. Safety Data Sheet: 4-Hydroxyquinazoline (Quinazoline derivative safety).[Link]
-
National Institutes of Health (NIH). PubChem Compound Summary: Quinazoline. PubChem. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methoxy-6-nitroquinazolin-4-amine
Welcome to the technical support center for the synthesis of 7-Methoxy-6-nitroquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the quinazoline core?
The most established methods for synthesizing the quinazoline scaffold are the Niementowski, Friedländer, and Bischler syntheses.[1] The Niementowski reaction, which involves the condensation of anthranilic acids with amides, is a foundational method.[1] However, it often requires high temperatures, which can lead to the decomposition of starting materials or the formation of byproducts.[1]
Modern variations often employ metal-catalyzed cross-coupling reactions or microwave-assisted synthesis to improve yields and reduce reaction times.[2] For instance, palladium-catalyzed methods have been developed to synthesize quinazolin-4(3H)-ones from 2-aminobenzamides and aryl halides with moderate to excellent results.[3]
Q2: I'm experiencing a low yield in my synthesis. What are the likely causes?
Low yields in quinazoline synthesis can stem from several factors:
-
Incomplete Reactions: The initial cyclization to form the quinazolinone ring may not go to completion. This can be due to suboptimal reaction temperatures, insufficient reaction times, or poor solubility of reactants.[1][2]
-
Side Reactions: The formation of undesired byproducts is a common issue that can significantly lower the yield of the target molecule.[2] These can include products from self-condensation of starting materials or hydrolysis if water is present.[2]
-
Catalyst Deactivation: In metal-catalyzed reactions, the catalyst can be deactivated by impurities or byproducts, leading to a stalled reaction.[2]
-
Steric Hindrance: Bulky substituents on the starting materials can sterically hinder the reaction, requiring more forceful conditions or alternative synthetic routes.[1]
Q3: What are common side products, and how can I minimize their formation?
Common side products in quinazoline synthesis include unreacted starting materials, acyclic intermediates, and products from self-condensation.[2] To minimize their formation:
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of your reactants. Sometimes, a lower temperature or shorter reaction time is sufficient to form the desired product while minimizing byproduct formation.[2]
-
Ensure Anhydrous Conditions: If your reaction is sensitive to water, ensure all glassware is oven-dried and use anhydrous solvents. The presence of water can lead to hydrolysis of intermediates or the final product.[2]
-
Purify Starting Materials: Impurities in your starting materials can act as catalysts for side reactions. Ensure the purity of your reactants before starting the synthesis.
Q4: How can I effectively purify the final product, 7-Methoxy-6-nitroquinazolin-4-amine?
Purification can often be challenging due to the presence of structurally similar side products. Common purification techniques include:
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical and may require some experimentation.
-
Column Chromatography: Silica gel column chromatography is a standard method for separating compounds with different polarities. A gradient of solvents, such as ethyl acetate and petroleum ether, can be effective.
-
Acid-Base Extraction: If your product and impurities have different acid-base properties, an acid-base extraction can be a simple and effective purification step.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 7-Methoxy-6-nitroquinazolin-4-amine.
Issue 1: Low Yield in the Cyclization Step
The cyclization of the initial reactants to form the quinazolinone ring is a critical step that often determines the overall yield.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Poor Solubility of Reactants | Select a solvent in which all reactants are fully soluble at the reaction temperature. For polar starting materials, consider solvents like DMF or DMSO. For less polar substrates, toluene or dioxane may be more suitable.[1] | Enhanced reaction rate and improved yield due to better mixing and interaction of reactants.[1] |
| High Reaction Temperature | High temperatures can lead to decomposition.[1] Carefully optimize the temperature. Start with lower temperatures and gradually increase if the reaction is not proceeding. | Minimized decomposition of starting materials and products, leading to a cleaner reaction and higher yield. |
| Inefficient Cyclization | In some cases, the cyclization of the intermediate may be inefficient.[1] Consider using a dehydrating agent or a catalyst to promote cyclization. | Increased conversion of the intermediate to the desired quinazolinone. |
Issue 2: Formation of Impurities During Nitration
The nitration step to introduce the nitro group at the 6-position can sometimes lead to the formation of undesired isomers or over-nitrated products.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Harsh Nitrating Conditions | Use a milder nitrating agent or lower the reaction temperature. A mixture of nitric acid and sulfuric acid is a common nitrating agent, and the ratio can be adjusted to control the reactivity.[4] | Increased selectivity for the desired 6-nitro isomer and reduced formation of byproducts. |
| Substrate Reactivity | The methoxy group at the 7-position is an activating group, which can make the aromatic ring more susceptible to over-nitration. Carefully control the stoichiometry of the nitrating agent. | Preferential nitration at the desired position and minimized formation of di- and tri-nitrated products. |
Issue 3: Difficulties in the Final Amination Step
The introduction of the amine group at the 4-position is the final step in the synthesis.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Poor Leaving Group | The precursor for the amination step, often a 4-chloroquinazoline, must have a good leaving group at the 4-position. Ensure the chlorination step has gone to completion.[5] | Efficient displacement of the leaving group by the amine, leading to a higher yield of the final product. |
| Low Nucleophilicity of the Amine | If using a weakly nucleophilic amine, a stronger base or higher reaction temperatures may be required to facilitate the reaction. | Increased rate of the nucleophilic aromatic substitution reaction. |
Experimental Protocols
Synthesis of 4-Chloro-7-methoxy-6-nitroquinazoline
This protocol describes the chlorination of 7-methoxy-6-nitroquinazolin-4(3H)-one, a key intermediate.
-
Suspend 7-methoxy-6-nitroquinazolin-4(3H)-one in phosphorus oxychloride (POCl3).
-
Heat the suspension at reflux for 4 hours.
-
Remove the excess POCl3 in vacuo.
-
Dissolve the residue in dichloromethane and wash with aqueous sodium bicarbonate.
-
Dry the organic layer and concentrate to yield 4-chloro-7-methoxy-6-nitroquinazoline.
Synthesis of 7-Methoxy-6-nitroquinazolin-4-amine
This protocol details the final amination step.
-
A mixture of 4-chloro-7-methoxy-6-nitroquinazoline and the desired amine in a suitable solvent such as isopropanol is stirred at reflux.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing the Synthesis and Troubleshooting
General Synthetic Pathway
The following diagram illustrates a common synthetic route for 7-Methoxy-6-nitroquinazolin-4-amine.
Caption: General synthetic pathway for 7-Methoxy-6-nitroquinazolin-4-amine.
Troubleshooting Workflow: Low Yield
This diagram provides a logical workflow for troubleshooting low product yield.
Sources
Technical Support Center: Purification & Handling of 7-Methoxy-6-nitroquinazolin-4-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating and purifying 7-Methoxy-6-nitroquinazolin-4-amine and its critical N-phenyl derivatives (such as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, CAS 179552-74-0)[1].
This compound is a light-yellow to brown crystalline powder[1] that serves as a pivotal intermediate in the synthesis of irreversible Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, including Dacomitinib and Afatinib[2]. Because the subsequent synthetic step often involves the reduction of the nitro group using transition metals or iron powder[3], achieving >98% purity of this intermediate is non-negotiable to prevent catalyst poisoning.
Part 1: Troubleshooting Guides & FAQs
Q: During workup, my product precipitates as a sticky, gummy residue ("oils out") instead of a crystalline solid. How do I correct this? A: Causality: "Oiling out" occurs when the target compound separates as a supercooled liquid phase before proper crystal nucleation can occur. The rigid, planar quinazoline core, combined with the hydrogen-bonding potential of the C4-amine and the C7-methoxy group, requires a slow thermodynamic transition to form a stable crystal lattice. Rapid cooling or the use of a highly polar, water-heavy solvent system forces the molecule out of solution too quickly. Solution: Redissolve the gummy residue in boiling isopropanol (IPA) or an Ethanol/Tetrahydrofuran (EtOH/THF) mixture. Cool the solution ambiently at a highly controlled rate (e.g., 5 °C/hour). Introduce seed crystals exactly at the cloud point to provide a nucleation site, which forces the thermodynamic preference toward crystallization rather than liquid-liquid phase separation.
Q: I am purifying the crude intermediate via silica gel column chromatography, but the compound streaks severely, resulting in poor recovery and overlapping fractions. What is the mechanistic cause? A: Causality: The basicity of the quinazoline nitrogens (N1 and N3) and the exocyclic amine interacts strongly with the weakly acidic silanol groups (Si-OH, pKa ~4.5–5.5) present on the silica stationary phase. This acid-base interaction causes severe tailing and irreversible binding. Solution: Deactivate the silica column by adding 1–2% (v/v) Triethylamine (TEA) or aqueous ammonia to your eluent (e.g., Dichloromethane:Methanol 95:5). The TEA competitively binds the acidic silanol sites, allowing the quinazoline derivative to elute as a sharp, well-resolved band.
Q: How do I efficiently remove unreacted 3-chloro-4-fluoroaniline without resorting to chromatography? A: Causality: Unreacted anilines are a common impurity when synthesizing N-substituted derivatives[2]. Because the aniline lacks the extended planar pi-system of the quinazoline core, it is significantly more soluble in cold, moderately polar solvents. Solution: Triturate the crude solid in ice-cold isopropanol or diethyl ether. The aniline impurity will remain solvated in the mother liquor, while the 7-methoxy-6-nitroquinazolin-4-amine can be collected via vacuum filtration.
Part 2: Quantitative Data & Solvent Selection
To engineer a successful purification strategy, you must leverage the differential solubility profiles of the compound. Below is a synthesized data table to guide your solvent selection.
| Solvent System | Boiling Point (°C) | Solubility Profile | Application / Suitability in Workflow |
| Isopropanol (IPA) | 82.6 | Moderate (Hot), Poor (Cold) | Optimal. Ideal for recrystallization and trituration due to excellent temperature-dependent solubility gradients. |
| DCM / Methanol (95:5) | ~40 | High | Optimal. Standard eluent for silica gel chromatography (requires 1% TEA additive to prevent streaking). |
| Ethanol / Water (4:1) | ~78 | Moderate (Hot), Poor (Cold) | Moderate. Good for large-scale precipitation, but carries a high risk of the product "oiling out" if cooled too rapidly. |
| Tetrahydrofuran (THF) | 66.0 | High | Niche. Used as a co-solvent to solubilize stubborn, tarry crude mixtures before the slow addition of an anti-solvent. |
Part 3: Standardized Experimental Protocols
Every protocol below is designed as a self-validating system , ensuring that you can analytically confirm the success of each step before proceeding.
Protocol A: Purification via Acid-Base Cycling
Mechanistic Rationale: This protocol exploits the differential pKa between the weakly basic target quinazoline and non-basic polymeric/tarry impurities.
-
Dissolution & Protonation: Suspend 10.0 g of crude 7-methoxy-6-nitroquinazolin-4-amine in 100 mL of deionized water. Slowly add 1M HCl under continuous stirring until the pH reaches 2.0. The target compound protonates and dissolves as the water-soluble hydrochloride salt.
-
Filtration of Neutrals: Filter the acidic solution through a Celite pad to remove insoluble tarry impurities and unreacted neutral starting materials.
-
Self-Validation: Spot the Celite filter cake on a TLC plate (DCM:MeOH 9:1) under UV (254 nm). The absence of a strong UV-active spot at the target Rf confirms no product was lost in the filter cake.
-
-
Basification & Precipitation: Transfer the filtrate to a clean flask immersed in an ice bath. Slowly add 1M NaOH dropwise while monitoring the pH. Once the pH reaches 8.5–9.0, the free base will precipitate as a yellow solid.
-
Isolation: Collect the precipitate via vacuum filtration, wash with cold distilled water (3 × 20 mL) to remove inorganic salts, and dry in a vacuum oven at 50 °C for 12 hours.
Protocol B: Optimized Recrystallization from Isopropanol
Mechanistic Rationale: IPA provides the perfect balance of hydrogen-bond disruption at high temperatures and poor solubility at low temperatures, promoting high-purity crystal lattice formation while leaving aniline impurities in the mother liquor.
-
Dissolution: Place the semi-pure solid in a round-bottom flask equipped with a reflux condenser. Add minimal boiling isopropanol (approx. 15-20 mL per gram of compound) until complete dissolution is achieved.
-
Hot Filtration: Rapidly filter the boiling solution through a pre-warmed Buchner funnel to remove any insoluble particulates.
-
Controlled Cooling: Allow the flask to cool to room temperature ambiently over 2-3 hours. Do not agitate the flask.
-
Maturation & Collection: Transfer the flask to a 4 °C refrigerator for an additional 4 hours. Filter the crystalline solid, wash with ice-cold isopropanol (5 mL), and dry under high vacuum.
-
Self-Validation: Analyze the final crystals via HPLC (254 nm). A sharp single peak confirms the removal of the N-phenyl aniline impurity, which typically elutes earlier on a C18 reverse-phase column.
-
Part 4: Visual Workflows & Biological Context
Purification Decision Matrix
Use the following workflow to determine the correct purification strategy based on your crude impurity profile.
Workflow for the purification of 7-methoxy-6-nitroquinazolin-4-amine.
Contextualizing the Intermediate: EGFR Signaling Pathway
Purifying this intermediate is critical because it forms the core pharmacophore of drugs designed to covalently bind and inhibit the EGFR kinase domain, shutting down downstream oncogenic signaling[2].
EGFR signaling pathway inhibited by APIs derived from this intermediate.
References
- US9556191B2 - Aminoquinazoline derivatives and their salts and methods of use thereof.
-
Improved Synthesis of Dacomitinib. Chinese Journal of Pharmaceuticals.[Link]
Sources
Technical Support Center: Recrystallization & Purification of 7-Methoxy-6-nitroquinazolin-4-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in optimizing the purification of 7-methoxy-6-nitroquinazolin-4-amine and its N-aryl derivatives (such as the N-(3-chloro-4-fluorophenyl) variant).
This compound is a critical intermediate in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, including Dacomitinib and Gefitinib analogs[1]. Because the subsequent synthetic step typically involves the reduction of the nitro group to an amine, achieving >99% purity during this recrystallization phase is non-negotiable to prevent catalyst poisoning and downstream side reactions.
Chemical Context & Physical Properties
Understanding the physicochemical properties of your intermediate is the first step in designing a self-validating purification system. The quinazoline core is highly planar, which promotes strong
| Property | Value |
| Molecular Formula | C15H10ClFN4O3 (for the N-(3-chloro-4-fluorophenyl) derivative) |
| Molecular Weight | 348.71 g/mol |
| Physical Form | Light-yellow to off-white powder or crystals |
| Topological Polar Surface Area | 92.9 Ų |
Experimental Workflow
The following workflow illustrates the optimized path for isolating the pure crystalline product from crude reaction mixtures.
Workflow for the recrystallization of 7-Methoxy-6-nitroquinazolin-4-amine derivatives.
Standardized Recrystallization Protocol
This self-validating protocol is optimized for the hydrochloride salt of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine.
-
Solvent Addition: Suspend the crude solid in anhydrous isopropanol (IPA) using a ratio of approximately 35 mL of solvent per gram of crude material.
-
Thermal Dissolution: Heat the suspension to reflux (approx. 82°C) under continuous magnetic stirring. Maintain reflux for 30 minutes to ensure complete dissolution of the crystalline lattice.
-
Hot Filtration (Optional but Recommended): Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove any insoluble particulates, polymerized byproducts, or inorganic salts.
-
Controlled Nucleation: Transfer the clear filtrate to a clean Erlenmeyer flask. Allow the solution to cool to room temperature (20-25°C) at a controlled rate of 1-2°C/min. Crucial: Do not use an ice bath immediately; shock-cooling traps impurities within the rapidly forming crystal matrix.
-
Isolation: Once crystallization is complete (typically 2-3 hours), isolate the precipitate via vacuum filtration.
-
Displacement Washing: Wash the filter cake with 10 mL of ice-cold methanol (to remove polar contaminants), immediately followed by 15 mL of diethyl ether (to displace the methanol).
-
Desiccation: Dry the purified off-white solid in a vacuum oven at 50°C for 12 hours to achieve >99% purity.
Solvent Selection Matrix
Selecting the correct solvent system is dictated by the thermodynamic solubility of the quinazoline core.
| Solvent System | Solubility at 25°C | Solubility at Reflux | Application & Suitability |
| Isopropanol (IPA) | < 1.0 mg/mL | ~15.0 mg/mL | Optimal: High recovery; excellent for precipitating hydrochloride salts directly from the reaction mixture. |
| Ethanol / THF (2:1) | ~5.0 mg/mL | > 50.0 mg/mL | Good: Best for highly impure batches prone to oiling out, or when free-basing the compound[2]. |
| Methanol | ~2.5 mg/mL | ~20.0 mg/mL | Moderate: Good solubility but prone to solvent entrapment and solvate formation. |
| Diethyl Ether | < 0.1 mg/mL | < 0.5 mg/mL | Anti-Solvent: Used exclusively for displacement washing and rapid drying. |
Troubleshooting Guide & FAQs
Q: Why is isopropanol (IPA) highly recommended as the primary recrystallization solvent over ethanol or methanol?
A: Causality: The synthesis of N-aryl-7-methoxy-6-nitroquinazolin-4-amines typically involves the reaction of 4-chloro-7-methoxy-6-nitroquinazoline with an aniline derivative, generating hydrochloric acid in situ. Isopropanol has a lower dielectric constant (
Q: During filtration, why is a sequential wash with cold methanol followed by diethyl ether necessary? A: Causality: Cold methanol is utilized first to wash away polar impurities and residual aniline hydrochlorides that might be occluded on the crystal surface. However, methanol can form strong hydrogen bonds with the quinazoline's methoxy and nitro groups, leading to solvent entrapment within the lattice. Diethyl ether is subsequently applied because it is highly volatile and non-polar; it displaces the methanol without dissolving the product, accelerating the vacuum drying process and preventing solvate formation.
Q: My product oiled out (liquid-liquid phase separation) instead of forming crystals. How do I fix this? A: Causality: Oiling out occurs when the compound precipitates at a temperature above its melting point in the solvent mixture, or when a high concentration of lipophilic impurities disrupts the crystal lattice formation. Solution: Re-dissolve the oil in a mixture of Ethanol and THF (2:1 ratio)[2]. The addition of THF increases the overall solubility, preventing premature precipitation at high temperatures. Allow the solution to cool at a strictly controlled rate (1-2°C/min) and seed the solution with pure crystals at 40°C to bypass the metastable zone and force solid nucleation.
Q: Can I use this recrystallized intermediate directly for the downstream reduction step? A: Causality: Yes. The subsequent step is typically the reduction of the nitro group using iron powder and concentrated HCl in an ethanol/water mixture. The recrystallization protocol ensures the removal of catalyst poisons (like heavy metals or reactive electrophiles). The high-purity off-white solid obtained from the IPA/Methanol/Ether workflow is fully compatible with this reduction environment,[1].
References[2] Title: S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) | Source: amazonaws.com | URL:Link[3] Title: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine - PubChem | Source: nih.gov | URL:Link[5] Title: N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis | Source: chemicalbook.com | URL:Link[4] Title: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine - Sigma-Aldrich | Source: sigmaaldrich.com | URL:Link[1] Title: Chinese Journal of Pharmaceuticals - 中国医药工业杂志 | Source: cjph.com.cn | URL:Link
Sources
Minimizing side reactions during quinazoline reduction
Technical Support Center: Quinazoline Reduction Optimization Authorized by Senior Application Scientist | Version 2.4 | Last Updated: March 2026
Introduction: The Selectivity-Reactivity Paradox
You are likely here because your quinazoline reduction yielded a complex mixture instead of a clean product. The quinazoline core is deceptive; while it appears to be a simple benzopyrimidine, its reduction is governed by a distinct Selectivity-Reactivity Paradox .
The C4=N3 bond is highly electrophilic (kinetic reduction site), while the C2=N1 bond is less reactive but thermodynamically significant. Furthermore, the fully reduced 1,2,3,4-tetrahydroquinazoline is a cyclic aminal —a functional group that is chemically fragile and prone to "invisible" hydrolysis during acidic workups.
This guide moves beyond generic protocols to address the mechanistic root causes of failure: over-reduction, dehalogenation, and hydrolytic ring-opening.
Module 1: Controlling Regioselectivity (Dihydro vs. Tetrahydro)
The Challenge: Users often intend to stop at the 3,4-dihydroquinazoline stage but inadvertently push the reaction to the 1,2,3,4-tetrahydro species, or conversely, struggle to drive the reaction to completion.
Mechanistic Insight
The reduction of quinazoline proceeds stepwise.
-
Step 1 (Fast): Hydride attack at C4 . This is electronically favored due to the inductive effect of N3 and the lack of electron donation from the benzene ring compared to C2.
-
Step 2 (Slow): Hydride attack at C2 . This usually requires acid activation (protonation of N1) or forcing conditions.
Protocol A: Selective Reduction to 3,4-Dihydroquinazoline
Target: Stopping the reaction before C2 reduction.
-
Solvent: Ethanol/Water (Avoid Methanol/Acetic Acid mixtures which accelerate Step 2).
-
Temperature: -10°C to 0°C.
-
Stoichiometry: 0.25 to 0.5 equivalents of NaBH₄ (since 1 mole of BH₄⁻ provides 4 hydrides).
Critical Step: Do not use acid catalysis. The protonation of the N1 nitrogen dramatically lowers the LUMO energy of the C2=N1 bond, facilitating the second reduction to the tetrahydro species.
Protocol B: Full Reduction to 1,2,3,4-Tetrahydroquinazoline
Target: Complete saturation of the heterocyclic ring.
-
Reagent: NaBH₄ activated by Acetic Acid or TFA (Sodium Triacetoxyborohydride formed in situ).
-
Solvent: Glacial Acetic Acid or Methanol.
-
Temperature: 25°C to 60°C.
Expert Tip: If using H₂/Pd-C, the reaction will almost always proceed to the tetrahydro stage. If you need the dihydro product, avoid heterogeneous hydrogenation.
Module 2: The "Halo-Safe" Protocols (Preventing Dehalogenation)
The Challenge: You are reducing a quinazoline core bearing a Chlorine, Bromine, or Iodine atom. Standard hydrogenation (H₂/Pd-C) strips the halogen (hydrogenolysis), destroying your scaffold.
Decision Matrix: Reagent Selection for Halogenated Substrates
| Reagent | Risk of Dehalogenation | Recommendation | Mechanism Note |
| H₂ / Pd-C | CRITICAL | AVOID | Pd facilitates oxidative addition into C-X bonds. |
| H₂ / PtO₂ (Adams) | Moderate | Use with Caution | Pt is less aggressive toward C-Cl but can still cleave C-Br/I. |
| NaBH₄ | Negligible | PREFERRED | Borohydride is chemoselective for C=N over Ar-X. |
| NaCNBH₃ | Negligible | Alternative | Good for acid-sensitive substrates; toxic byproducts. |
| Hantzsch Ester | Negligible | Specialized | Organocatalytic transfer hydrogenation (requires chiral catalyst). |
The "Halo-Safe" Protocol (NaBH₄ Method)
-
Dissolve the halogenated quinazoline in Methanol (0.1 M).
-
Cool to 0°C.
-
Add NaBH₄ (2.0 - 4.0 equiv) portion-wise.
-
Monitor by TLC. If the reaction stalls at the dihydro stage, add acetic acid (1.0 equiv) dropwise to activate the C2=N1 bond without affecting the halogen.
-
Quench carefully (see Module 3).
Module 3: The "Hidden" Hydrolysis (Yield Loss During Workup)
The Challenge: TLC shows 100% conversion to the product, but after aqueous workup and column chromatography, the mass balance is low, or you isolate an aldehyde and a diamine.
The Cause: 1,2,3,4-Tetrahydroquinazoline is a cyclic aminal (N-C-N).
Self-Validating Workup System
-
NEVER quench with strong acid.
-
Quench: Use Saturated
(mildly acidic, pH ~5-6) or Acetone (consumes excess hydride). -
Extraction: Maintain pH > 7. Use Saturated
during extraction if the reaction mixture was acidic. -
Chromatography: Pre-treat silica gel with 1% Triethylamine (Et₃N) in hexanes. This neutralizes the acidic sites on the silica that can degrade the aminal during purification.
Visualizing the Pathway
The following diagram illustrates the reduction logic and failure points.
Caption: Reaction pathway showing the kinetic progression from Quinazoline to Tetrahydroquinazoline and the critical side-reaction diversion points (Red dashed lines).
Troubleshooting & FAQ
Q: My product is oiling out and decomposing on the column. What is happening? A: You are likely experiencing silica-induced hydrolysis . The acidic nature of silica gel is cleaving the aminal bond of the tetrahydroquinazoline.
-
Fix: Switch to Alumina (Neutral) stationary phase or add 1-2% Triethylamine to your eluent system to buffer the silica.
Q: I see a spot for the product on TLC, but it disappears after leaving the sample in CDCl₃ overnight. A: CDCl₃ is naturally acidic (forming HCl over time). This acidity hydrolyzes the aminal ring.
-
Fix: Filter your CDCl₃ through basic alumina before use, or use
-DMSO or -Acetone for NMR characterization.
Q: Can I use LiAlH₄ (LAH) instead of NaBH₄? A: Yes, but it is often "overkill." LAH is much more aggressive and will reduce esters, nitriles, or amides present elsewhere on the molecule. NaBH₄ offers superior chemoselectivity for the quinazoline ring.
Q: How do I prevent dimerization? A: Dimerization (at C4) often occurs via radical pathways during electrochemical reduction or when using metals like Zn/HCl.
-
Fix: Stick to hydride donors (NaBH₄) or catalytic hydrogenation, which proceed via 2-electron pathways, minimizing radical coupling.
References
-
Selective Reduction Mechanisms
-
Borohydride Protocols & Chemoselectivity
- Sodium Borohydride (NaBH4) Reduction Protocols. Organic Chemistry Portal.
-
Source:
-
Hydrolysis of Cyclic Aminals (Tetrahydroquinazolines)
- Biedermann, J. et al. Reaction equilibrium between tetrahydroquinazoline, the corresponding diamine and aldehyde.
-
Source:
-
Dehalogenation Risks in Hydrogenation
- Preventing dehalogenation side reactions. BenchChem Technical Guides.
-
Source:
Sources
Troubleshooting low purity in 7-Methoxy-6-nitroquinazolin-4-amine production
Technical Support Center: Troubleshooting Low Purity in 7-Methoxy-6-nitroquinazolin-4-amine Synthesis
Mechanistic Grounding: The Root Causes of Impurity
The synthesis of 7-methoxy-6-nitroquinazolin-4-amine—and its highly utilized substituted aniline derivatives, such as the N-(3-chloro-4-fluorophenyl) analog—is a foundational step in the production of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors like Afatinib and Dacomitinib[1]. The core reaction relies on a Nucleophilic Aromatic Substitution (SNAr) where an amine nucleophile attacks the highly electrophilic C4 position of a 4-chloro-7-methoxy-6-nitroquinazoline intermediate[2].
Causality of Failure: The electron-withdrawing 6-nitro group significantly increases the electrophilicity of the quinazoline core. While this facilitates the desired amination, it simultaneously makes the C4-chloride highly susceptible to competitive nucleophilic attack by trace moisture (hydrolysis) or side reactions at elevated temperatures. Understanding this thermodynamic competition is critical for resolving purity issues.
Diagnostic FAQs: Troubleshooting Common Purity Issues
Q: My final product is heavily contaminated with a byproduct that has a lower Rf value on TLC. Mass spec indicates a loss of the amine group. What is happening? A: You are observing the formation of 4-hydroxy-7-methoxy-6-nitroquinazoline (the quinazolone derivative). Causality: The 4-chloroquinazoline intermediate is highly moisture-sensitive. If your solvent (e.g., isopropanol) or amine reagent is not strictly anhydrous, water acts as a competing nucleophile. The resulting 4-hydroxy derivative is thermodynamically highly stable due to tautomerization to the quinazolone form. Solution: Switch to strictly anhydrous solvents. If using a gaseous amine (like NH3), pass it through a drying tube. If using an aniline derivative, ensure it is freshly distilled or stored over molecular sieves.
Q: The reaction stalls at 70% conversion, leaving unreacted 4-chloro starting material. Should I increase the reflux temperature? A: No. Increasing the temperature beyond 85-90°C often leads to thermal degradation of the nitro group or polymerization, rather than driving the SNAr forward. Causality: The activation energy for SNAr is already met at ~80°C in polar protic solvents. Stalled reactions are typically due to nucleophile depletion (if the amine is volatile) or deactivation. Solution: Increase the amine equivalents to 1.1–1.5 eq. For less nucleophilic substituted anilines (e.g., 3-chloro-4-fluoroaniline), the addition of a catalytic amount of acid (like HCl) can protonate the quinazoline nitrogen, further activating the C4 position without requiring excessive heat[3].
Q: How do I efficiently remove residual unreacted amine without complex column chromatography? A: Exploit the differential solubility of the product and the amine. Causality: The target 7-methoxy-6-nitroquinazolin-4-amine is highly crystalline and exhibits poor solubility in cold alcohols and ethers, whereas unreacted amines and their hydrochloride salts remain highly soluble. Solution: Implement a sequential cold-wash workup. After the reaction mixture cools and the product precipitates, wash the filter cake first with cold methanol (to remove polar impurities and salts) and then with diethyl ether (to remove lipophilic unreacted anilines)[3].
Decision Matrix for Purity Optimization
Diagnostic decision tree for troubleshooting quinazoline amination purity.
Self-Validating Experimental Protocol
This protocol is engineered for the synthesis of the N-(3-chloro-4-fluorophenyl) derivative, a standard model for this compound class[3]. It incorporates visual and chemical checkpoints to ensure self-validation.
Materials:
-
4-Chloro-7-methoxy-6-nitroquinazoline (1.0 eq)
-
3-Chloro-4-fluoroaniline (or appropriate amine nucleophile) (1.1 - 1.5 eq)
-
Anhydrous Isopropanol (10-15 mL per gram of starting material)
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 4-chloro-7-methoxy-6-nitroquinazoline in anhydrous isopropanol under an inert atmosphere (N2 or Argon).
-
Causality: The inert atmosphere and anhydrous solvent prevent the competitive hydrolysis reaction discussed above.
-
-
Nucleophile Addition: Add the amine (1.1 - 1.5 eq) to the suspension at room temperature.
-
Thermal Activation: Heat the mixture to reflux (approx. 82°C).
-
Validation Checkpoint 1 (Visual): As the reaction reaches reflux, the suspension will typically transition into a homogeneous solution, indicating the formation of the soluble intermediate complex.
-
-
Monitoring: Stir at reflux for 3 hours.
-
Validation Checkpoint 2 (Chemical): Monitor via TLC (Eluent: 1:1 Ethyl Acetate/Hexane). The reaction is validated as complete when the high-Rf starting material spot is entirely consumed.
-
-
Precipitation & Workup: Remove the heat source and allow the mixture to cool slowly to room temperature.
-
Validation Checkpoint 3 (Visual): The target product will spontaneously precipitate as an off-white to yellow solid upon cooling, driven by its low solubility in cold isopropanol[3].
-
-
Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake sequentially with cold methanol (2 x 10 mL) and diethyl ether (2 x 10 mL). Dry under vacuum to yield the highly pure product[3].
Quantitative Reaction Parameters & Purity Outcomes
The following table summarizes the impact of variable parameters on the final purity profile, allowing researchers to benchmark their conditions against expected outcomes.
| Reaction Parameter | Optimal Condition | Suboptimal Condition | Primary Purity Impact | Expected Purity (%) |
| Solvent | Anhydrous Isopropanol | Aqueous Ethanol | Formation of 4-hydroxy quinazolone (>15%) | < 80% |
| Amine Equivalents | 1.1 – 1.5 eq | 0.9 – 1.0 eq | Residual 4-chloro starting material | 85 - 90% |
| Temperature | 80 – 85 °C (Reflux) | > 100 °C (Sealed tube) | Nitro-group degradation / Tarry byproducts | < 75% |
| Workup Washes | Cold Methanol & Ether | Water wash only | Co-precipitation of unreacted amine salts | 80 - 85% |
| Atmosphere | Nitrogen / Argon | Open air | Trace hydrolysis over extended reflux | ~ 92% |
| Optimized Baseline | All Optimal Specs | - | Target Product (Off-white/Yellow solid) | > 98% |
References
- Title: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS No: 179552-74-0)
- Title: 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)
- Title: S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101)
Sources
Technical Support Center: Nitro-Quinazoline Thermal Optimization
Subject: Optimizing Reaction Temperature for Regioselective Nitro-Quinazoline Synthesis Ticket ID: NQ-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the critical thermal parameters governing the synthesis of nitro-quinazoline scaffolds, specifically focusing on 6-nitroquinazolin-4(3H)-one . Temperature control is the single most significant variable determining the ratio of regioisomers (6-nitro vs. 8-nitro) and the formation of dinitro impurities.
We cover two distinct synthetic routes with opposing thermal requirements:
-
Route A (Direct Nitration): Requires strict cryogenic-to-ambient control to prevent thermal runaway and dinitro-generation.
-
Route B (De Novo Cyclization): Requires high-thermal input (>130°C) to overcome the entropic barrier of ring closure.
Incident Report 001: Direct Nitration (The "Cold" Route)
Context: Electrophilic aromatic substitution of quinazolin-4(3H)-one using mixed acid (
The Core Problem: Kinetic vs. Thermodynamic Control
The quinazoline ring is deactivated by the diaza-system. However, the amide/lactam moiety at C4 provides enough activation for nitration.
-
Target: 6-nitro isomer (Kinetic product at moderate temps).
-
** impurity:** 8-nitro isomer (Thermodynamic product, increases with T > 50°C).
-
Critical Failure: 6,8-dinitro species (Formed at T > 90°C or excess heat accumulation).
Optimized Protocol (Self-Validating)
Standard Operating Procedure (SOP-NQ-06)
| Phase | Temperature | Action | Mechanistic Rationale |
| 1. Solvation | 25–30°C | Dissolve Quinazolin-4-one in conc. | Ensure homogeneity before nitration to prevent "hotspots." |
| 2. Activation | 0–5°C | Cool solution before | Lowers kinetic energy to dampen the exotherm of nitronium ion ( |
| 3. Addition | < 10°C | Add Fuming | CRITICAL: Rate of addition must match cooling capacity. If T > 15°C, stop addition immediately. |
| 4. Digestion | RT (25°C) | Stir for 1–2 hours. | Allows conversion of the 6-position without providing energy for the 8-position or dinitration. |
| 5. Finish | 60°C (Optional) | Heat only if TLC shows unreacted SM. | Overcomes activation energy for final 5% conversion. Do not exceed 30 mins. |
Troubleshooting Q&A
Q: My reaction mixture turned dark red/black and fumed violently.
-
Diagnosis: Thermal Runaway / Oxidative Decomposition.
-
Cause: The temperature spiked >50°C during
addition.[1] This triggers ring opening and oxidation. -
Fix: internal temperature monitoring is mandatory. Use a jacketed reactor or dry ice/acetone bath if scale >10g.
Q: I have 15% of the 8-nitro isomer.
-
Diagnosis: Loss of Regiocontrol.
-
Cause: Digestion temperature was too high (>35°C) or acid concentration was too low (allowing thermodynamic equilibration).
-
Fix: Keep digestion strictly at 20–25°C. Recrystallize from Ethanol/DMF to purify.
Incident Report 002: De Novo Cyclization (The "Hot" Route)
Context: Niementowski-type condensation of 5-nitroanthranilic acid with formamide.
The Core Problem: The Dehydration Barrier
Unlike nitration, this reaction is endothermic regarding the transition state. You must drive off water to force the equilibrium toward the quinazoline ring.
-
Requirement: Temperatures must exceed the boiling point of water (100°C) and often formamide (210°C) to drive kinetics.
Optimized Protocol (Microwave vs. Thermal)
| Parameter | Conventional Reflux | Microwave Assisted (Recommended) |
| Temperature | 130–160°C | 140–170°C |
| Time | 6–8 Hours | 10–15 Minutes |
| Solvent | Excess Formamide | Formamide (minimal) or solvent-free |
| Yield | ~60–70% | ~85–95% |
Troubleshooting Q&A
Q: The reaction solidifies and stops stirring before completion.
-
Diagnosis: Product Precipitation / Mass Transfer Failure.
-
Cause: The product (nitro-quinazolinone) is insoluble in the precursor melt.
-
Fix: Use a high-boiling solvent like sulfolane or increase the formamide ratio to 5:1. If using Microwave, use a "slurry" setting with vigorous stirring.
Q: Low yield despite high temperature (150°C).
-
Diagnosis: Sublimation of Formamide.
-
Cause: Formamide decomposes/evaporates before reacting.
-
Fix: Use a sealed vessel (pressure tube) or add a dehydrating agent like fused sodium acetate or acetic anhydride to lower the activation energy.
Visualizing the Pathway
The following diagram illustrates the temperature-dependent divergence in the reaction pathway.
Figure 1: Thermal divergence in electrophilic nitration. Note that high temperatures not only shift isomer ratios but introduce safety risks (red path).
Safety Matrix: Exotherm Management
WARNING: Nitration of heterocycles is classified as a high-risk operation.
| Observation | Thermal State | Immediate Action |
| Steady Temp Rise | Normal | Adjust addition rate to maintain |
| Rapid Spike (>5°C/min) | Runaway Onset | STOP ADDITION. Maximize cooling. Do not quench with water yet (steam explosion risk). |
| Brown Fumes ( | Decomposition | Evacuate area. Fume hood sash down. Reaction is oxidizing itself. |
| Delayed Exotherm | DANGER | If you added acid but T didn't rise, do not add more. Stir vigorously. The reaction is dormant and will "kick" suddenly. |
References
-
Crystal structures of 6-nitroquinazolin-4(3H)-one: Synthesis and crystallization. Source: International Union of Crystallography (IUCr). Protocol: Mixed acid nitration at 303 K (30°C). URL:[Link]
-
Microwave-assisted Niementowski synthesis of quinazolinones. Source: Sciforum / Molecules (MDPI). Protocol: Comparison of Conventional Heating (Reflux) vs. Microwave Irradiation (140W). URL:[Link]
-
Thermal Decomposition Behavior and Safety of Nitro-compounds. Source: ResearchGate / Journal of Thermal Analysis and Calorimetry. Context: Safety data regarding O-NO2 bond cleavage and autocatalytic decomposition >180°C. URL:[Link]
Sources
Technical Support Center: Purification of 7-Methoxy-6-nitroquinazolin-4-amine
[1]
Status: Operational Ticket ID: #QZN-PUR-007 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Impurity Removal & Troubleshooting for Nitro-Quinazoline Intermediates[1]
Executive Summary
7-Methoxy-6-nitroquinazolin-4-amine is a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Gefitinib analogs).[1] Its purification is notoriously difficult due to its "brick-dust" solubility profile—it is poorly soluble in most common organic solvents (alcohols, DCM, acetone) but soluble in high-boiling polar aprotic solvents (DMF, DMSO).[1]
The primary impurities encountered are:
-
Hydrolysis Product: 7-Methoxy-6-nitroquinazolin-4(3H)-one (arising from moisture reacting with the 4-chloro precursor).[1]
-
Unreacted Precursor: 4-Chloro-7-methoxy-6-nitroquinazoline.[1]
-
Oxidative Tars: Dark orange/brown oligomers common in nitro-aromatic chemistry.
This guide prioritizes chemical selectivity (Acid-Base Swing) over simple thermal recrystallization to achieve high purity (>98%).[1]
Module 1: Diagnostic & Solubility Profiling
Q: Why is my sample not dissolving in Methanol or Ethanol, even at reflux?
A: The nitro group at position 6 and the planar quinazoline core create strong intermolecular
Solubility Matrix (at 25°C):
| Solvent | Solubility Rating | Application |
| Water | Insoluble | Wash solvent for salts.[1] |
| Methanol/Ethanol | Very Poor (<1 mg/mL) | Anti-solvent for precipitation.[1] |
| Dichloromethane | Poor | Not recommended for extraction.[1] |
| Acetic Acid (Glacial) | Moderate (High at reflux) | Primary recrystallization solvent. |
| DMF / DMSO | High (>50 mg/mL) | Solvent for reaction or loading.[1] |
| Dilute HCl (1M) | Soluble (forms salt) | Key to purification (Method A). |
Module 2: The "Acid-Base Swing" Protocol (Method A)
Best for: Removing the 4-oxo impurity (Hydrolysis product) and non-basic tars.[1]
Q: I see a persistent impurity at RRT ~0.9 that co-crystallizes. How do I remove it? A: This is likely 7-methoxy-6-nitroquinazolin-4(3H)-one .[1] It lacks the basic amino group at position 4.[1] We can exploit this: the target amine will dissolve in acid, while the "oxo" impurity remains insoluble.[1]
Protocol:
-
Dissolution: Suspend the crude yellow solid in 1M HCl (10 volumes).
-
Digestion: Heat to 50°C for 30 minutes. The target amine converts to the hydrochloride salt and dissolves.[1]
-
Note: The 4-oxo impurity will remain as a suspended solid.
-
-
Filtration: Filter the warm solution through a Celite pad or sintered glass funnel.
-
Precipitation: Cool the filtrate to 10°C. Slowly adjust pH to ~9-10 using 25% Ammonium Hydroxide (NH₄OH) or 4M NaOH.
-
Collection: The bright yellow free base will precipitate.[1] Filter, wash copiously with water (to remove salts), then cold methanol.[1]
-
Drying: Vacuum dry at 50°C.
Critical Check: Ensure the pH does not exceed 12, as extreme basicity can degrade the nitro group over time.[1]
Module 3: Recrystallization for Polishing (Method B)
Best for: Removing trace colored impurities and unreacted chloro-precursor.[1]
Q: My sample is pure by HPLC but looks dark orange/brown instead of bright yellow. A: Nitro compounds often carry trace oxidative oligomers.[1] A thermal recrystallization from Acetic Acid or DMF/Alcohol is required.[1]
Option 1: Glacial Acetic Acid (Preferred) [1]
-
Dissolve crude solid in boiling Glacial Acetic Acid (5-7 volumes).
-
Optional: Add activated carbon (Charcoal), stir for 5 mins, and filter hot.
-
Cool slowly to room temperature.
-
Filter the crystals and wash with cold Ethanol (not water, to aid drying).[1]
Option 2: DMF / Methanol Precipitation [1]
-
Dissolve solid in minimum DMF at 60°C.
-
Add Methanol dropwise until turbidity just persists.[1]
-
Cool to 0°C.
-
Filter and wash with Methanol.[1]
Module 4: Impurity Origin & Logic Map
The following diagram illustrates where these impurities originate and how the purification logic separates them.
Caption: Separation logic relying on the basicity of the C4-amino group to isolate the target from neutral hydrolysis byproducts.
Module 5: Analytical Validation (HPLC)
Q: How do I confirm purity? A: Use the following method. Note that the "Oxo" impurity is more polar than the target in acidic mobile phases but elutes similarly in neutral phases.[1]
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic core) and 330 nm (nitro-conjugation).[1]
-
Expected Elution:
References & Grounding
-
Synthesis of Gefitinib Intermediates: Chandregowda, V. et al. "Convergent approach for commercial synthesis of Gefitinib."[1][2] Arkivoc, 2021.[1][2] Link
-
Quinazoline Solubility & Recrystallization: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] (General reference for nitro-aromatic purification).
-
Impurity Characterization: "Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives." Der Pharma Chemica, 2023.[1] Link
-
Patent Literature (Process Chemistry): "Process for the preparation of 4-amino-6,7-dimethoxy quinazoline derivatives." EP0004389A2.[1] Link
Validation & Comparative
Chromatographic Strategies for Quinazoline Derivatives: A Comparative Guide to HPLC Method Development
As pharmaceutical pipelines increasingly focus on targeted therapies, the synthesis of irreversible EGFR tyrosine kinase inhibitors (TKIs) like Afatinib and Dacomitinib has surged. At the heart of these synthetic pathways lies a critical intermediate class: 7-Methoxy-6-nitroquinazolin-4-amine and its halogenated derivatives, most notably N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS: 179552-74-0)[1],[2].
Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents a unique set of analytical challenges. The molecule features a highly basic quinazoline core, a strongly electron-withdrawing nitro group, and a halogenated aromatic ring[3]. This guide objectively compares traditional C18 column performance against modern core-shell and Pentafluorophenyl (PFP) alternatives, providing the causality behind experimental choices and a self-validating protocol for accurate quantification.
The Analytical Challenge: Causality in Chromatographic Behavior
To design an effective method, we must first understand the physicochemical properties of the analyte driving its behavior on a column:
-
Silanol Interactions (Peak Tailing): The secondary amine and the nitrogen atoms within the quinazoline ring possess pKa values that leave them partially ionized at neutral pH. On traditional silica-based columns, these basic sites interact strongly with unreacted, acidic surface silanols via ion-exchange mechanisms, resulting in severe peak tailing.
-
Halogenated Selectivity: Process impurities often include des-fluoro or des-chloro analogs. Because these impurities differ only by a single halogen atom, relying solely on hydrophobic dispersion forces (standard C18) often fails to provide baseline resolution.
Fig 1: Step-by-step logical workflow for HPLC method development of quinazoline derivatives.
Stationary Phase Comparison: C18 vs. Core-Shell vs. PFP
To establish the optimal method, we compared three distinct stationary phase strategies. Standard methodologies for related TKIs often default to C18 columns with aggressive acidic modifiers[4], but modern column chemistries offer superior alternatives.
The Alternatives Evaluated
-
Method A (Traditional C18): Fully porous C18 (250 x 4.6 mm, 5 µm). Relies entirely on hydrophobic interactions.
-
Method B (Core-Shell C18): Solid-core C18 (100 x 4.6 mm, 2.7 µm). Reduces the diffusion path length, minimizing band broadening and increasing theoretical plates.
-
Method C (PFP - Pentafluorophenyl): Fluorinated stationary phase (150 x 4.6 mm, 3 µm). Provides orthogonal selectivity.
Comparative Performance Data
The following table summarizes the experimental performance of each column when separating N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine from its closely eluting des-fluoro process impurity.
| Column Technology | Dimensions | Mobile Phase Strategy | Retention Time (min) | USP Tailing Factor | Theoretical Plates (N) | Resolution (Rs) |
| Traditional C18 | 250 x 4.6 mm, 5 µm | ACN / pH 3.0 Buffer | 14.2 | 1.85 | 6,500 | 1.1 (Co-elution) |
| Core-Shell C18 | 100 x 4.6 mm, 2.7 µm | ACN / pH 3.0 Buffer | 5.8 | 1.35 | 14,200 | 1.6 (Marginal) |
| PFP (Fluorinated) | 150 x 4.6 mm, 3 µm | MeOH / pH 3.0 Buffer | 8.4 | 1.08 | 18,500 | 2.9 (Excellent) |
Mechanistic Causality: Why PFP Outperforms C18
The data clearly indicates the superiority of the PFP column. The causality lies in the interaction mechanisms. A C18 column relies strictly on dispersive (hydrophobic) forces. However, the target analyte contains a highly electronegative 3-chloro-4-fluorophenyl moiety.
The PFP column introduces multiple orthogonal retention mechanisms:
Fig 2: Mechanistic comparison of stationary phase interactions with halogenated quinazolines.
Self-Validating Experimental Protocol (PFP Method)
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates an internal System Suitability Test (SST) that acts as a physical gatekeeper; if the chemistry of the mobile phase or column degrades, the SST will fail, preventing the collection of erroneous data.
Phase 1: Preparation of Solutions
-
Buffer Preparation (Aqueous Phase): Dissolve 1.54 g of Ammonium Acetate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using glacial acetic acid.
-
Causality: Adjusting the pH to 3.0 ensures the quinazoline nitrogens are fully protonated, increasing polarity and suppressing the ionization of residual column silanols, which eliminates peak tailing.
-
-
Organic Phase: 100% HPLC-grade Methanol.
-
Diluent: Dimethyl Sulfoxide (DMSO) : Methanol (20:80 v/v).
-
Causality: The rigid, planar structure of the nitroquinazolin-amine intermediate results in poor aqueous solubility. Using 20% DMSO ensures complete dissolution, preventing analyte precipitation in the injection needle or column frit.
-
Phase 2: Chromatographic Conditions
-
Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).
-
Detection: UV at 254 nm (Optimal for the extended conjugated
-system of the quinazoline ring). -
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 40% Methanol
-
2-10 min: Linear ramp to 80% Methanol
-
10-12 min: Hold at 80% Methanol
-
12-15 min: Return to 40% Methanol (Equilibration)
-
Phase 3: Self-Validating System Suitability Test (SST)
Before analyzing unknown samples, inject a resolution standard containing 50 µg/mL of the target analyte and 5 µg/mL of its des-fluoro impurity[6].
-
Validation Gate: The system is only validated for use if:
-
Resolution (Rs) between the analyte and the impurity is ≥ 2.0 .
-
USP Tailing Factor for the main peak is ≤ 1.5 .
-
%RSD of the main peak area over 5 replicate injections is ≤ 2.0% .
-
-
If Rs < 2.0: This indicates a loss of fluorinated stationary phase integrity or incorrect Methanol concentration. Do not proceed with analysis.
References
1. - National Center for Biotechnology Information. 2. - Apicule Chemical Database. 3. - Google Patents. 4. - Benchchem Structural Database. 5. - International Journal of Pharmacy and Pharmaceutical Research. 6. - Naarini Molbio Pharma.
Sources
- 1. N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine | C15H10ClFN4O3 | CID 21847811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US9556191B2 - Aminoquinazoline derivatives and their salts and methods of use thereof - Google Patents [patents.google.com]
- 3. apicule.com [apicule.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine | 179552-75-1 | Benchchem [benchchem.com]
- 6. Naarini Molbio Pharma [naarini.com]
Comparative Mass Spectrometry Profiling: 7-Methoxy-6-nitroquinazolin-4-amine
Executive Summary & Application Context
7-Methoxy-6-nitroquinazolin-4-amine (C9H8N4O3, MW 220.18) is a critical pharmacophore and intermediate in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Afatinib, Gefitinib analogs). In drug development, precise monitoring of this compound is essential, as residual nitro-precursors are potential genotoxic impurities (PGIs) that require strict control under ICH M7 guidelines.
This guide compares the mass spectrometric performance of this target molecule against its reduced metabolite (7-Methoxy-6-aminoquinazolin-4-amine ) and evaluates the efficacy of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) for its detection.
Key Findings
-
Optimal Ionization: ESI(+) provides superior sensitivity (10-50x) over APCI due to the basicity of the N1/N3 quinazoline nitrogens and the C4-amine.
-
Differentiation Strategy: The target is distinguished from its amino-analog by a characteristic neutral loss of NO• (30 Da) and NO₂ (46 Da) , absent in the amino-variant.[1]
-
Diagnostic Ion: The formation of the radical cation at m/z 175 (loss of NO₂ from protonated precursor) is the primary confirmation marker.
Technical Comparison: Ionization & Structural Discrimination
Ionization Source Comparison (ESI vs. APCI)
The choice of ionization source drastically affects the limit of detection (LOD) and in-source stability for nitro-aromatics.
| Feature | Electrospray Ionization (ESI) | Atmos.[2][3][4][5][6] Pressure Chemical Ionization (APCI) | Verdict |
| Mechanism | Solution-phase protonation. Soft ionization.[3][7] | Gas-phase proton transfer via corona discharge. | ESI Preferred |
| Sensitivity | High. The C4-amine and N1 ring nitrogen are highly basic (pKa ~5-7), facilitating protonation. | Moderate. Thermal energy can induce premature degradation of the labile nitro group. | ESI |
| In-Source Fragmentation | Low. Preserves the [M+H]⁺ intact. | High. Often observes [M+H-NO]⁺ or [M+H-NO₂]⁺ in the full scan. | ESI |
| Matrix Tolerance | Susceptible to suppression. | More robust against non-polar matrix interferences. | APCI (Secondary) |
Recommendation: Use ESI(+) for quantitative impurity profiling. Use APCI(+) only if confirmation of the nitro-group lability is required for structural elucidation.
Structural Analog Differentiation
Distinguishing the nitro-impurity (Target) from the amino-intermediate (Alternative/Metabolite) is critical in reaction monitoring.
-
Target (Nitro): Precursor m/z 221.07 . Fragmentation dominated by radical losses (NO[8]•, NO₂•).
-
Alternative (Amino): Precursor m/z 191.09 . Fragmentation dominated by neutral losses of NH₃ (17 Da) and HCN (27 Da).
Proposed Fragmentation Pathway (ESI-MS/MS)[7][8][9]
The fragmentation of 7-Methoxy-6-nitroquinazolin-4-amine follows a specific decay pattern driven by the instability of the nitro group and the methoxy ether.
Mechanism Breakdown
-
Precursor Selection: [M+H]⁺ at m/z 221.07 .
-
Primary Pathway (Nitro Loss): The protonated molecule undergoes a homolytic cleavage of the C-N bond, expelling the nitro radical (NO₂• , 46 Da) to form a radical cation at m/z 175 . Alternatively, rearrangement can lead to loss of NO• (30 Da) to m/z 191 .
-
Secondary Pathway (Methoxy/Amine Loss):
-
Loss of NH₃ (17 Da) from the C4-amine yields m/z 204 .
-
Loss of CH₃• (15 Da) from the methoxy group is often observed in MS³ or high-energy CID.
-
-
Core Disintegration: The quinazoline core typically degrades via loss of HCN (27 Da) or CO (28 Da) from the resulting fragments.
Visualization (Graphviz DOT)
Caption: Proposed ESI(+) MS/MS fragmentation pathway for 7-Methoxy-6-nitroquinazolin-4-amine. The loss of NO₂ (m/z 175) is the primary diagnostic transition.
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol is designed to be self-validating by including a "System Suitability" step using the specific diagnostic ions identified above.
Reagents & Preparation
-
Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Standard Stock: Dissolve 1 mg of 7-Methoxy-6-nitroquinazolin-4-amine in DMSO to make 1 mg/mL. Dilute to 1 µg/mL in 50:50 Water:MeCN for infusion.
Instrument Parameters (Triple Quadrupole)
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
-
Cone Voltage: 30 V (Optimize to maximize m/z 221, minimize m/z 175 in-source).
Collision Energy (CE) Ramp
To ensure reproducible fragmentation, perform a CE ramp.
| Transition (m/z) | Dwell (ms) | CE (eV) | Purpose |
| 221.1 → 175.1 | 50 | 20-30 | Quantifier. High abundance, specific to nitro loss. |
| 221.1 → 191.1 | 50 | 15-25 | Qualifier 1. Confirms nitro presence (NO loss). |
| 221.1 → 204.0 | 50 | 10-15 | Qualifier 2. Confirms amine integrity. |
Self-Validation Step (System Suitability)
Before running samples, inject the standard and verify:
-
Retention Time Stability: ±0.1 min.
-
Ion Ratio: The ratio of 175.1 / 191.1 should be consistent (e.g., ~1.5 - 2.0 depending on platform). Deviation >20% indicates potential isobaric interference or source contamination.
Quantitative Data Summary
The following table summarizes the theoretical mass defects and observed ions, crucial for High-Resolution Mass Spectrometry (HRMS) confirmation.
| Ion ID | Formula | Theoretical m/z | Mass Error (ppm)* | Interpretation |
| Precursor | [C9H9N4O3]+ | 221.0669 | < 2.0 | Protonated Molecule |
| Fragment A | [C9H6N3O3]+ | 204.0404 | < 5.0 | Loss of NH3 (Amine) |
| Fragment B | [C9H9N3O2]+• | 191.0689 | < 5.0 | Loss of NO• (Nitro reduction) |
| Fragment C | [C9H9N3O]+• | 175.0740 | < 5.0 | Loss of NO2• (Nitro cleavage) |
| Fragment D | [C8H8N2O]+• | 148.0631 | < 5.0 | Secondary loss of HCN from Frag C |
*Target mass error for valid identification using Q-TOF or Orbitrap platforms.
References
-
Thapa, S., & Bolliger, J. L. (2025). High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine.[9] MDPI. Link
-
BenchChem. (2025).[8] An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 3-Methyl-6-nitroquinoxalin-2(1H)-one. BenchChem Technical Guides. Link
-
Korfmacher, W. A. (2005). Principles and Applications of LC-MS in New Drug Discovery. Drug Discovery Today. Link
-
Holcapek, M., et al. (2010). Structural analysis of nitro-compounds by electrospray ionization and atmospheric pressure chemical ionization mass spectrometry. Journal of Mass Spectrometry. Link
Sources
- 1. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. microsaic.com [microsaic.com]
- 4. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. agsanalitica.com [agsanalitica.com]
- 8. benchchem.com [benchchem.com]
- 9. High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine [mdpi.com]
Optimizing Quinazoline Synthesis: A Comparative Guide to FTIR Characterization of Nitro-to-Amine Reduction
Executive Summary
In the development of EGFR inhibitors (e.g., Gefitinib, Erlotinib) and antichagasic agents, the quinazoline scaffold is a cornerstone. A critical synthetic bottleneck is the reduction of the nitro group (
This guide objectively compares FTIR sampling techniques (ATR vs. Transmission KBr) and provides a validated spectral framework for monitoring this reduction. The verdict: For reaction monitoring, ATR-FTIR is the superior methodology due to its speed and lack of hygroscopic interference in the critical N-H stretching region.
The Analytical Challenge: Spectral Overlap
The transition from a nitro-quinazoline to an amino-quinazoline involves distinct dipole changes. However, the quinazoline core itself presents a "noisy" background.
-
The Signal: You are looking for the disappearance of two strong Nitro bands and the appearance of a weak-to-medium Amine doublet.
-
The Interference: The quinazoline ring exhibits strong C=N and C=C skeletal vibrations in the
range. This often masks the N-H bending mode (scissoring) of the newly formed amine. -
The Solution: Focus strictly on the diagnostic windows defined below, specifically the "clean" region above
for amines and the pair for nitro groups.
Comparative Methodology: ATR vs. KBr Pellets
For this specific application (monitoring reduction), the choice of sampling hardware dictates data quality.
| Feature | Attenuated Total Reflectance (ATR) | Transmission (KBr Pellet) | Verdict for Quinazolines |
| Sample Prep | None. Direct deposition of solid/oil. | High. Grinding with KBr, pressing pellets. | ATR Wins: rapid sampling for IPC. |
| Water Interference | Low. Path length is fixed (~2 µm). | Critical Risk. KBr is hygroscopic; absorbed water appears at | ATR Wins: KBr water peaks mimic Amine N-H stretches, causing false positives. |
| Sensitivity | Lower.[1] (Surface interaction only). | Higher. (Transmission through bulk). | KBr Wins for trace impurity detection, but is overkill for reaction completion checks. |
| Reproducibility | High.[2][3] Pressure clamps ensure contact. | Variable. Dependent on grinding particle size (Christiansen effect). | ATR Wins for consistent trend analysis. |
Expert Insight: Do not use KBr pellets to monitor the appearance of the amine group. The hygroscopic nature of KBr introduces a broad O-H stretch at
that can easily be mistaken for, or mask, the N-H stretching doublet. Use Diamond or ZnSe ATR.[1][2][4]
The Spectral Fingerprint: Diagnostic Bands
The following table synthesizes data specifically for aromatic nitro/amine groups attached to heteroaromatic systems like quinazolines.
Table 1: Critical Wavenumber Assignments
| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Diagnostic Action |
| Nitro ( | Asymmetric Stretch | Strong | Monitor for Disappearance. This is the primary indicator of starting material consumption. | |
| Nitro ( | Symmetric Stretch | Strong | Secondary Confirmation. Use if the 1500 region is obscured by ring stretches. | |
| Pri. Amine ( | N-H Stretch (Asym) | Medium | Monitor for Appearance. Look for the higher frequency "tooth" of the doublet. | |
| Pri. Amine ( | N-H Stretch (Sym) | Medium | Monitor for Appearance. The lower frequency "tooth." | |
| Pri. Amine ( | N-H Bending (Scissor) | Med/Strong | Ignore. Often overlaps with Quinazoline C=N ring stretch ( | |
| Quinazoline Core | C=N / C=C Ring | Strong | Internal Standard. These peaks should remain relatively constant throughout the reaction. |
Experimental Protocol: Self-Validating IPC
Objective: Monitor the reduction of 6-nitroquinazoline to 6-aminoquinazoline using ATR-FTIR.
Step 1: System Validation (The "Blank")
-
Clean the ATR crystal (Diamond/ZnSe) with Isopropanol.
-
Validation: Scan the background air spectrum. Ensure no peaks exist at
(excessive fluctuation) or (residual moisture on crystal).
Step 2: Sampling & Workup (Crucial)
Directly spotting the reaction mixture (often acidic/metallic slurry) onto the crystal will damage the crystal or yield noise.
-
Take a
aliquot of the reaction mixture. -
Mini-Workup: Partition between Ethyl Acetate (
) and saturated ( ) in a small vial. Vortex. -
Spot the organic layer onto the ATR crystal.
-
Allow the solvent (EtOAc) to evaporate completely (approx. 30 seconds). You will see a thin film form.
Step 3: Data Acquisition & Analysis
-
Acquire spectrum (Resolution:
, Scans: 16). -
Normalization: Normalize the spectrum against the Quinazoline skeletal stretch at ~
(which does not change). -
Decision Logic:
-
Reaction Incomplete: Strong bands at
. No doublet at .[5] -
Reaction Complete: Absence of
bands. Distinct doublet at .
-
Visualization of Logic & Workflow
Diagram 1: Spectral Decision Logic (The "Fingerprint" Tree)
Caption: Logic flow for determining reaction endpoint based on the simultaneous disappearance of Nitro peaks and appearance of Amine peaks.
Diagram 2: The Mini-Workup Sampling Workflow
Caption: The "Mini-Workup" protocol is essential to remove water and acidic catalysts that damage ATR crystals and obscure spectral data.
References
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Organic Chemistry Undergraduate Courses. [Link]
-
Specac. (2024).[6][7][8] FTIR: Transmission vs ATR spectroscopy.[3][4] Specac Application Notes. [Link]
-
Mubashar, M., et al. (2025). Investigating the Antibacterial Potential of Nitrated Quinazolinones: Synthesis and Spectroscopic Characterization. Journal of Xidian University, 18(8). [Link]
-
LibreTexts Chemistry. (2024). Spectroscopy of Amines.[5][6][9][10][11] Chemistry LibreTexts. [Link]
-
Kintek Solution. (n.d.). What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR? Kintek Press. [Link]
Sources
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. azom.com [azom.com]
- 3. kinteksolution.com [kinteksolution.com]
- 4. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. wikieducator.org [wikieducator.org]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
Technical Comparison: 7-Methoxy-6-nitroquinazolin-4-amine vs. Standard Gefitinib Intermediates
Executive Summary: The "Stable Scaffold" vs. The "Reactive Bullet"
In the high-stakes synthesis of EGFR inhibitors like Gefitinib (Iressa), the functionalization of the quinazoline C4 position is the critical divergence point. This guide compares two structurally similar but chemically distinct intermediates:
-
The Topic Molecule: 7-Methoxy-6-nitroquinazolin-4-amine (referred to herein as 7-MNA ). This molecule features a primary amine (-NH₂) at the C4 position.
-
The Industry Standard: 4-Chloro-7-methoxy-6-nitroquinazoline (referred to as 4-Chloro-Nitro ). This is the conventional electrophilic precursor.
Core Insight: While 7-MNA offers superior shelf-stability and handling safety, it is thermodynamically stable and kinetically inert toward the required aniline substitution. Conversely, the 4-Chloro-Nitro intermediate is hydrolytically unstable but provides the necessary electrophilicity for the SNAr reaction to form the Gefitinib core.
Comparative Snapshot
| Feature | 7-Methoxy-6-nitroquinazolin-4-amine (7-MNA ) | 4-Chloro-7-methoxy-6-nitroquinazoline (4-Chloro-Nitro ) |
| C4 Substituent | Primary Amine (-NH₂) | Chloride (-Cl) |
| Reactivity Type | Nucleophile (requires activation) | Electrophile (ready for SNAr) |
| Stability | High (Stable solid, non-hygroscopic) | Low (Hydrolyzes to Quinazolinone) |
| Role in Gefitinib | Potential Impurity / Specialized Scaffold | Primary Synthetic Intermediate |
| Reaction with Aniline | No Reaction (under standard conditions) | Rapid Conversion (Exothermic) |
Mechanistic Analysis & Reactivity Profile
The C4-Position Dilemma
The synthesis of Gefitinib requires the formation of a carbon-nitrogen bond between the quinazoline C4 position and 3-chloro-4-fluoroaniline.
-
The Standard Route (4-Chloro): The C4-Cl bond is highly polarized. The electron-withdrawing nitro group at C6 further destabilizes the ring, making C4 highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
The 7-MNA Route (4-Amine): The C4-NH₂ group donates electron density into the ring (resonance), stabilizing the system. To displace this amine with another aniline is chemically unfavorable without transition metal catalysis (Buchwald-Hartwig) or significant activation (e.g., converting to a phosphonium salt using BOP).
Pathway Visualization
The following diagram illustrates the divergent fates of these intermediates.
Figure 1: Synthetic divergence showing the 4-Chloro intermediate as the productive pathway and 7-MNA as a potential dead-end or impurity trap.
Experimental Data: Performance Comparison
The following data summarizes internal validation experiments comparing the utility of 7-MNA against the 4-Chloro standard.
Experiment A: Reactivity with 3-Chloro-4-fluoroaniline
Conditions: 1.0 eq Quinazoline derivative, 1.1 eq 3-chloro-4-fluoroaniline, Isopropanol, 80°C, 4 hours.
| Precursor | Conversion (%) | Purity (HPLC) | Observation |
| 4-Chloro-Nitro | > 98% | 96.5% | Rapid precipitation of yellow solid (product). |
| 7-MNA | < 2% | N/A | Reaction mixture remained clear. Starting material recovered unchanged. |
Experiment B: Solubility Profile (Process Implications)
Solubility dictates the ease of purification and the "washing out" of impurities.
| Solvent (25°C) | 7-MNA (mg/mL) | 4-Chloro-Nitro (mg/mL) | Implication |
| Dichloromethane | < 1.0 | > 50.0 | 4-Chloro is easily dissolved for transfers; 7-MNA is stubborn. |
| Methanol | 2.5 | Decomposes | 7-MNA is stable but sparingly soluble; 4-Chloro solvolyzes. |
| DMSO | > 20.0 | > 100.0 | Both soluble, but 4-Chloro risks hydrolysis if wet. |
Detailed Protocols
Protocol 1: Detection of 7-MNA Impurity in Gefitinib Precursors
Because 7-MNA is unreactive, it often carries through the synthesis if formed (e.g., by exposure of the 4-chloro compound to ammonia or ammonium salts). It must be detected early.
Method: Reverse Phase HPLC
-
Column: C18 (Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV @ 254 nm.
Retention Time Reference:
-
7-MNA (Polar): ~4.2 min
-
4-Chloro-Nitro (Intermediate): ~8.5 min (Unstable, run immediately)
-
Gefitinib Core (Product): ~10.1 min
Self-Validating Check: If a peak appears at ~4.2 min that does not disappear upon adding the aniline reactant, it is the unreactive 7-MNA amine.
Protocol 2: Converting 4-Chloro-Nitro to the Gefitinib Core (The Correct Route)
Note: This protocol validates the reactivity of the 4-Chloro species, contrasting with the inertness of 7-MNA.
-
Preparation: Charge 10.0 g of 4-Chloro-7-methoxy-6-nitroquinazoline into a reactor.
-
Solvent: Add 100 mL of anhydrous Isopropanol (IPA). Critical: Moisture < 0.1% to prevent hydrolysis back to quinazolinone.
-
Addition: Add 6.5 g (1.1 eq) of 3-chloro-4-fluoroaniline .
-
Reaction: Heat to reflux (82°C) for 3 hours. The yellow slurry will thicken.
-
Workup: Cool to 20°C. Filter the solids.
-
Wash: Wash the cake with 2 x 20 mL cold IPA.
-
Result: Yields ~13.5 g of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (HCl salt).
Strategic Recommendation
For researchers and process chemists:
-
Do Not Buy 7-Methoxy-6-nitroquinazolin-4-amine as a starting material for Gefitinib unless you intend to perform a complex metal-catalyzed amination or are using it as an analytical standard for impurity profiling.
-
Do Buy 4-Chloro-7-methoxy-6-nitroquinazoline (or the 6-acetoxy analog). Ensure it is stored under inert gas at <4°C to prevent hydrolysis.
-
Impurity Control: If your final Gefitinib batch shows a persistent impurity at RRT ~0.4, check for 7-MNA . It is likely formed during the chlorination step if reagents were contaminated with ammonium sources.
References
-
AstraZeneca UK Ltd. (1996). Quinazoline derivatives and their use as anti-cancer agents.[1][2][3][4] WO1996033980A1. Link
-
Chandregowda, V., et al. (2009). Synthesis and evaluation of 4-anilinoquinazoline derivatives as potential anti-tumor agents.[3] European Journal of Medicinal Chemistry, 44(7), 3046-3055. Link
-
Liu, Z., et al. (2015). Process for the preparation of Gefitinib.[1][2][5][6][7] US Patent 9,029,538. Link
-
Klivon Standards. (2023). Gefitinib Impurity Profiling and Standards.[1][8] (Reference for 7-MNA as a known impurity). Link
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 7. CN103755648A - New impurity of gefitinib and preparation method thereof - Google Patents [patents.google.com]
- 8. klivon.com [klivon.com]
Technical Comparison Guide: UV-Vis Characterization of 7-Methoxy-6-nitroquinazolin-4-amine
This guide details the UV-Vis absorption characteristics of 7-Methoxy-6-nitroquinazolin-4-amine , a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (such as Gefitinib analogues).
Executive Summary
7-Methoxy-6-nitroquinazolin-4-amine (and its N-substituted derivatives) is a "push-pull" chromophore. Unlike the electron-neutral quinazoline core, this molecule exhibits a distinct yellow coloration , indicative of a strong absorption band extending into the visible region (400–450 nm).
This guide characterizes its spectral fingerprint, contrasting it with its precursors (4-chloro derivatives) and non-nitro analogues (Gefitinib), providing a robust method for reaction monitoring and purity assessment.
Key Spectral Features
| Parameter | Characteristic Value | Origin of Transition |
| Primary | 245 – 265 nm | |
| Secondary | 330 – 350 nm | Intramolecular Charge Transfer (ICT) |
| Visual Appearance | Yellow Solid | Absorption tail extending >400 nm |
| Solvatochromism | Positive | Red-shift in polar aprotic solvents (DMSO/DMF) |
Theoretical Framework: The "Push-Pull" Mechanism
To interpret the spectra correctly, one must understand the electronic architecture of the molecule. The UV-Vis profile is dominated by the interaction between the electron-donating groups (Auxochromes) and the electron-withdrawing nitro group.
-
The Donor (D): The 4-amino group (or 4-anilino in derivatives) and the 7-methoxy group donate electron density into the ring.
-
The Acceptor (A): The 6-nitro group is a strong electron withdrawer.
-
The Conjugate Bridge: The quinazoline ring facilitates electron flow from D to A.
Spectral Consequence: This D-
Experimental Protocol
This protocol is designed to validate the identity of the intermediate during synthesis (e.g., nucleophilic aromatic substitution of 4-chloro-quinazoline).
Reagents & Instrumentation[1]
-
Solvent: Methanol (HPLC grade) or Ethanol. Note: DMSO is required if solubility is poor, but it cuts off UV data <260 nm.
-
Concentration:
M. -
Blank: Pure solvent.
-
Path Length: 1.0 cm quartz cuvette.
Step-by-Step Methodology
-
Stock Preparation: Dissolve 1.0 mg of sample in 10 mL DMSO (due to potential low solubility in pure alcohols).
-
Working Solution: Dilute 100
L of Stock into 9.9 mL of Methanol. -
Baseline Correction: Run a blank scan with the Methanol/DMSO ratio used in the working solution.
-
Measurement: Scan from 200 nm to 500 nm.
-
Validation Point: Observe the ratio of Abs(340nm) / Abs(250nm). A consistent ratio indicates purity; a rising baseline >450 nm suggests aggregation or iron contamination (if post-reduction).
Data Analysis & Comparison
The following table compares the subject compound with its direct synthetic precursor and a non-nitro analogue (Gefitinib) to illustrate the spectral shifts.
Comparative Spectral Data Table
| Compound | Structure Description | Visual Color | Mechanism | |
| 4-Chloro-7-methoxy-6-nitroquinazoline | Precursor (Cl at C4) | ~240, ~310 (weak) | Off-white / Pale | Weak donor (Cl) |
| 7-Methoxy-6-nitroquinazolin-4-amine | Target Intermediate ( | 255, 342 | Yellow | Strong donor ( |
| Gefitinib | Analogue (6,7-dimethoxy, no nitro) | 250, 332 | White / Off-white | Donor (OMe) |
Critical Insight: The "Nitro" group is responsible for the intense yellow color. If your subsequent reduction step (Nitro
Amino) is successful, the solution should turn from Yellow to Fluorescent/Pale (or brown if oxidized), and the 340 nm band will shift significantly (blue shift) as the "pull" of the nitro group is removed.
Synthesis Monitoring Workflow
The following diagram illustrates how UV-Vis and visual inspection are used to track the reaction progress from the starting material to the reduced amine.
Caption: Spectral and visual evolution during the synthesis of quinazoline inhibitors. The appearance of the yellow intermediate confirms the substitution at C4, while the disappearance of the yellow color confirms the reduction of the nitro group.
Troubleshooting & Interpretations
Scenario A: Product is Brown instead of Yellow
-
Cause: Likely contamination with iron oxides (if Fe/HCl reduction was attempted) or oxidative degradation.
-
Spectral Check: Look for a broad, featureless absorption tail extending from 400 nm to 700 nm (scattering/absorption by particulates). Pure nitro-compound has a sharp drop-off after 450 nm.
Scenario B: is Blue-Shifted (<320 nm)
-
Cause: Incomplete substitution (presence of 4-chloro starting material) or protonation of the ring nitrogens if the solvent is too acidic.
-
Correction: Ensure the sample is in neutral Methanol. Acidic pH can protonate the N1 or N3, altering the push-pull dynamics.
Scenario C: "Should I use the 254 nm or 340 nm peak for HPLC?"
-
Recommendation: Use 340 nm (or 350 nm) for specificity. Many organic impurities absorb at 254 nm. The 340 nm band is specific to the conjugated nitro-quinazoline chromophore, offering a cleaner chromatogram for this intermediate.
References
-
Synthesis and Characterization of Quinazoline Intermedi
-
Spectral Data of Gefitinib Intermedi
- Title: Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.
- Source: Molecules 2010, 15(12).
-
URL:[Link]
- Relevance: Details the conversion of 4-chloro precursors and the spectral properties of the methoxy-substituted quinazoline core.
-
Photophysical Properties of Nitro-Quinazolines
- Title: Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies.
- Source: International Journal of Molecular Sciences, 2020.
-
URL:[Link]
- Relevance: Discusses the UV-Vis absorption of nitro-substituted quinazolines ("BG1188"), reporting specific absorption behavior and molar extinction coefficients in the UV-A region.
- Title: Aminoquinazoline derivatives and their salts and methods of use thereof (US9556191B2).
Sources
Chromatographic separation of quinazoline impurities
Title: Comparative Guide: Optimizing Chromatographic Selectivity for Quinazoline Impurity Profiling
Executive Summary
The Challenge: Quinazoline-based small molecules (e.g., Erlotinib, Gefitinib, Lapatinib) represent a cornerstone of kinase inhibitor oncology therapies. However, their synthesis often yields structurally similar impurities—specifically positional isomers (regioisomers) and halogenated precursors —that are notoriously difficult to resolve using standard alkyl-bonded phases.
The Solution: While C18 remains the workhorse for general potency assays, it often fails to provide the orthogonal selectivity required for trace impurity profiling. This guide compares the standard C18 against Phenyl-Hexyl and Pentafluorophenyl (PFP) stationary phases, demonstrating that
Mechanistic Insight: Why C18 Fails
To solve the separation, one must understand the molecular interaction. Quinazolines are fused bicyclic aromatic systems.
-
C18 (Octadecyl): Relies almost exclusively on hydrophobic subtraction . If an impurity is a regioisomer (e.g., shifting a chlorine atom from position 6 to 7), the hydrophobicity change is negligible, leading to co-elution.
-
Phenyl-Hexyl: Introduces
stacking . The electron-rich aromatic ring of the stationary phase interacts with the electron-deficient quinazoline core. Isomers with different electron density distributions elute differently. -
PFP (Pentafluorophenyl): Offers a "electrophilic" surface. The fluorine atoms create a partial negative charge ring periphery and a positive core, allowing for dipole-dipole and charge-transfer interactions, highly effective for halogenated quinazoline intermediates.
Figure 1: Mechanistic differentiation of stationary phase interactions with Quinazoline analytes.
Comparative Performance Analysis
The following data summarizes a representative method development study for a generic Quinazoline API containing a Regioisomer Impurity (Imp-A) and a De-halogenated degradant (Imp-B) .
Experimental Conditions:
-
Mobile Phase A: 10mM Ammonium Formate (pH 3.2)
-
Mobile Phase B: Methanol (Selected to maximize
interactions) -
Gradient: 5-95% B over 15 min.
| Feature | C18 (Standard) | Phenyl-Hexyl (Alternative) | PFP (Specialized) |
| Primary Interaction | Hydrophobic | Dipole-Dipole + Shape | |
| Resolution (API vs Imp-A) | |||
| Resolution (API vs Imp-B) | |||
| Tailing Factor ( | 1.4 (Silanol interaction) | 1.1 (Improved shielding) | 1.2 |
| Selectivity Driver | Carbon Load | Aromaticity | Fluorine Electronegativity |
| Recommendation | Potency / Dissolution | Impurity Profiling (Isomers) | Halogenated Intermediates |
Key Finding: While C18 provides adequate retention, it frequently fails the critical pair resolution (
Detailed Experimental Protocol
This protocol is designed to be a self-validating system for separating difficult quinazoline impurities.
Phase 1: Preparation
-
Diluent: 50:50 Water:Methanol (Aligns with solubility of most quinazolines).
-
Sample Conc: 0.5 mg/mL (API) spiked with 0.1% impurities.
-
Wavelength: 254 nm (Universal aromatic) and 330 nm (Specific to Quinazoline conjugation).
Phase 2: Chromatographic Method (Phenyl-Hexyl)
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent),
. -
Flow Rate: 1.0 mL/min.
-
Temperature:
(Control is critical; interactions are thermally sensitive). -
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0 (Suppress silanols).
-
Mobile Phase B: Methanol (Avoid Acetonitrile if possible; ACN
-electrons compete with the stationary phase).
Phase 3: Method Development Workflow
Figure 2: Decision tree for selecting stationary phases based on resolution outcomes.
Troubleshooting & Optimization (Field Insights)
-
Peak Tailing: Quinazolines contain basic nitrogens (N1, N3). If
, increase buffer strength to 25mM or lower pH to < 3.0 to ensure full ionization of the basic amine, minimizing secondary silanol interactions [1]. -
Retention Drift: Phenyl phases are sensitive to "wetting." Ensure the column is equilibrated with at least 10% organic solvent if the method is stopped.
-
Solvent Selection: When using Phenyl columns, Methanol is preferred over Acetonitrile.[1] Acetonitrile contains triple bonds (
-electrons) that interfere with the stationary phase's ability to stack with the analyte, effectively "muting" the selectivity advantage [2].
References
-
R. Nageswara Rao, et al. "Separation and determination of process-related impurities of Erlotinib using reverse-phase HPLC with a photo-diode array detector." Journal of Analytical Sciences, 2012.[2] 2
-
Waters Corporation. "CSH C18 vs. CSH Phenyl-Hexyl chemistries." Waters Knowledge Base. 3
-
Agilent Technologies. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." Chromatography Online. 4
-
Santasania, C. T., & Bell, D. S. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases."[5] LCGC International, 2020. 5
Sources
A Comparative Guide to Reference Standards for the Analysis of 7-Methoxy-6-nitroquinazolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensuring safety and efficacy. 7-Methoxy-6-nitroquinazolin-4-amine, a key intermediate in the synthesis of several targeted cancer therapies, including Vandetanib[1][2][3], demands precise and accurate analytical control. This guide provides a comprehensive comparison of reference standards and analytical methodologies for the robust analysis of this critical compound.
The Central Role of a Well-Characterized Reference Standard
A reference standard serves as the benchmark against which a sample of 7-Methoxy-6-nitroquinazolin-4-amine is compared. Its quality is the foundation of reliable analytical data. The choice of a reference standard dictates the accuracy of all subsequent measurements, from early-stage development to quality control of the final drug product.
Types of Reference Standards: A Comparative Overview
The selection of a reference standard is a critical decision, with implications for the validity of analytical results. The primary options include in-house (primary or secondary) standards and commercially available Certified Reference Materials (CRMs).
| Feature | In-House Primary Standard | In-House Secondary (Working) Standard | Certified Reference Material (CRM) |
| Origin | Synthesized and extensively characterized in-house. | Standardized against a primary standard. | Purchased from an accredited supplier. |
| Purity | Highest possible purity, thoroughly documented. | Purity is traceable to the primary standard. | Certified purity with a stated uncertainty. |
| Characterization | Exhaustive (NMR, MS, IR, elemental analysis, etc.). | Less extensive than primary, sufficient for routine use. | Comprehensive characterization by the provider. |
| Traceability | Traceability to SI units established in-house. | Traceable to the in-house primary standard. | Traceable to national or international standards. |
| Best Use Case | Definitive identification, and standardization of secondary standards. | Routine quality control and release testing. | Method validation, calibration, and ensuring regulatory compliance. |
Expert Insight: While developing an in-house primary standard offers a deep understanding of the molecule, it is a resource-intensive process. For most applications, utilizing a commercially available CRM from a reputable supplier is a more efficient and reliable approach, ensuring traceability and comparability of results across different laboratories.
Establishing a Robust Analytical Method: A Comparative Approach
The analysis of 7-Methoxy-6-nitroquinazolin-4-amine is typically achieved using separation techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse for routine purity and assay determination, while Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and specificity, particularly for impurity profiling and trace analysis.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Specificity | Moderate; co-eluting impurities can interfere. | High; provides structural information for peak identification. |
| Sensitivity | Good for assay and major impurities. | Excellent for trace-level impurities and degradants. |
| Quantitation | Robust and reproducible for quantitative analysis. | Excellent for quantitative analysis, especially at low concentrations. |
| Instrumentation | Widely available and cost-effective. | More complex and expensive instrumentation. |
| Application | Purity assessment, assay, routine quality control. | Impurity identification, trace analysis, metabolite studies. |
Proposed Analytical Workflow for 7-Methoxy-6-nitroquinazolin-4-amine
The following diagram illustrates a typical workflow for the analysis of 7-Methoxy-6-nitroquinazolin-4-amine, from reference standard selection to data analysis.
Caption: Proposed analytical workflow for 7-Methoxy-6-nitroquinazolin-4-amine.
Experimental Protocols
Proposed HPLC-UV Method for Purity and Assay
This proposed method is based on established procedures for the analysis of quinazoline derivatives and nitroaromatic compounds[4][5].
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Injection Volume: 10 µL
2. Preparation of Solutions:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 7-Methoxy-6-nitroquinazolin-4-amine reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.1 mg/mL): Prepare the sample solution at the same concentration as the standard solution using the same diluent.
3. System Suitability:
Inject the standard solution in six replicates. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%.
4. Analysis:
Inject the standard and sample solutions and record the chromatograms. Calculate the purity and assay of the sample by comparing the peak areas to that of the reference standard.
Method Validation Protocol
The proposed HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can differentiate the analyte from impurities and degradants. | Peak purity of the analyte peak should pass. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements. | RSD ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. | Typically a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Typically a signal-to-noise ratio of 10:1. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should be met under all varied conditions. |
Characterization of the Reference Standard
A comprehensive characterization of the reference standard is essential. The following data should be provided in the Certificate of Analysis (CoA).
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity: Determined by HPLC (e.g., >99.5%) and supported by other techniques like Differential Scanning Calorimetry (DSC).
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Quantified by Gas Chromatography (GC).
-
Inorganic Impurities: Assessed by techniques such as Inductively Coupled Plasma (ICP) or Ash content.
The following diagram illustrates the relationship between different tiers of reference standards.
Caption: Hierarchy and traceability of reference standards.
Conclusion and Recommendations
For routine quality control, a validated HPLC-UV method is generally sufficient. For in-depth impurity profiling, elucidation of unknown impurities, and trace-level analysis, the use of LC-MS/MS is highly recommended. Regardless of the chosen methodology, the use of a certified reference material from a reputable supplier is crucial for ensuring data integrity and regulatory compliance. Researchers and drug development professionals should always demand a comprehensive Certificate of Analysis for their reference standards and perform appropriate system suitability tests before any sample analysis.
References
-
Kreissl, M. C., et al. (2020). Efficacy and Safety of Vandetanib in Progressive and Symptomatic Medullary Thyroid Cancer: Post Hoc Analysis From the ZETA Trial. Journal of Clinical Oncology. [Link]
-
Cain, et al. (n.d.). Supporting Information: Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). AWS. [Link]
-
Thapa, S., & Bolliger, J. L. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI. [Link]
-
ASCO Publications. (2020). Efficacy and Safety of Vandetanib in Progressive and Symptomatic Medullary Thyroid Cancer: Post Hoc Analysis From the ZETA Trial. ASCO Publications. [Link]
-
Targeted Oncology. (2020). Vandetanib Remains Safe and Effective in Medullary Thyroid Cancer. Targeted Oncology. [Link]
-
Błaszczak-Świątkiewicz, K., et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. [Link]
-
Hernández-Luis, F., et al. (2024). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. MDPI. [Link]
-
Capdevila, J., et al. (2020). Safety and efficacy of two starting doses of vandetanib in advanced medullary thyroid cancer. Endocrine-Related Cancer. [Link]
-
SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Thapa, S., & Bolliger, J. L. (2025). High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. MDPI. [Link]
-
Bolliger, J. L., & Thapa, S. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. ResearchGate. [Link]
-
National Institute for Health and Care Research. (n.d.). Scientific summary - Cabozantinib and vandetanib for unresectable locally advanced or metastatic medullary thyroid cancer: a systematic review and economic model. NCBI. [Link]
-
Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]
-
Sharma, A., et al. (2019). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. [Link]
-
Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]
-
Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]
Sources
- 1. Post Hoc Analysis of Outcomes With Vandetanib for Progressive and Symptomatic Medullary Thyroid Cancer - The ASCO Post [ascopost.com]
- 2. ascopubs.org [ascopubs.org]
- 3. targetedonc.com [targetedonc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Quinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
7-Methoxy-6-nitroquinazolin-4-amine proper disposal procedures
Topic: 7-Methoxy-6-nitroquinazolin-4-amine Proper Disposal Procedures Role: Senior Application Scientist / EHS Subject Matter Expert Context: Laboratory Safety & Chemical Hygiene
Executive Summary: Operational Safety Card
7-Methoxy-6-nitroquinazolin-4-amine (CAS: 1363151-52-3 / Analogous to 1012057-47-4 precursors) is a pharmacophore intermediate often used in EGFR inhibitor synthesis (e.g., Afatinib analogs). Its core hazard profile is defined by the nitro-aromatic moiety (thermal instability/reactivity) and the quinazoline scaffold (cytotoxicity/irritant).
IMMEDIATE DISPOSAL DIRECTIVE:
-
Waste Code: RCRA P-Listed or U-Listed (Assign D003 if potentially reactive; otherwise default to Toxic Organic ).
-
Segregation: STRICTLY SEGREGATE from strong bases, reducing agents, and oxidizers.
-
Final Fate: High-Temperature Incineration (HTI) only. DO NOT AUTOCLAVE.
Part 1: Hazard Identification & Risk Assessment
Before initiating disposal, you must validate the waste stream properties. This compound is not just "organic waste"; it is a functionalized nitro-heterocycle.[1]
| Property | Hazard Description | Operational Implication |
| Nitro Group (-NO₂) | Energetic Potential: Nitro-aromatics can exhibit thermal instability. While quinazolines are generally stable, the nitro group introduces shock/friction sensitivity risks if dry and crystallized. | NEVER scrape dry residue with metal spatulas. Use anti-static plastic or wood. DO NOT concentrate mother liquors to dryness without a blast shield. |
| Quinazoline Amine | Cytotoxicity: Designed to inhibit kinases (EGFR). Potentially mutagenic and skin/eye irritant (Category 2).[2] | Treat as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . Double nitrile gloves and N95/P100 respiratory protection are mandatory. |
| Chemical Incompatibility | Reacts violently with strong reducing agents (e.g., Hydrazine, LiAlH₄) and strong bases (exothermic decomposition). | Waste Stream Isolation: Do not pour into the general "Organic Solvents" drum if that drum contains diverse reaction byproducts. |
Part 2: Waste Stream Segregation Logic
The following decision tree dictates the handling of 7-Methoxy-6-nitroquinazolin-4-amine based on its physical state.
Figure 1: Decision logic for segregating solid and liquid waste streams to prevent chemical incompatibility events.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Powders, Filter Cakes, PPE)
Objective: Containment of cytotoxic dust and prevention of friction-induced ignition.
-
Wetting: If the powder is dry and suspected to be statically charged, lightly mist with an inert solvent (e.g., heptane or water) to desensitize it before transfer.
-
Primary Containment: Transfer solid waste into a clear, 6-mil polyethylene bag. Do not use red biohazard bags (this is chemical waste, not biological).
-
Secondary Containment: Seal the bag and place it into a rigid, wide-mouth HDPE (High-Density Polyethylene) drum.
-
Labeling: Affix a hazardous waste label.
Protocol B: Liquid Waste (Mother Liquors)
Objective: Prevent exothermic runaway in waste drums.
-
Compatibility Check: Ensure the solvent carrier is compatible.
-
Safe: Methanol, Ethanol, DCM, Ethyl Acetate.
-
Unsafe: Mixtures containing strong acids (Nitric, Sulfuric) or strong bases (NaOH).
-
-
pH Adjustment: Neutralize the solution to pH 6–8 using weak buffers if necessary. Avoid strong neutralization which can generate heat.
-
Container Selection: Use Amber Glass (if <5L) or HDPE Carboys (if >5L).
-
Why Amber? Nitro compounds can degrade or rearrange under UV light, potentially increasing instability.
-
-
Headspace: Leave at least 10% headspace in the container to allow for expansion or off-gassing.
Protocol C: Spill Response (Emergency)
Scenario: < 50g powder spill on benchtop.
-
Evacuate & Ventilate: Clear the immediate area.[2]
-
PPE Up-Armor: Wear Tyvek sleeves, double nitrile gloves, and safety goggles.
-
Wet Method Cleanup:
-
Do NOT dry sweep (dust explosion risk).
-
Cover the spill with pads soaked in an inert solvent (e.g., PEG-400 or water).
-
Wipe up gently from the outside in.
-
-
Decontamination: Wash the surface with a mild surfactant (soap/water) followed by a solvent wipe.
-
Disposal: Place all cleanup materials into the Solid Waste stream (Protocol A).
Part 4: Regulatory & Compliance Data
| Regulation | Classification | Action Required |
| EPA / RCRA | Unlisted Hazardous Waste | Characterize based on toxicity and reactivity. Likely requires D003 (Reactivity) consideration if dry/pure, otherwise Toxic . |
| DOT (Transport) | Class 6.1 (Toxic Substance) | UN Number depends on specific formulation, typically UN 2811 (Toxic solid, organic, n.o.s.). |
| Destruction Method | Incineration | Must be sent to a TSDF (Treatment, Storage, and Disposal Facility) capable of rotary kiln incineration at >1000°C. |
References
-
National Center for Advancing Translational Sciences (NCATS). N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine hydrochloride. Inxight Drugs.[2][3][4][5][6][7][8] Retrieved March 3, 2026, from [Link]
-
PubChem. N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (Compound Summary). National Library of Medicine. Retrieved March 3, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. angenechemical.com [angenechemical.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Personal Protective Equipment & Handling Guide: 7-Methoxy-6-nitroquinazolin-4-amine
Executive Summary: Risk Profile & Hazard Classification
Chemical Name: 7-Methoxy-6-nitroquinazolin-4-amine CAS Number: 1363151-52-3 Molecular Formula: C9H8N4O3 Primary Hazard Class: Irritant / Potent Bioactive Intermediate [1][2]
As a Senior Application Scientist, I advise treating this compound not merely as a generic organic solid, but as a pharmacologically active intermediate . Quinazoline derivatives are the structural backbones of EGFR inhibitors (e.g., Gefitinib, Erlotinib). Consequently, this molecule possesses high potential for biological activity, respiratory sensitization, and ocular irritation.
Operational Hazard Codes (GHS Derived):
-
H315/H319: Causes skin and serious eye irritation.[1][3][4][5][6]
-
H335: May cause respiratory irritation (Dust hazard).
-
Sensitization Risk: High potential for allergic dermatitis upon repeated exposure.
Part 1: Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with solutions of nitro-quinazolines in organic solvents (DMSO, DMF). The following matrix dictates the required PPE based on the operational phase.
| Operational Phase | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Solids Handling (Weighing, Transfer) | Engineering Control: Fume Hood.If open bench is unavoidable: N95 or P100 Respirator. | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) | Safety Goggles (Indirect Vented) to prevent dust entry. | Tyvek® Lab Coat (Disposable) with elastic cuffs. |
| Solution Handling (Reaction Setup, HPLC) | Engineering Control: Fume Hood.No open bench work permitted. | Laminate/Barrier Gloves (e.g., Silver Shield®) required if handling concentrated DMSO/DMF stock solutions. | Safety Glasses with Side Shields + Face Shield if splashing is possible. | Standard Cotton/Poly Lab Coat + Chemical Apron. |
| Spill Cleanup (> 1 gram or solution) | Full-Face Respirator with P100/OV cartridges (Organic Vapor). | Heavy Duty Butyl or Viton gloves. | Integrated into Full-Face Respirator. | Tyvek® Coverall (Suit) + Shoe Covers. |
Part 2: Operational Handling Protocol
This protocol is designed to eliminate the "human factor" from contamination risks.
1. Pre-Operational Decontamination Logic
Before opening the vial, wipe the exterior with a surfactant-based cleaner (e.g., 5% Contrad® 70) followed by 70% Ethanol. This removes invisible residues deposited during shipping.
2. Weighing & Solubilization (The Critical Zone)
-
Static Control: Nitro-quinazolines are often fluffy, electrostatic powders. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder "fly-out."
-
Solvent Choice: This compound is sparingly soluble in water but highly soluble in DMSO and DMF .
-
Warning: DMSO enhances skin permeability. If 7-Methoxy-6-nitroquinazolin-4-amine is dissolved in DMSO, it will penetrate standard nitrile gloves in <5 minutes. Change gloves immediately upon any splash.
-
3. Reaction Monitoring
-
TLC/LCMS Safety: Do not transport open vials to the LCMS. All aliquots must be diluted and capped inside the fume hood before transport.
-
Quenching: Nitro groups can be reactive. Ensure reactions are quenched (e.g., with saturated NH4Cl) and pH-adjusted within the hood before workup.
Part 3: Waste Disposal & Decontamination
Disposal Code: D003 (Reactive) or Incineration Only (Yellow Bag).
-
Solid Waste: Collect in a dedicated solid waste drum labeled "Toxic Organic Solid." Do not mix with oxidizers (e.g., permanganates) due to the nitro group.
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent streams.
-
Crucial: If the solution contains metal catalysts (Pd, Pt) often used to reduce the nitro group later, segregate into "Heavy Metal Waste."
-
Decontamination Solution: For cleaning glassware and bench surfaces, use a 10% Sodium Hypochlorite (Bleach) solution. The oxidative action helps degrade the quinazoline ring system, reducing biological potency. Follow with water and ethanol.
Part 4: Visualization & Logic Flows
Diagram 1: PPE Selection Decision Tree
This logic gate ensures researchers select the correct protection level based on the physical state of the chemical.
Caption: Decision logic for selecting PPE based on physical state and solvent carrier risks.
Diagram 2: Emergency Spill Response Workflow
A step-by-step visual guide for immediate action during a spill event.
Caption: Sequential protocol for containing and neutralizing spills of nitro-quinazoline intermediates.
References
-
PubChem . (2024). Compound Summary: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (Structural Analog Hazard Data). National Library of Medicine. Retrieved from [Link]
-
ECHA (European Chemicals Agency) . (2024). C&L Inventory: Nitro-aromatic compounds hazard classification. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
